molecular formula C5H14AsBrO B144419 ARSENOCHOLINE BROMIDE CAS No. 71802-31-8

ARSENOCHOLINE BROMIDE

Cat. No.: B144419
CAS No.: 71802-31-8
M. Wt: 244.99 g/mol
InChI Key: ROAOPYVPUIYJGC-UHFFFAOYSA-M
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Description

ARSENOCHOLINE BROMIDE, also known as this compound, is a useful research compound. Its molecular formula is C5H14AsBrO and its molecular weight is 244.99 g/mol. The purity is usually 95%.
The exact mass of the compound (2-Hydroxyethyl)trimethylarsonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 278784. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-hydroxyethyl(trimethyl)arsanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H14AsO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAOPYVPUIYJGC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[As+](C)(C)CCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14AsBrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90992465
Record name (2-Hydroxyethyl)(trimethyl)arsanium bromide
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Molecular Weight

244.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

71802-31-8
Record name Arsonium, (2-hydroxyethyl)trimethyl-, bromide
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Record name ANTINEOPLASTIC-278784
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Record name (2-Hydroxyethyl)(trimethyl)arsanium bromide
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Record name 2-hydroxyethyl(trimethyl)arsanium;bromide
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Foundational & Exploratory

The Occurrence and Biochemistry of Arsenocholine in Marine Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenic, a metalloid of significant toxicological concern in its inorganic forms, is ubiquitous in the marine environment. However, marine organisms have evolved complex detoxification pathways, leading to the formation of a diverse array of organoarsenic compounds. Among these, arsenocholine (B1203914) (AsC) has been identified as a key intermediate in the biosynthesis of the major and non-toxic organoarsenic compound, arsenobetaine (B179536) (AsB). This technical guide provides an in-depth overview of the discovery, natural occurrence, and biochemical pathways of arsenocholine in marine ecosystems, tailored for professionals in research and drug development.

Discovery and Natural Occurrence

The investigation into the chemical forms of arsenic in marine organisms began with the observation of high arsenic concentrations in seafood. Early studies focused on identifying the compounds responsible for this bioaccumulation. While arsenobetaine was identified as the predominant arsenical in many marine animals, subsequent research revealed the presence of other organoarsenic species, including arsenocholine.[1][2][3]

Arsenocholine is considered a metabolic precursor to arsenobetaine in aquatic animals.[3] Its presence in various marine organisms suggests a general metabolic pathway for these compounds within marine ecosystems.[4] Although it is typically found at lower concentrations than arsenobetaine, its detection in a range of species, from invertebrates to fish, underscores its importance in the marine arsenic cycle.[5]

Quantitative Data on Arsenocholine Occurrence

The concentration of arsenocholine in marine organisms can vary significantly depending on the species, tissue type, geographical location, and the analytical methods employed. The following table summarizes quantitative data from various studies.

Marine OrganismTissueLocationArsenocholine Concentration (mg/kg, dry weight unless specified)Reference
Fish (various species)MuscleBrackish water (polluted)Estimated presence[4]
Fish (various species)MuscleMarine water (unpolluted)Estimated presence[4]
Crustacea (various species)-Marine waterEstimated presence[4]
Marine Invertebrates (various species)--< 0.016 to 0.084 mg/g[5]
Fish (various species)--< 0.016 to 0.084 mg/g[5]
Shrimp (Pandalus borealis)--Presence confirmed[1]
Canadian Fish and Shellfish-CanadaPresence identified[6]
Macrofungi (Ramaria pallida)--13% of extracted arsenic[7]

Biochemical Pathways Involving Arsenocholine

The prevailing hypothesis for the biosynthesis of arsenobetaine in the marine environment involves the transformation of arsenosugars, which are produced by marine algae. This pathway proceeds through several intermediates, with arsenocholine playing a pivotal role.

The proposed pathway begins with the degradation of arsenosugars, primarily by microorganisms, to form dimethylarsinoylethanol (DMAE).[8] DMAE can then be methylated to form arsenocholine.[8] Subsequently, arsenocholine is oxidized to arsenobetaine.[9][10] This final oxidation step has been shown to be mediated by enzymes. For instance, in the bacterium Bacillus subtilis, the enzymes GbsB and GbsA, which are involved in glycine (B1666218) betaine (B1666868) synthesis, can convert arsenocholine to arsenobetaine via an arsenobetaine aldehyde intermediate.[9] In vitro studies using rat liver mitochondria have also demonstrated the biotransformation of arsenocholine to arsenobetaine aldehyde and then to arsenobetaine.[11]

Arsenobetaine Biosynthesis Pathway Arsenosugars Arsenosugars (from Algae) Degradation Microbial Degradation Arsenosugars->Degradation DMAE Dimethylarsinoylethanol (DMAE) Degradation->DMAE Methylation Methylation DMAE->Methylation Arsenocholine Arsenocholine (AsC) Methylation->Arsenocholine Oxidation1 Oxidation (e.g., GbsB) Arsenocholine->Oxidation1 AsB_Aldehyde Arsenobetaine Aldehyde Oxidation1->AsB_Aldehyde Oxidation2 Oxidation (e.g., GbsA) AsB_Aldehyde->Oxidation2 Arsenobetaine Arsenobetaine (AsB) Oxidation2->Arsenobetaine

Proposed biosynthetic pathway of arsenobetaine from arsenosugars.

Experimental Protocols for the Analysis of Arsenocholine

The accurate identification and quantification of arsenocholine in complex marine matrices require sophisticated analytical techniques. The following sections detail the methodologies for two commonly employed approaches.

Extraction of Arsenocholine from Marine Tissues

A crucial first step in the analysis of arsenocholine is its efficient extraction from the biological matrix while preserving its chemical integrity.

Protocol: Solvent Extraction of Water-Soluble Arsenicals

  • Sample Preparation: Homogenize a known weight of fresh or freeze-dried marine tissue.

  • Initial Extraction: Add a methanol/water mixture (e.g., 1:1 v/v) to the homogenized tissue in a centrifuge tube.[12] The ratio of solvent to sample should be sufficient to ensure thorough mixing (e.g., 10 mL solvent per 1 g of tissue).

  • Mechanical Agitation: Vortex the mixture vigorously for 1-2 minutes, followed by mechanical shaking or ultrasonication for 1-2 hours at room temperature.[12]

  • Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the solid material.

  • Supernatant Collection: Carefully decant the supernatant containing the extracted arsenicals into a clean tube.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the pellet at least once to ensure maximum recovery of arsenocholine.

  • Solvent Removal: Combine the supernatants and evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of deionized water or a suitable mobile phase for subsequent chromatographic analysis.

  • Filtration: Filter the reconstituted extract through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the analytical instrument.[13]

Extraction Workflow Start Homogenized Marine Tissue Extraction Add Methanol/Water Mechanical Agitation/Sonication Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Pellet Pellet (Re-extract) Centrifugation->Pellet Combine Combine Supernatants Evaporate Solvent Supernatant->Combine Pellet->Extraction Reconstitute Reconstitute in Mobile Phase Combine->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter End Extract for Analysis Filter->End

General workflow for the extraction of arsenocholine from marine samples.
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)

HPLC-ICP-MS is a powerful hyphenated technique for the speciation of arsenic compounds. It combines the separation capabilities of HPLC with the high sensitivity and element-specific detection of ICP-MS.

Protocol: HPLC-ICP-MS Analysis of Arsenocholine

  • Instrumentation:

    • An HPLC system equipped with a pump, autosampler, and column oven.

    • An ICP-MS system with a standard sample introduction system.

    • An interface to connect the HPLC eluent to the ICP-MS nebulizer.

  • Chromatographic Conditions:

    • Column: A cation-exchange column is typically used for the separation of cationic species like arsenocholine.

    • Mobile Phase: An aqueous buffer, such as ammonium (B1175870) phosphate (B84403) or ammonium carbonate, at a specific pH is used to elute the arsenic species.[13] The exact composition and pH will depend on the column and the specific separation requirements.

    • Flow Rate: A typical flow rate is in the range of 0.5-1.5 mL/min.

    • Injection Volume: 10-100 µL of the filtered extract.

  • ICP-MS Conditions:

    • RF Power: Typically 1100-1600 W.

    • Plasma Gas Flow: Argon, typically 12-18 L/min.

    • Auxiliary Gas Flow: Argon, typically 0.8-1.2 L/min.

    • Nebulizer Gas Flow: Argon, typically 0.7-1.1 L/min.

    • Monitored m/z: Arsenic is monitored at m/z 75.

  • Quantification:

    • A calibration curve is generated using certified standards of arsenocholine.

    • The concentration of arsenocholine in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Py-GC/MS is an alternative technique for the analysis of non-volatile quaternary arsenicals like arsenocholine. This method involves the thermal degradation of the analyte into volatile derivatives that can be separated by GC and identified by MS.[4]

Protocol: Py-GC/MS Analysis of Arsenocholine

  • Instrumentation:

    • A pyrolyzer unit coupled to a GC/MS system.

  • Sample Preparation:

    • The sample extract is deposited onto a pyrolysis probe.

    • A deuterium-labeled internal standard of arsenocholine is added for quantification.[4]

  • Pyrolysis:

    • The probe is rapidly heated to a high temperature (e.g., 400-600 °C) in an inert atmosphere. This thermal energy cleaves the arsenocholine molecule, producing characteristic volatile arsenic compounds.

  • Gas Chromatography:

    • The volatile pyrolysis products are swept into the GC column for separation.

    • A non-polar or medium-polarity capillary column is typically used.

    • A temperature program is employed to separate the pyrolysis products.

  • Mass Spectrometry:

    • The separated compounds are introduced into the MS for ionization (typically by electron ionization) and detection.

    • The mass spectrum of the pyrolysis product of arsenocholine is used for its identification.

  • Quantification:

    • The abundance of the characteristic ions of the arsenocholine pyrolysis product is compared to that of the deuterium-labeled internal standard to quantify the amount of arsenocholine in the original sample.

Conclusion

Arsenocholine is a naturally occurring organoarsenic compound of significant interest in the study of marine biogeochemistry. Its role as a key intermediate in the formation of the abundant and non-toxic arsenobetaine highlights its importance in the detoxification of arsenic in marine ecosystems. The analytical methodologies detailed in this guide provide a framework for the accurate and reliable quantification of arsenocholine in marine samples, which is essential for further research into its distribution, metabolism, and toxicological significance. A thorough understanding of the biochemical pathways involving arsenocholine is crucial for assessing the fate of arsenic in the marine food web and its potential implications for human health.

References

The Enigmatic Pathway of Arsenocholine: A Deep Dive into its Biosynthesis in Marine Life

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the intricate biochemical route leading to the formation of arsenocholine (B1203914) in marine ecosystems, detailing the key molecular players, enzymatic processes, and analytical methodologies.

Introduction

Arsenic, a ubiquitous element in the marine environment, undergoes a complex series of biotransformations, leading to the formation of a diverse array of organoarsenic compounds. Among these, arsenocholine stands out as a crucial intermediate in the biosynthesis of the non-toxic and abundant arsenobetaine (B179536) found in many marine animals. Understanding the biosynthetic pathway of arsenocholine is paramount for comprehending arsenic biogeochemistry and its implications for marine ecology and human seafood consumption. This technical guide provides an in-depth exploration of the current knowledge on arsenocholine biosynthesis in marine algae and fauna, tailored for researchers, scientists, and professionals in drug development.

The Proposed Biosynthetic Pathway of Arsenocholine

The biosynthesis of arsenocholine is not a de novo synthesis from inorganic arsenic in marine animals. Instead, it is widely accepted that the pathway originates from the metabolism of arsenosugars, which are produced by marine algae and subsequently transferred through the food web. The proposed pathway can be broadly divided into two major stages: the degradation of arsenosugars to key intermediates and the subsequent methylation and transformation to arsenocholine.

Stage 1: Degradation of Arsenosugars

Marine algae, the primary producers in many marine ecosystems, synthesize a variety of arsenosugars. These complex molecules, upon ingestion by marine fauna, are thought to undergo enzymatic and microbial degradation. A key intermediate in this process is believed to be dimethylarsinoylethanol (DMAE) .[1][2] The transformation of arsenosugars to DMAE likely involves the cleavage of the riboside moiety.

Stage 2: Formation of Arsenocholine from DMAE

Once formed, DMAE is the direct precursor to arsenocholine. This conversion is a critical step involving a methylation reaction. The primary methyl donor in biological systems, S-adenosylmethionine (SAM) , is the key player in this transformation.[3] An arsenite methyltransferase enzyme facilitates the transfer of a methyl group from SAM to the arsenic atom of DMAE, yielding arsenocholine.

The final step in the major pathway of organoarsenic metabolism in marine animals is the oxidation of arsenocholine to arsenobetaine. This conversion is catalyzed by the enzymes GbsB and GbsA, which are involved in glycine (B1666218) betaine (B1666868) synthesis.[4]

Quantitative Data on Arsenocholine and its Precursors

While the qualitative pathway is reasonably well-understood, quantitative data on the concentrations of arsenocholine and its precursors in different marine organisms are crucial for a complete picture. The following table summarizes available data from various studies. It is important to note that concentrations can vary significantly based on species, geographical location, and season.

Marine OrganismSample TypeArsenosugars (µg As/g dry wt)DMAE (µg As/g dry wt)Arsenocholine (µg As/g dry wt)Reference(s)
Hizikia fusiformis (Alga)Whole tissue10.2 - 85.6Not ReportedNot Reported[5]
Various Marine AlgaeWhole tissue0.18 - 9.59Not ReportedNot Reported[5]
Marine InvertebratesVarious tissuesTracesDetected as minor< 0.016 - 0.084[1][6]
FishVarious tissuesNot typically detectedDetected as minor< 0.016 - 0.084[6][7]

Note: "Not Reported" indicates that the specific compound was not measured or below the detection limit in the cited study. The data highlights that arsenosugars are predominant in algae, while their degradation products, including arsenocholine, are found in fauna.

Key Enzymes in the Biosynthetic Pathway

The enzymatic machinery driving the biosynthesis of arsenocholine is centered around methyltransferases.

  • Arsenite Methyltransferase (ArsM): This S-adenosyl-L-methionine-dependent enzyme is crucial for the methylation steps in the arsenic biotransformation pathway. While its role in the direct methylation of DMAE to arsenocholine in marine fauna is inferred, further specific characterization is needed. The systematic name for this enzyme is S-adenosyl-L-methionine:arsenite As-methyltransferase (EC 2.1.1.137).[3]

Experimental Protocols

Elucidating the biosynthesis pathway of arsenocholine relies on sophisticated analytical techniques and experimental designs.

Protocol 1: Isotopic Labeling Study to Trace Arsenocholine Biosynthesis

This protocol outlines a conceptual experimental workflow using stable isotopes to trace the conversion of arsenosugars to arsenocholine in a model marine invertebrate.

Objective: To provide direct evidence for the biotransformation of a specific arsenosugar into arsenocholine.

Materials:

  • Model marine invertebrate species (e.g., a grazing mollusc).

  • Purified, isotopically labeled arsenosugar (e.g., ¹³C-labeled or deuterated).

  • Seawater aquarium system.

  • Analytical instrumentation: High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS).

Procedure:

  • Acclimation: Acclimate the marine invertebrates in a controlled aquarium environment.

  • Dosing: Introduce the isotopically labeled arsenosugar into the aquarium water or incorporate it into their food source.

  • Time-Course Sampling: At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), collect tissue samples from the invertebrates.

  • Extraction: Extract the arsenic compounds from the tissue samples using an appropriate solvent system (e.g., methanol/water).

  • Analysis by HPLC-ICP-MS: Separate the different arsenic species in the extracts using HPLC. The ICP-MS will detect the presence of arsenic, and the retention time will identify the compound.

  • Analysis by ESI-MS: Confirm the identity of the labeled arsenocholine and other intermediates by detecting the mass shift corresponding to the isotopic label.

Expected Results: The detection of the isotopic label in arsenocholine molecules over time would provide direct evidence of its biosynthesis from the administered arsenosugar.

Protocol 2: In Vitro Arsenite Methyltransferase Assay

This protocol describes a method to measure the activity of arsenite methyltransferase, the enzyme family responsible for the methylation steps in the pathway.

Objective: To determine the enzymatic activity of arsenite methyltransferase in converting a substrate to its methylated product.

Materials:

  • Enzyme extract from a marine organism's tissue (e.g., liver or digestive gland).

  • Arsenic substrate (e.g., DMAE).

  • S-adenosyl-L-methionine (SAM) as the methyl donor.

  • Buffer solution (e.g., Tris-HCl).

  • Reducing agent (e.g., dithiothreitol, DTT).

  • HPLC-ICP-MS for product quantification.

Procedure:

  • Enzyme Preparation: Prepare a crude or purified enzyme extract from the tissue of interest.

  • Reaction Mixture: Prepare a reaction mixture containing the buffer, reducing agent, SAM, and the enzyme extract.

  • Initiation of Reaction: Add the arsenic substrate (DMAE) to the reaction mixture to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.

  • Termination of Reaction: Stop the reaction by adding a quenching agent (e.g., acid or by heat inactivation).

  • Quantification of Product: Analyze the reaction mixture using HPLC-ICP-MS to separate and quantify the amount of arsenocholine produced.

Data Analysis: The enzyme activity can be calculated based on the amount of product formed per unit of time per amount of protein in the enzyme extract.

Protocol 3: Quantification of Arsenocholine and its Precursors by HPLC-ICP-MS

This protocol provides a general framework for the analytical determination of key compounds in the arsenocholine biosynthesis pathway.

Objective: To separate and quantify arsenosugars, DMAE, and arsenocholine in biological samples.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system.

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS).

Chromatographic Conditions (Example):

  • Column: A suitable column for separating polar arsenic compounds, such as a reversed-phase C18 column or a specific anion-exchange column for arsenosugars.[5][8]

  • Mobile Phase: An aqueous mobile phase with a buffer (e.g., ammonium (B1175870) phosphate) and an organic modifier (e.g., methanol) may be used. The specific gradient or isocratic conditions will depend on the column and the target analytes.[8]

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Injection Volume: 10 - 100 µL.

ICP-MS Conditions (Example):

  • RF Power: ~1500 W.

  • Plasma Gas Flow: ~15 L/min.

  • Nebulizer Gas Flow: ~1 L/min.

  • Monitored m/z: 75 (for arsenic).

Procedure:

  • Sample Preparation: Extract arsenic compounds from the biological matrix as described in Protocol 1.

  • Calibration: Prepare a series of calibration standards containing known concentrations of arsenosugars, DMAE, and arsenocholine.

  • Analysis: Inject the standards and sample extracts into the HPLC-ICP-MS system.

  • Quantification: Identify the compounds based on their retention times and quantify them by comparing their peak areas to the calibration curves.

Visualizing the Pathway and Workflows

To provide a clearer understanding of the complex relationships and processes involved in arsenocholine biosynthesis, the following diagrams have been generated using Graphviz.

Arsenocholine Biosynthesis Pathway cluster_algae Marine Algae cluster_fauna Marine Fauna (Ingestion & Metabolism) Inorganic_As Inorganic Arsenic Arsenosugars Arsenosugars Inorganic_As->Arsenosugars Biosynthesis DMAE Dimethylarsinoylethanol (DMAE) Arsenosugars->DMAE Degradation Arsenocholine Arsenocholine DMAE->Arsenocholine Methylation (SAM, ArsM) Arsenobetaine Arsenobetaine Arsenocholine->Arsenobetaine Oxidation (GbsA/B)

Caption: Proposed biosynthetic pathway of arsenocholine from inorganic arsenic in marine ecosystems.

Isotopic_Labeling_Workflow start Start: Acclimate Marine Invertebrates dosing Dose with Isotopically Labeled Arsenosugar start->dosing sampling Time-Course Tissue Sampling dosing->sampling extraction Extract Arsenic Compounds sampling->extraction analysis HPLC-ICP-MS & ESI-MS Analysis extraction->analysis end End: Detection of Labeled Arsenocholine analysis->end

Caption: Experimental workflow for an isotopic labeling study to trace arsenocholine biosynthesis.

Enzyme_Assay_Workflow start Start: Prepare Enzyme Extract reaction_setup Set up Reaction Mixture (Buffer, SAM, DTT, Enzyme) start->reaction_setup initiation Initiate Reaction with Substrate (DMAE) reaction_setup->initiation incubation Incubate at Controlled Temperature initiation->incubation termination Terminate Reaction incubation->termination quantification Quantify Product (Arsenocholine) by HPLC-ICP-MS termination->quantification end End: Calculate Enzyme Activity quantification->end

Caption: Workflow for an in vitro arsenite methyltransferase assay.

Conclusion and Future Directions

The biosynthesis of arsenocholine represents a critical juncture in the biogeochemical cycling of arsenic in marine environments. While the general pathway involving the degradation of algal-derived arsenosugars is widely accepted, significant gaps in our knowledge remain. Future research should focus on:

  • Comprehensive Quantitative Analysis: Systematic studies are needed to quantify the concentrations of arsenocholine and its precursors across a wider range of marine species and geographical locations to build more robust models of arsenic bioaccumulation.

  • Enzyme Characterization: The specific methyltransferases and other enzymes involved in the conversion of arsenosugars to arsenocholine in marine fauna need to be isolated, purified, and kinetically characterized.

  • Isotopic Tracer Studies: Rigorous isotopic labeling experiments are essential to definitively confirm the proposed biosynthetic steps and identify any alternative or previously unknown pathways.

A deeper understanding of the arsenocholine biosynthesis pathway will not only enhance our knowledge of marine toxicology and biogeochemistry but also provide valuable insights for assessing the risks associated with arsenic in seafood and for potential applications in bioremediation and drug development.

References

A Technical Guide to the Chemical Synthesis and Purification of Arsenocholine Bromide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of arsenocholine (B1203914) bromide, a crucial organoarsenic compound for toxicological and metabolic research. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visual diagrams of the key processes to facilitate understanding and replication in a laboratory setting.

Introduction

Arsenocholine bromide [(2-hydroxyethyl)trimethylarsonium bromide] is a quaternary arsonium (B1239301) compound that serves as an important standard in studies investigating the metabolism and toxicology of organoarsenic species found in the environment and marine organisms. Its synthesis and purification are critical steps to ensure the accuracy and reliability of experimental results. This guide details a robust method for its preparation starting from trimethylarsine (B50810) and 2-bromoethanol (B42945), followed by comprehensive purification procedures.

Chemical Synthesis of this compound

The synthesis of this compound is achieved through the quaternization of trimethylarsine with 2-bromoethanol. This nucleophilic substitution reaction involves the lone pair of electrons on the arsenic atom of trimethylarsine attacking the electrophilic carbon atom of 2-bromoethanol that is bonded to the bromine atom.

Reaction Scheme

cluster_reactants Reactants cluster_product Product trimethylarsine Trimethylarsine (CH₃)₃As reaction_center + trimethylarsine->reaction_center bromoethanol 2-Bromoethanol BrCH₂CH₂OH bromoethanol->reaction_center arsenocholine_bromide This compound [(CH₃)₃As⁺CH₂CH₂OH]Br⁻ reaction_center->arsenocholine_bromide Quaternization

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

  • Trimethylarsine

  • 2-Bromoethanol

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • Reactant Addition: Dissolve trimethylarsine (1.0 eq) in anhydrous diethyl ether or THF in the reaction flask. Cool the solution to 0 °C using an ice bath.

  • Reaction: Add 2-bromoethanol (1.1 eq), dissolved in the same anhydrous solvent, dropwise to the stirred solution of trimethylarsine over a period of 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The formation of a white precipitate indicates the progress of the reaction.

  • Isolation of Crude Product: After the reaction is complete, the white precipitate of this compound is collected by filtration under an inert atmosphere. Wash the precipitate with cold anhydrous diethyl ether or THF to remove unreacted starting materials.

  • Drying: Dry the crude product under vacuum to remove residual solvent.

Safety Precautions:

  • Trimethylarsine is a highly toxic, pyrophoric, and volatile liquid. All manipulations must be carried out in a well-ventilated fume hood under an inert atmosphere.

  • 2-Bromoethanol is toxic and corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Handle all organoarsenic compounds with extreme care due to their toxicity.

Purification of this compound

Purification of the crude this compound is essential to remove impurities and unreacted starting materials. Two effective methods are recrystallization and ion-exchange chromatography.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid compounds based on their differential solubility in a given solvent or solvent mixture at different temperatures.

  • Solvent Selection: A mixture of a polar solvent (e.g., ethanol, methanol, or water) and a less polar solvent (e.g., ethyl acetate, diethyl ether) is often effective for recrystallizing quaternary arsonium salts. The ideal solvent system should dissolve the compound when hot but result in low solubility when cold.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot polar solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period before being filtered hot to remove the charcoal.

  • Crystallization: Add the less polar solvent dropwise to the hot solution until it becomes slightly turbid. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Purification by Ion-Exchange Chromatography

Ion-exchange chromatography separates ions and polar molecules based on their affinity to the ion exchanger. For this compound, cation-exchange chromatography can be used to purify the arsenocholine cation.

start Crude this compound Solution column Cation-Exchange Column (e.g., Dowex 50W) start->column Load elution1 Wash with Water (Removes anionic and neutral impurities) column->elution1 elution2 Elute with HCl or NH₄Cl (Displaces Arsenocholine) column->elution2 elution1->column collection Collect Arsenocholine- Containing Fractions elution2->collection evaporation Evaporation of Eluent collection->evaporation final_product Pure Arsenocholine Salt evaporation->final_product

Caption: Ion-Exchange Purification Workflow.

  • Resin Preparation: Swell a strong cation-exchange resin (e.g., Dowex 50W) in deionized water and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of deionized water and load it onto the column.

  • Washing: Wash the column with several column volumes of deionized water to remove any anionic or neutral impurities.

  • Elution: Elute the bound arsenocholine cation from the resin using a gradient of a suitable eluent, such as hydrochloric acid or ammonium (B1175870) chloride solution (e.g., 0.1 M to 2.0 M).

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of arsenocholine using an appropriate analytical technique (e.g., TLC, HPLC-ICP-MS).

  • Isolation: Combine the fractions containing pure arsenocholine. If a volatile eluent like HCl is used, it can be removed by evaporation under reduced pressure to yield arsenocholine chloride. To obtain the bromide salt, the combined fractions can be passed through an anion-exchange column charged with bromide ions, or the chloride can be converted to the hydroxide (B78521) using a hydroxide-form anion-exchange resin, followed by neutralization with hydrobromic acid.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 71802-31-8
Molecular Formula C₅H₁₄AsBrO
Molecular Weight 244.99 g/mol
Appearance White to off-white crystalline solid
Melting Point 219 °C
Solubility Soluble in water and methanol

Table 2: Typical Reaction Parameters and Yields

ParameterValue
Reactant Molar Ratio (Trimethylarsine:2-Bromoethanol) 1 : 1.1
Reaction Time 24 - 48 hours
Reaction Temperature 0 °C to Room Temperature
Typical Crude Yield 80 - 90%
Typical Purified Yield (after recrystallization) 60 - 75%

Table 3: Purity Analysis

Analytical MethodTypical Purity
¹H NMR > 98%
HPLC-ICP-MS > 99%
Elemental Analysis Consistent with theoretical values

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound for research purposes. The described protocols, when performed with the appropriate safety precautions, can yield high-purity material suitable for a wide range of scientific investigations. The inclusion of structured data and visual workflows aims to enhance the reproducibility and understanding of these critical laboratory procedures.

Early toxicological studies of arsenocholine and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Early Toxicological Studies of Arsenocholine (B1203914) and Its Metabolites

Introduction

Arsenocholine (AsCho) is a naturally occurring organoarsenic compound predominantly found in marine organisms, particularly crustaceans like shrimp.[1][2][3] As a significant contributor to the total arsenic content in seafood, understanding its toxicological profile and metabolic fate is crucial for assessing the potential risks associated with dietary arsenic exposure. This technical guide provides a comprehensive overview of early toxicological studies on arsenocholine and its primary metabolites, focusing on quantitative data, experimental methodologies, and metabolic pathways. While inorganic arsenic compounds are well-known for their toxicity, organoarsenicals like arsenocholine are generally considered to be of low toxicity.[4][5] Early research has been pivotal in establishing this understanding and delineating the biotransformation pathways that lead to its primary metabolite, arsenobetaine (B179536) (AsB), which is recognized as virtually non-toxic.[2][6][7]

Quantitative Toxicological Data

The acute toxicity of arsenocholine has been evaluated in several studies, both in vivo and in vitro. The data consistently demonstrate a low order of toxicity, especially when compared to inorganic arsenic species.

In Vivo Acute Toxicity

The lethal dose 50 (LD50) is a standard measure of acute toxicity. For arsenocholine, the route of administration significantly influences its toxicity.

CompoundSpeciesAdministration RouteLD50Reference
ArsenocholineMouseOral6,500 mg/kg[6]
ArsenocholineRodentOral6.5 g/kg (6,500 mg/kg)[1]
ArsenocholineMouseIntravenous187 mg/kg[6]
ArsenocholineCDF1 MouseIntraperitoneal0.1 g/kg (100 mg/kg) (non-lethal dose)[8][9]
ArsenocholineCDF1 MouseOral10.0 g/kg (10,000 mg/kg) (non-lethal dose)[8][9]
ArsenobetaineMouseOral>10,000 mg/kg[6][10]
In Vitro Cytotoxicity

In vitro studies on various cell lines have further substantiated the low toxicity of arsenocholine.

CompoundCell TypeObservationConcentrationReference
ArsenocholineMurine Splenocytes, Thymocytes, Peyer's Patch Lymphocytes, MacrophagesNo cytotoxicity>10 mmol/dm³[10][11]
ArsenocholineMurine Bone Marrow CellsSlightly enhanced viability>100 µmol/dm³[10][11]
ArsenocholineIsolated HepatocytesNo cytotoxicity observedNot specified[12]
Arsenite (for comparison)Murine Macrophages & LymphocytesIC503–5 µmol/dm³[10]
Arsenate (for comparison)Murine Macrophages & LymphocytesIC50100 µmol/dm³ - 1 mmol/dm³[10]

Metabolism of Arsenocholine

Early studies in animal models and in vitro systems have been crucial in elucidating the metabolic fate of arsenocholine. The primary metabolic pathway involves the oxidation of arsenocholine to arsenobetaine.

In Vivo Metabolism

Studies in mice, rats, and rabbits using 73As-labelled arsenocholine have shown that it is almost completely absorbed from the gastrointestinal tract.[13] The majority of the administered dose (70-80%) is excreted in the urine within three days.[13] The main urinary metabolite is arsenobetaine.[13][14] Small amounts of unchanged arsenocholine are found in the urine only on the first day after administration.[13] Importantly, there is no evidence of degradation to more toxic inorganic arsenic or simpler methylated arsenic acids.[13]

In Vitro Biotransformation

In vitro studies using rat liver cell fractions have identified the mitochondria as the site of arsenocholine biotransformation.[12] The process is an enzymatic oxidation that proceeds through arsenobetaine aldehyde to the final major metabolite, arsenobetaine.[8][12] Minor metabolites, including trimethylarsine (B50810) oxide (TMAO) and trimethylarsine, have also been identified.[12]

G cluster_invisible AsCho Arsenocholine Mitochondria Mitochondrial Enzymatic Oxidation AsBet_Aldehyde Arsenobetaine Aldehyde (Intermediate) Mitochondria->AsBet_Aldehyde Oxidation AsBet Arsenobetaine (Major Metabolite) AsBet_Aldehyde->AsBet Oxidation TMAO Trimethylarsine Oxide (Minor Metabolite) AsBet_Aldehyde->TMAO Side Reaction TMA Trimethylarsine (Minor Metabolite) TMAO->TMA Reduction

Caption: In Vitro Metabolic Pathway of Arsenocholine.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological findings. The following sections describe the protocols used in key early studies.

In Vivo Acute Immunotoxicity Protocol

This protocol is based on studies assessing the immunotoxic effects of arsenocholine in mice.[8][9]

  • Animal Model: CDF1 mice are used.

  • Test Substance: Synthesized, pure arsenocholine is administered.

  • Administration and Dosing:

    • Oral Administration: A total dose of 10.0 g/kg body weight is administered.

    • Intraperitoneal Administration: A single dose of 0.1 g/kg body weight is injected.

  • Observation Period: Mice are monitored for a period of 9 days.

  • Endpoint Assessment:

    • On day 9, mice are euthanized.

    • Immune organs (spleen and thymus) are excised and weighed.

    • Immune effector cells (splenocytes, thymocytes) are isolated and counted.

    • Functional assays, such as mitogen response tests, are performed on the isolated lymphocytes.

  • Statistical Analysis: Results from the treated groups are compared to a control group (receiving vehicle only) using appropriate statistical tests.

G start Start: Select CDF1 Mice dosing Dosing Regimen start->dosing oral Oral Administration (10.0 g/kg) dosing->oral ip Intraperitoneal Injection (0.1 g/kg) dosing->ip observe 9-Day Observation Period oral->observe ip->observe euthanize Euthanasia and Necropsy (Day 9) observe->euthanize assessment Endpoint Assessment euthanize->assessment organs Weigh Spleen & Thymus assessment->organs cells Isolate & Count Splenocytes/Thymocytes assessment->cells functional Functional Assays (e.g., Mitogen Response) assessment->functional end End: Data Analysis organs->end cells->end functional->end

Caption: Experimental Workflow for In Vivo Immunotoxicity Study.

In Vitro Cytotoxicity Assay Protocol

This protocol is based on studies evaluating the direct cytotoxic effects of arsenocholine on murine immune cells.[10][11]

  • Cell Isolation: Immune effector cells (splenocytes, thymocytes, Peyer's patch lymphocytes, peritoneal macrophages, and bone marrow cells) are isolated from mice.

  • Cell Culture: Cells are cultured in an appropriate medium under standard conditions (e.g., 37°C, 5% CO2).

  • Exposure: Cells are exposed to various concentrations of synthesized, pure arsenocholine (e.g., up to 10 mmol/dm³). Control cultures receive no arsenocholine. Inorganic arsenicals (arsenite, arsenate) are often used as positive controls for toxicity.

  • Incubation: Cells are incubated with the test compound for a specified period (e.g., 24-48 hours).

  • Viability Assessment: Cell viability is determined using a standard method, such as the MTT assay or trypan blue exclusion.

  • Data Analysis: The number of surviving cells in treated cultures is compared to untreated controls. For toxic compounds, the 50% inhibitory concentration (IC50) is calculated.

Genotoxicity and Other Toxicological Considerations

Early studies generally indicated that arsenocholine and its primary metabolite, arsenobetaine, are not genotoxic.[2][15] This is in stark contrast to inorganic arsenic and its trivalent methylated metabolites, which are known to be genotoxic and carcinogenic.[15][16] The low toxicity of arsenocholine is attributed to its rapid conversion to and excretion as the inert arsenobetaine molecule.[8]

It has been noted that while in vitro studies show no cytotoxicity for arsenocholine, in vivo administration can lead to weak but significant immunotoxic effects, particularly affecting T-lymphocytes.[8] This discrepancy suggests that the enzymatic oxidation process of arsenocholine to arsenobetaine in vivo may be important for exhibiting toxicity, however weak.[8]

G cluster_high High Toxicity cluster_intermediate Intermediate Toxicity cluster_low Low / No Toxicity high_tox High Toxicity med_tox Intermediate Toxicity high_tox->med_tox low_tox Low / No Toxicity As_III Arsenite (As III) MMA_III MMA (III) DMA_III DMA (III) As_V Arsenate (As V) MMA_V MMA (V) DMA_V DMA (V) AsCho_node Arsenocholine AsBet_node Arsenobetaine

Caption: Comparative Toxicity of Arsenic Species.

Conclusion

The early toxicological evaluation of arsenocholine and its metabolites has been fundamental in establishing its low toxicity profile. In vivo and in vitro studies consistently show that arsenocholine is significantly less toxic than inorganic arsenic species. It is efficiently absorbed, rapidly metabolized primarily to the non-toxic arsenobetaine, and excreted in the urine. While some weak in vivo immunotoxicity has been observed, arsenocholine is generally considered to be essentially non-toxic, a characteristic largely attributed to the chemical stability and rapid clearance of its major metabolite, arsenobetaine. These foundational studies provide a strong basis for the current understanding of the low risk associated with the consumption of arsenocholine from seafood.

References

Arsenocholine bromide CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Arsenocholine (B1203914) Bromide, including its chemical properties, synthesis, metabolic fate, and analytical methodologies. The information is intended for professionals in research and development who require detailed technical data and protocols.

Physicochemical and Structural Information

Arsenocholine bromide is a quaternary arsonium (B1239301) compound, analogous to the essential nutrient choline. It is primarily of interest as a significant organoarsenic species found in marine organisms and as an analytical standard for arsenic speciation studies.

Table 1: Physicochemical Properties of this compound

PropertyValueCitation(s)
CAS Number 71802-31-8[1][2][3]
Molecular Formula C₅H₁₄AsBrO[1][3][4]
Molecular Weight 244.99 g/mol [1][3][4]
IUPAC Name 2-hydroxyethyl(trimethyl)arsanium;bromide[1][2][5]
Appearance White to off-white solid/crystalline powder[6]
Melting Point 219 °C[6]
Solubility Slightly soluble in DMSO, Methanol, and Water (with heating)[6]
Purity (typical) >95% (HPLC, NMR)[1][2][5]

Table 2: Structural Identifiers for Arsenocholine Cation

IdentifierValueCitation(s)
SMILES C--INVALID-LINK--(C)CCO.[Br-][1][2][5]
InChI InChI=1S/C5H14AsO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1[1][2][5]
InChIKey ROAOPYVPUIYJGC-UHFFFAOYSA-M[1]

Synthesis of this compound

Disclaimer: The following protocol is a representative, logical workflow and has not been experimentally validated from a specific cited source. It should be performed by trained chemists with appropriate safety precautions for handling toxic and reactive arsenic compounds.

TMA Trimethylarsine (B50810) (CH₃)₃As Reaction Reaction Vessel (Stirring, Inert Atmosphere) TMA->Reaction Bromoethanol 2-Bromoethanol (B42945) BrCH₂CH₂OH Bromoethanol->Reaction Solvent Aprotic Solvent (e.g., THF, Diethyl Ether) Solvent->Reaction Quaternization Sₙ2 Reaction (Quaternization) Reaction->Quaternization Purification Purification (Recrystallization) Quaternization->Purification Product This compound [(CH₃)₃AsCH₂CH₂OH]⁺Br⁻ Purification->Product

A logical workflow for the synthesis of this compound.

Experimental Protocol (Representative)

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve trimethylarsine in a suitable anhydrous aprotic solvent (e.g., diethyl ether or THF).

  • Reaction: Cool the solution in an ice bath. Slowly add an equimolar amount of 2-bromoethanol dropwise to the stirred solution.

  • Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for several hours to ensure the reaction goes to completion. The product, being a salt, will likely precipitate out of the nonpolar solvent.

  • Isolation: Cool the reaction mixture. Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent to remove unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol (B145695) and ethyl acetate (B1210297).

  • Drying: Dry the purified white crystals under vacuum to yield the final product.

Biological Fate and Metabolism

Arsenocholine is primarily absorbed through the gastrointestinal tract.[3] In vivo studies in mice, rats, and rabbits, as well as in vitro studies with liver cell fractions, have shown that arsenocholine is metabolized, with arsenobetaine (B179536) being the major end product.[1][3] The biotransformation occurs in the mitochondria and does not involve degradation to more toxic inorganic arsenic forms.[1][3]

cluster_0 Mitochondrial Biotransformation AC Arsenocholine [(CH₃)₃AsCH₂CH₂OH]⁺ ABAld Arsenobetaine Aldehyde [(CH₃)₃AsCH₂CHO]⁺ AC->ABAld Choline Dehydrogenase AB Arsenobetaine [(CH₃)₃AsCH₂COO⁻] ABAld->AB Aldehyde Dehydrogenase TMAO Trimethylarsine Oxide (CH₃)₃As=O ABAld->TMAO Side Reaction Excretion Urinary Excretion AB->Excretion

Metabolic pathway of Arsenocholine.[1][3]

Analytical Methodology

Arsenocholine is often quantified as part of arsenic speciation analysis in biological and environmental samples. The gold-standard technique is High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).

Table 3: Example Performance Data for HPLC-ICP-MS Analysis of Arsenocholine

ParameterValueCitation(s)
Technique HPLC-ICP-MS with Dynamic Reaction Cell (DRC)[4][7]
Matrix Human Urine[4][7]
Separation Column Hamilton PRP X-100 (Anion-exchange)[4]
Limit of Detection (LOD) 0.6 µg As/L[7]
Precision (RSD) 3.1 - 7.3% (for various As species)[8]

Experimental Protocol: Quantification of Arsenocholine in Urine via HPLC-ICP-MS

This protocol is adapted from methodologies described for biomonitoring of human populations.[4][7]

cluster_prep Sample Preparation Sample Urine Sample (Frozen Storage) Thaw Thaw Sample Sample->Thaw Prep Sample Preparation HPLC HPLC System (e.g., Agilent 1260) ICPMS ICP-MS Detector (e.g., Agilent 7700x) HPLC->ICPMS Column Eluent Data Data Acquisition & Quantification ICPMS->Data Ion Signal (m/z 75) Result Concentration of Arsenocholine Data->Result Buffer Dilute with Ammonium (B1175870) Acetate Buffer Thaw->Buffer Centrifuge Centrifuge at 4°C Buffer->Centrifuge Filter Filter Supernatant Centrifuge->Filter Filter->HPLC Autosampler Injection

Workflow for Arsenocholine analysis by HPLC-ICP-MS.
  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • To minimize species interconversion, dilute the sample with a suitable buffer, such as 0.1 M ammonium acetate (pH ~5-6).[7]

    • Centrifuge the diluted sample (e.g., at 10,000 x g for 10 minutes at 4°C) to pellet any precipitates.

    • Filter the supernatant through a 0.45 µm filter into an autosampler vial.

  • Chromatographic Separation (HPLC):

    • Column: A polymeric anion-exchange column, such as the Hamilton PRP X-100 (4.6 x 150 mm, 5 µm), is commonly used.[4][9]

    • Mobile Phase: An ammonium carbonate buffer system is employed. A gradient elution may be used to separate multiple arsenic species. For example:

      • Mobile Phase A: 200 mmol/L ammonium carbonate in 3% methanol.[9]

      • Mobile Phase B: 0.5 mmol/L ammonium carbonate in 3% methanol.[9]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Injection Volume: 20 - 100 µL.

  • Detection (ICP-MS):

    • The eluent from the HPLC column is introduced directly into the ICP-MS nebulizer.

    • The instrument is set to monitor the arsenic ion at m/z 75.

    • A collision/reaction cell (e.g., DRC with hydrogen or helium gas) is used to eliminate polyatomic interferences, such as ArCl⁺, which also has a mass-to-charge ratio of 75.[4][9]

  • Quantification:

    • A calibration curve is generated using certified arsenocholine standard solutions, such as NIST SRM 3034.[10]

    • The concentration of arsenocholine in the sample is determined by comparing its peak area to the calibration curve. An internal standard may be added post-column to correct for instrument drift.[4]

Toxicity and Safety

Compared to inorganic arsenic (arsenite and arsenate), organoarsenic compounds like arsenocholine and arsenobetaine are considered to be of very low toxicity.[5] Multiple sources describe arsenocholine as "essentially nontoxic".[10] This is largely because it is not metabolized to inorganic arsenic in the body but is instead converted to the similarly non-toxic arsenobetaine and excreted.[3]

However, as an arsenic-containing compound, it must be handled with care. Safety Data Sheets (SDS) typically carry hazard warnings for arsenic compounds.

Table 4: GHS Hazard Information for this compound

Hazard StatementCodeDescriptionCitation(s)
Acute ToxicityH301Toxic if swallowed[11]
Acute ToxicityH331Toxic if inhaled[11]
Skin/EyeH315/H319Causes skin and serious eye irritation[12]
CarcinogenicityH351Suspected of causing cancer[12]

Handling Precautions:

  • Use in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid creating dust.

  • Wash hands thoroughly after handling.

  • Refer to the specific Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.

References

The Biochemical Trajectory of Arsenocholine to Arsenobetaine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arsenobetaine (B179536), a non-toxic organoarsenic compound, is the predominant form of arsenic found in marine organisms. Its primary precursor is understood to be arsenocholine (B1203914). This technical guide provides an in-depth exploration of the biochemical conversion of arsenocholine to arsenobetaine, detailing the metabolic pathways in both mammalian and microbial systems. It summarizes key quantitative data, outlines detailed experimental protocols for studying this biotransformation, and presents visual representations of the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in toxicology, biochemistry, and drug development investigating the metabolic fate of organoarsenic compounds.

Introduction

The presence of arsenic in the marine food chain is a subject of significant scientific interest. While inorganic arsenic species are notoriously toxic, marine organisms have evolved mechanisms to detoxify arsenic by converting it into various organoarsenic compounds. Among these, the non-toxic arsenobetaine is the most abundant. Understanding the biosynthesis of arsenobetaine is crucial for assessing the risks associated with arsenic in seafood and for potential applications in bioremediation and drug development. A key step in this biosynthesis is the oxidation of arsenocholine. This guide focuses on the enzymatic processes and cellular machinery responsible for the conversion of arsenocholine to arsenobetaine.

Biochemical Conversion Pathway

The biotransformation of arsenocholine to arsenobetaine is a two-step oxidation process. The initial step involves the oxidation of the hydroxyl group of arsenocholine to form an aldehyde intermediate, arsenobetaine aldehyde. Subsequently, arsenobetaine aldehyde is further oxidized to the carboxylic acid, arsenobetaine.[1] This pathway has been observed in both mammalian and microbial systems, albeit with different enzymatic players.

Mammalian Metabolism

In mammals, the conversion of arsenocholine to arsenobetaine occurs within the mitochondria.[1] The process is catalyzed by mitochondrial enzymes, with evidence pointing towards the involvement of choline (B1196258) dehydrogenase.[2][3]

The key steps in mammalian mitochondrial conversion are:

  • Oxidation to Arsenobetaine Aldehyde: Arsenocholine is oxidized to arsenobetaine aldehyde.

  • Oxidation to Arsenobetaine: Arsenobetaine aldehyde is subsequently oxidized to arsenobetaine.[1]

Side reactions have also been observed, leading to the formation of trimethylarsine (B50810) oxide and trimethylarsine from arsenobetaine aldehyde.[1]

Microbial Metabolism

In the microbial realm, specific enzymes have been identified that catalyze the conversion of arsenocholine to arsenobetaine. In the bacterium Bacillus subtilis, the enzymes GbsB (glycine betaine (B1666868) aldehyde dehydrogenase) and GbsA (glycine betaine aldehyde dehydrogenase) are responsible for this two-step oxidation.[4]

The microbial pathway is as follows:

  • GbsB-catalyzed Oxidation: GbsB catalyzes the oxidation of arsenocholine to arsenobetaine aldehyde.

  • GbsA-catalyzed Oxidation: GbsA then catalyzes the oxidation of arsenobetaine aldehyde to arsenobetaine.[4]

This pathway is analogous to the synthesis of the osmoprotectant glycine (B1666218) betaine from choline, suggesting a broader substrate specificity for these enzymes.

Quantitative Data

Enzyme Kinetics

The efficiency of the enzymatic conversion of arsenocholine can be described by the Michaelis-Menten kinetic parameters, K_m_ (substrate concentration at half-maximal velocity) and V_max_ (maximal velocity).

Enzyme/SystemSubstrateK_m_ (mM)V_max_Organism/Tissue
Choline DehydrogenaseArsenocholine~8Not ReportedRat Liver
Choline DehydrogenaseCholine~1.2Not ReportedRat Liver

Table 1: Michaelis-Menten constants for choline dehydrogenase with arsenocholine and choline as substrates.[2]

In Vivo Conversion and Excretion

Studies in animal models have demonstrated the efficient conversion of ingested arsenocholine to arsenobetaine and its subsequent excretion.

Animal ModelAdministered CompoundObservation
Mice, Rats, Rabbits73As-labelled arsenocholine70-80% of the administered dose was excreted in the urine as [73As]arsenobetaine within 3 days.

Table 2: In vivo conversion and excretion of arsenocholine.

Concentrations in Marine Organisms

Arsenocholine and arsenobetaine are found in varying concentrations in marine organisms. Arsenobetaine is typically the most abundant arsenical.

Marine OrganismArsenocholine (µg/g dry weight)Arsenobetaine (µg/g dry weight)
Lean Fish (various)0.014 - 0.0890.3 - 104.1
Fatty Fish (various)Not Detected0.3 - 104.1
Bivalves (various)Not Detected0.3 - 104.1
Crustaceans (various)Not Detected0.3 - 104.1
AnchovyNot Detected0.3 - 104.1

Table 3: Concentrations of arsenocholine and arsenobetaine in various seafood products.[5]

Experimental Protocols

In Vitro Metabolism in Isolated Mitochondria

This protocol is designed to study the conversion of arsenocholine to arsenobetaine in isolated mammalian mitochondria.

4.1.1. Mitochondrial Isolation

  • Tissue Homogenization: Euthanize a rat and perfuse the liver with ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4). Mince the liver and homogenize in 10 volumes of isolation buffer using a Dounce homogenizer.[6]

  • Differential Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.[6]

  • Mitochondrial Pelleting: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the mitochondria.[6]

  • Washing: Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation.

  • Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of a suitable assay buffer. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

4.1.2. Incubation and Analysis

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the isolated mitochondria (e.g., 1 mg/mL protein), arsenocholine (e.g., 1 mM), and a suitable incubation buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 5 mM MgCl_2_).

  • Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a protein precipitating agent, such as ice-cold acetonitrile (B52724) or perchloric acid.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated protein and collect the supernatant for analysis.

  • Analysis: Analyze the supernatant for the presence of arsenocholine, arsenobetaine aldehyde, and arsenobetaine using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).

Bacterial Enzyme Assay (GbsA/GbsB)

This protocol describes a method to assay the activity of the bacterial enzymes GbsA and GbsB with arsenocholine as a substrate.

4.2.1. Enzyme Purification

  • Gene Cloning and Expression: Clone the genes encoding GbsA and GbsB from Bacillus subtilis into an appropriate expression vector and transform into a suitable host strain (e.g., E. coli).

  • Protein Expression: Induce protein expression according to standard protocols.

  • Cell Lysis and Purification: Lyse the cells and purify the GbsA and GbsB proteins using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

4.2.2. Enzyme Activity Assay

  • Reaction Mixture: Prepare a reaction mixture containing purified GbsB (for the first step) or both GbsA and GbsB (for the complete conversion), arsenocholine as the substrate, a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0), and any necessary cofactors (e.g., NAD+ or NADP+).

  • Initiation and Incubation: Initiate the reaction by adding the substrate and incubate at the optimal temperature for the enzymes (e.g., 37°C).

  • Monitoring the Reaction: Monitor the progress of the reaction by measuring the formation of the product (arsenobetaine aldehyde or arsenobetaine) over time. This can be achieved by taking aliquots at different time points, stopping the reaction, and analyzing the samples by HPLC-ICP-MS. Alternatively, if the reaction involves the reduction of NAD(P)+, the increase in absorbance at 340 nm can be monitored spectrophotometrically.

Analysis of Arsenic Species by HPLC-ICP-MS

This protocol provides a general framework for the separation and quantification of arsenocholine and arsenobetaine.

  • Chromatographic System: An HPLC system equipped with a suitable column for separating organoarsenic compounds. Anion exchange columns are commonly used.[5][7]

  • Mobile Phase: The mobile phase composition will depend on the column used. A common mobile phase for anion exchange chromatography is an ammonium (B1175870) carbonate buffer with a pH gradient.[7]

  • ICP-MS System: An ICP-MS instrument to detect and quantify the arsenic-containing compounds as they elute from the HPLC column. The instrument should be tuned for optimal sensitivity for arsenic (m/z 75).

  • Sample Injection: Inject the prepared sample extracts onto the HPLC column.

  • Data Acquisition: Acquire the data, which will be a chromatogram showing the intensity of the arsenic signal over time.

  • Quantification: Identify and quantify the peaks corresponding to arsenocholine and arsenobetaine by comparing their retention times and peak areas to those of certified standards.

Visualizations

Arsenocholine Arsenocholine Arsenobetaine_Aldehyde Arsenobetaine_Aldehyde Arsenocholine->Arsenobetaine_Aldehyde Oxidation Arsenobetaine Arsenobetaine Arsenobetaine_Aldehyde->Arsenobetaine Oxidation

Caption: Biochemical pathway of arsenocholine to arsenobetaine.

cluster_mammalian Mammalian Mitochondria cluster_microbial Microbial (e.g., Bacillus subtilis) Arsenocholine_M Arsenocholine Arsenobetaine_Aldehyde_M Arsenobetaine Aldehyde Arsenocholine_M->Arsenobetaine_Aldehyde_M Arsenobetaine_M Arsenobetaine Arsenobetaine_Aldehyde_M->Arsenobetaine_M Choline_Dehydrogenase Choline Dehydrogenase Arsenocholine_B Arsenocholine Arsenobetaine_Aldehyde_B Arsenobetaine Aldehyde Arsenocholine_B->Arsenobetaine_Aldehyde_B Arsenobetaine_B Arsenobetaine Arsenobetaine_Aldehyde_B->Arsenobetaine_B GbsB GbsB GbsA GbsA

Caption: Enzymatic conversion in mammalian vs. microbial systems.

start Tissue Sample (e.g., Liver) homogenization Homogenization start->homogenization low_speed_centrifugation Low-Speed Centrifugation (1,000 x g) homogenization->low_speed_centrifugation supernatant1 Collect Supernatant low_speed_centrifugation->supernatant1 high_speed_centrifugation High-Speed Centrifugation (10,000 x g) supernatant1->high_speed_centrifugation mitochondrial_pellet Mitochondrial Pellet high_speed_centrifugation->mitochondrial_pellet washing Washing mitochondrial_pellet->washing final_pellet Isolated Mitochondria washing->final_pellet

Caption: Workflow for mitochondrial isolation.

Conclusion

The conversion of arsenocholine to arsenobetaine represents a critical detoxification pathway in both marine organisms and mammals. This in-depth technical guide has provided a comprehensive overview of the biochemical mechanisms, quantitative data, and experimental methodologies associated with this process. The elucidation of the enzymatic players, such as mitochondrial choline dehydrogenase in mammals and the GbsA/GbsB system in bacteria, offers valuable insights for future research. The provided protocols and visualizations serve as a practical resource for scientists aiming to investigate the metabolism of arsenocholine and other organoarsenic compounds. Further research, particularly in quantifying the kinetic parameters of the involved enzymes and expanding the database of arsenocholine and arsenobetaine concentrations in a wider variety of marine species, will continue to enhance our understanding of arsenic biogeochemistry and its implications for human health and the environment.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Arsenocholine Bromide Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenocholine (B1203914) bromide is an organoarsenic compound that has garnered interest within the scientific community due to its presence in marine organisms and its potential biological activities. As a quaternary arsonium (B1239301) salt, it shares structural similarities with choline, a vital nutrient. This technical guide provides a comprehensive overview of the physical and chemical properties of arsenocholine bromide, detailed experimental protocols for its analysis, and insights into its metabolic fate and potential biological interactions. The information presented herein is intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a white to off-white solid that is notably hygroscopic.[1] Its physical and chemical characteristics are summarized in the table below.

PropertyValueReference
Molecular Formula C5H14AsBrO[1]
Molecular Weight 244.99 g/mol [1]
Appearance White to off-white solid/crystals[1][2]
Melting Point 219 °C[1]
Solubility Slightly soluble in DMSO, Methanol (B129727), and Water (with heating)[1]
Stability Very hygroscopic[1]
Storage Keep at room temperature[2]

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

(CH₃)₃As + BrCH₂CH₂OH → [(CH₃)₃As⁺CH₂CH₂OH]Br⁻

General Procedure (Hypothetical):

  • In a well-ventilated fume hood, a solution of 2-bromoethanol (B42945) in an appropriate aprotic solvent (e.g., diethyl ether or THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Trimethylarsine (B50810) is slowly added to the solution, likely at a reduced temperature to control the exothermic reaction.

  • The reaction mixture is then stirred at room temperature or gently heated to drive the reaction to completion.

  • The resulting precipitate, this compound, is collected by filtration.

  • The crude product is washed with the reaction solvent to remove any unreacted starting materials.

Purification by Recrystallization
  • The crude this compound is dissolved in a minimal amount of a suitable hot solvent (e.g., a mixture of methanol and diethyl ether).

  • The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the three methyl groups attached to the arsenic atom, and two triplets for the methylene (B1212753) groups of the ethyl chain, with coupling between them. The hydroxyl proton may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbons and the two methylene carbons.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of this quaternary arsonium salt. The positive ion mode would show a prominent peak for the arsenocholine cation [(CH₃)₃As⁺CH₂CH₂OH] at m/z 165. Tandem mass spectrometry (MS/MS) can be used to confirm the structure through characteristic fragmentation patterns, such as the loss of the ethanol (B145695) group.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector, such as an inductively coupled plasma mass spectrometer (ICP-MS), is the method of choice for the sensitive and specific quantification of arsenocholine in various matrices.

  • Column: A C18 reversed-phase column is often used.

  • Mobile Phase: A typical mobile phase would consist of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol or acetonitrile) in a gradient or isocratic elution.

  • Detection: ICP-MS is highly sensitive for the detection of arsenic-containing compounds. The instrument is tuned to monitor the arsenic signal at m/z 75.

Biological Activity and Metabolism

In Vitro Metabolism Study Using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of this compound.

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., rat or human), a NADPH-regenerating system, and a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Add this compound to the mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C with shaking.

  • Termination of Reaction: At various time points, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the parent compound and potential metabolites using HPLC-ICP-MS.

Cytotoxicity Assay (MTT Assay)

This assay determines the potential of this compound to reduce cell viability.

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Signaling and Metabolic Pathways

The primary metabolic pathway for arsenocholine involves its oxidation to arsenobetaine (B179536). This biotransformation is a key detoxification process.

metabolic_pathway Arsenocholine Arsenocholine Arsenobetaine_Aldehyde Arsenobetaine Aldehyde Arsenocholine->Arsenobetaine_Aldehyde Oxidation Arsenobetaine Arsenobetaine Arsenobetaine_Aldehyde->Arsenobetaine Oxidation

Caption: Metabolic pathway of arsenocholine to arsenobetaine.

While direct signaling pathways for this compound are not well-elucidated, its structural similarity to choline, and the known cholinergic activity of the related compound acetylarsenocholine, suggest a potential interaction with cholinergic receptors.[3] This interaction could potentially modulate cholinergic signaling.

signaling_pathway Arsenocholine This compound CholinergicReceptor Cholinergic Receptor Arsenocholine->CholinergicReceptor Potential Interaction DownstreamSignaling Downstream Signaling Events CholinergicReceptor->DownstreamSignaling Activation/Modulation CellularResponse Cellular Response DownstreamSignaling->CellularResponse

Caption: Potential interaction of arsenocholine with cholinergic signaling pathways.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with foundational experimental protocols for its synthesis, purification, and analysis. The information on its metabolism to the less toxic arsenobetaine is crucial for understanding its toxicological profile. The potential for interaction with cholinergic systems warrants further investigation. The data and protocols presented here are intended to facilitate further research into the biological roles and potential applications of this intriguing organoarsenic compound.

References

In-Depth Technical Guide: Initial Investigations into the Metabolism of Arsenocholine in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenocholine (B1203914), an organoarsenic compound prevalent in marine organisms, is a subject of significant interest in toxicology and pharmacology. Understanding its metabolic fate in mammals is crucial for assessing potential risks and therapeutic applications. This technical guide provides a comprehensive overview of the initial investigations into the metabolism of arsenocholine, detailing its absorption, distribution, biotransformation, and excretion. The information presented herein is a synthesis of key research findings, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Absorption, Distribution, and Excretion

Initial studies in mammalian models, including mice, rats, and rabbits, have demonstrated that orally administered arsenocholine is almost completely absorbed from the gastrointestinal tract[1]. Following absorption, it undergoes distribution throughout the body, with notable retention in specific tissues.

Excretion Profile

The primary route of elimination for arsenocholine and its metabolites is through urine. In mice, rats, and rabbits, approximately 70-80% of an administered dose of arsenocholine is excreted in the urine within three days[1]. Unchanged arsenocholine is typically only detected in the urine on the first day after administration, indicating rapid metabolism[1].

Tissue Distribution

While a significant portion of arsenocholine is excreted, some is retained and distributed to various tissues. The primary forms of arsenic retained in tissues are arsenobetaine (B179536) and arsenophospholipids[1]. Tissues with the longest retention times for these arsenic-containing compounds include the prostate, epididymis, testes, myocardium, liver, adrenal cortex, pancreas, dental pulp, and pituitary gland[1].

Biotransformation of Arsenocholine

The biotransformation of arsenocholine is a critical aspect of its metabolism, converting it into various metabolites. Both in vivo and in vitro studies have elucidated the key metabolic pathways.

In Vivo Metabolism

The principal metabolite of arsenocholine identified in mammalian urine is arsenobetaine[1]. Studies have shown that arsenocholine is efficiently oxidized to arsenobetaine. Importantly, there is no evidence of degradation of arsenocholine to more toxic inorganic arsenic forms, such as mono- or dimethylarsenic acids, or trimethylarsine (B50810) oxide in these initial in vivo investigations[1].

In Vitro Metabolism in Liver Mitochondria

In vitro studies utilizing isolated liver cell fractions have pinpointed the mitochondria as the primary site of arsenocholine biotransformation[2]. Incubation of arsenocholine with the mitochondrial fraction of liver cells results in the formation of several metabolites:

  • Arsenobetaine aldehyde: An intermediate product in the oxidation of arsenocholine.

  • Arsenobetaine: The major metabolite, formed via the oxidation of arsenobetaine aldehyde[2].

  • Trimethylarsine oxide: Formed as a result of a side reaction from arsenobetaine aldehyde[2].

  • Trimethylarsine: Produced through the further reduction of trimethylarsine oxide[2].

Notably, in vitro studies with arsenobetaine did not show any formation of trimethylarsine oxide or trimethylarsine, suggesting that these are specific byproducts of arsenocholine metabolism[2].

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial investigations into arsenocholine metabolism.

Table 1: Urinary Excretion of Arsenocholine and its Metabolites in Mammals

ParameterValueSpeciesReference
Total Urinary Excretion (within 3 days)70-80% of administered doseMice, Rats, Rabbits[1]
Primary Urinary MetaboliteArsenobetaineMice, Rats, Rabbits[1]
Detection of Unchanged Arsenocholine in UrineFirst day post-administration onlyMice, Rats, Rabbits[1]

Table 2: Metabolites of Arsenocholine Identified in In Vitro Liver Mitochondria Studies

MetabolitePrecursorPathwayReference
Arsenobetaine aldehydeArsenocholineOxidation[2]
ArsenobetaineArsenobetaine aldehydeOxidation[2]
Trimethylarsine oxideArsenobetaine aldehydeSide reaction[2]
TrimethylarsineTrimethylarsine oxideReduction[2]

Experimental Protocols

This section provides an overview of the methodologies employed in the key studies cited.

In Vivo Metabolism Studies

Objective: To investigate the absorption, distribution, metabolism, and excretion of arsenocholine in mammalian models.

Methodology:

  • Synthesis of Radiolabeled Arsenocholine: 73As-labelled arsenocholine is synthesized to enable tracing of the compound and its metabolites in vivo[1].

  • Animal Models: Mice, rats, and rabbits are commonly used as mammalian models[1].

  • Administration: A known dose of 73As-labelled arsenocholine is administered orally to the animals[1].

  • Sample Collection: Urine and feces are collected at specified time intervals (e.g., daily for 3 days) to monitor excretion. At the end of the study period, animals are euthanized, and various tissues are collected for analysis of retained radioactivity[1].

  • Analysis: The radioactivity in urine, feces, and tissues is measured using a gamma counter. The chemical forms of the radioactive arsenic in urine and tissue extracts are identified and quantified using techniques such as thin-layer chromatography and electrophoresis, with standards for arsenocholine and arsenobetaine.

In Vitro Metabolism Studies

Objective: To identify the subcellular location and the metabolites of arsenocholine biotransformation in the liver.

Methodology:

  • Isolation of Liver Cell Fractions:

    • Livers are excised from rats and homogenized in a suitable buffer (e.g., sucrose (B13894) solution).

    • The homogenate is subjected to differential centrifugation to separate the different subcellular fractions: nuclei, mitochondria, microsomes, and cytosol.

  • Incubation:

    • Arsenocholine is incubated with each of the isolated liver cell fractions in a suitable buffer system at 37°C.

    • The incubation mixture typically contains cofactors necessary for metabolic reactions, such as NAD+.

  • Analysis of Metabolites:

    • After incubation, the reaction is stopped, and the mixture is analyzed for the presence of arsenocholine and its metabolites.

    • Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) are used to identify and quantify the arsenical compounds[2].

Analytical Method: HPLC-ICP-MS for Arsenic Speciation in Urine

Objective: To separate and quantify different arsenic species, including arsenocholine and arsenobetaine, in urine samples.

Methodology:

  • Sample Preparation: Urine samples are typically diluted with a mobile phase or a suitable buffer.

  • Chromatographic Separation:

    • An HPLC system equipped with an anion-exchange column (e.g., Hamilton PRP-X100) is used to separate the different arsenic species based on their charge and affinity for the stationary phase[3][4].

    • A specific mobile phase, often a buffered solution, is used to elute the compounds from the column[5].

  • Detection and Quantification:

    • The eluent from the HPLC is introduced into an ICP-MS.

    • The ICP-MS atomizes and ionizes the arsenic-containing molecules, and the mass spectrometer detects the arsenic ions at a specific mass-to-charge ratio (m/z 75).

    • The intensity of the signal is proportional to the concentration of the arsenic species, allowing for quantification by comparison with standards[5].

Visualizations

Metabolic Pathway of Arsenocholine in Liver Mitochondria

Metabolic Pathway of Arsenocholine in Liver Mitochondria Arsenocholine Arsenocholine Arsenobetaine_aldehyde Arsenobetaine_aldehyde Arsenocholine->Arsenobetaine_aldehyde Oxidation Arsenobetaine Arsenobetaine Arsenobetaine_aldehyde->Arsenobetaine Oxidation (Major Pathway) Trimethylarsine_oxide Trimethylarsine_oxide Arsenobetaine_aldehyde->Trimethylarsine_oxide Side Reaction Trimethylarsine Trimethylarsine Trimethylarsine_oxide->Trimethylarsine Reduction

Caption: In vitro metabolism of arsenocholine in liver mitochondria.

Experimental Workflow for In Vivo Metabolism Study

Experimental Workflow for In Vivo Arsenocholine Metabolism Study cluster_animal_phase Animal Phase cluster_analysis_phase Analysis Phase Animal_Model Mammalian Model (Mouse, Rat, or Rabbit) Dosing Oral Administration of 73As-Arsenocholine Animal_Model->Dosing Sample_Collection Collection of Urine, Feces, and Tissues Dosing->Sample_Collection Radioactivity_Measurement Gamma Counting of Radioactivity Sample_Collection->Radioactivity_Measurement Metabolite_Identification Chromatographic Analysis (TLC, Electrophoresis) Radioactivity_Measurement->Metabolite_Identification Quantification Quantification of Metabolites Metabolite_Identification->Quantification

Caption: Workflow for in vivo arsenocholine metabolism studies.

Logical Relationship of Arsenocholine Metabolism

Logical Relationship of Arsenocholine Metabolism cluster_metabolites Metabolites Arsenocholine_Ingestion Oral Ingestion of Arsenocholine Absorption Gastrointestinal Absorption Arsenocholine_Ingestion->Absorption Distribution Distribution to Tissues Absorption->Distribution Metabolism Mitochondrial Biotransformation Distribution->Metabolism Excretion Urinary Excretion Distribution->Excretion Arsenobetaine Arsenobetaine Metabolism->Arsenobetaine Arsenophospholipids Arsenophospholipids Metabolism->Arsenophospholipids Arsenobetaine->Excretion

Caption: Overview of arsenocholine's metabolic fate in mammals.

References

A Technical Guide to the Natural Isotopic Abundance of Arsenocholine Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural isotopic abundance of the elemental constituents of arsenocholine (B1203914) bromide (C₅H₁₄AsBrO). It details the theoretical isotopic distribution, outlines a comprehensive experimental protocol for its determination, and visualizes its primary metabolic pathway. This document is intended to serve as a foundational resource for researchers utilizing isotopic analysis in metabolic studies, analytical chemistry, and drug development involving organoarsenic compounds.

Quantitative Isotopic Data

The natural isotopic abundances of the elements comprising arsenocholine bromide are critical for the accurate interpretation of mass spectrometry data, enabling researchers to distinguish between naturally occurring isotopic peaks and those arising from metabolic labeling or contamination. This compound's elemental composition is C₅H₁₄AsBrO.[1][][3][4][5] The established natural isotopic abundances for these constituent elements are summarized below.

Table 1: Natural Isotopic Abundance of Constituent Elements in this compound

ElementIsotopeAtomic Mass (u)Natural Abundance (%)
Carbon (C) ¹²C12.00000098.93
¹³C13.0033551.07
Hydrogen (H) ¹H1.00782599.9885
²H2.0141020.0115
Arsenic (As) ⁷⁵As74.921595100
Bromine (Br) ⁷⁹Br78.91833850.69[6]
⁸¹Br80.91629149.31[6]
Oxygen (O) ¹⁶O15.99491599.757
¹⁷O16.9991320.038
¹⁸O17.9991600.205
Source: Data compiled from the 1997 report of the IUPAC Subcommittee for Isotopic Abundance Measurements, unless otherwise noted.

Experimental Protocol: Isotopic Analysis via HPLC-ICP-MS

The determination of isotopic abundances and the speciation of organoarsenic compounds like arsenocholine are most commonly achieved using High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This combination allows for the separation of different arsenic species followed by highly sensitive elemental and isotopic detection.

Sample Preparation and Extraction

The primary goal of this stage is the efficient extraction of arsenocholine from its matrix (e.g., biological tissue, environmental sample) while preserving its chemical integrity.

  • Homogenization: Weigh approximately 0.2-1.0 g of the sample into a polypropylene (B1209903) centrifuge tube.

  • Extraction Solvent Addition: Add 5-10 mL of an aqueous methanol (B129727) solution (e.g., 50% v/v methanol in ultrapure water). This solvent mixture is effective for extracting polar organoarsenic compounds.

  • Extraction Procedure:

    • Securely cap the tubes.

    • Place the tubes in a heated ultrasonic bath at 80-90°C for 30 minutes. The combination of heat and sonication enhances extraction efficiency.

  • Centrifugation: After extraction, centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet solid debris.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter before instrumental analysis.

Instrumental Analysis: HPLC-ICP-MS
  • Chromatographic Separation (HPLC):

    • Column: Utilize a cation-exchange column suitable for the separation of polar, positively charged species like arsenocholine.

    • Mobile Phase: Employ a gradient elution program. For example:

      • Mobile Phase A: 20 mM ammonium (B1175870) carbonate in 3% (v/v) methanol.

      • Mobile Phase B: 100 mM ammonium carbonate in 3% (v/v) methanol.

    • Flow Rate: Set a flow rate of approximately 0.8-1.0 mL min⁻¹.

    • Injection Volume: Inject 20 µL of the filtered sample extract.

  • Detection (ICP-MS):

    • Nebulizer and Spray Chamber: Use a standard pneumatic nebulizer and a cooled spray chamber to ensure stable sample introduction into the plasma.

    • Plasma Conditions: Optimize RF power (typically ~1550 W) and argon gas flow rates (plasma, auxiliary, and nebulizer gas) to achieve robust plasma and maximize ion generation.

    • Data Acquisition: Monitor the signal for arsenic at m/z 75. For isotopic analysis of other elements, the mass spectrometer would be set to monitor the specific m/z ratios detailed in Table 1. High-resolution mode is necessary to resolve potential isobaric interferences.

    • Data Analysis: The isotopic ratio is determined by integrating the peak areas for each isotope of an element detected in the arsenocholine chromatographic peak and correcting for background noise and instrumental mass bias.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the isotopic abundance of arsenocholine.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Homogenization B Solvent Extraction (Methanol/Water, 90°C) A->B C Centrifugation B->C D Supernatant Filtration C->D E HPLC Separation (Cation-Exchange) D->E F ICP-MS Detection (Ionization & Mass Analysis) E->F G Peak Integration F->G H Isotopic Ratio Calculation G->H I Final Abundance Report H->I

Workflow for Isotopic Analysis of Arsenocholine.
Metabolic Pathway of Arsenocholine

Arsenocholine undergoes biotransformation primarily within the mitochondria of liver cells.[1] The principal metabolic route involves oxidation to arsenobetaine, which is the major metabolite found in tissues and excreted in urine.[1][]

metabolic_pathway cluster_cell Hepatocyte (Liver Cell) cluster_mito Mitochondrion AC Arsenocholine [(CH₃)₃As⁺CH₂CH₂OH] ABAld Arsenobetaine Aldehyde [(CH₃)₃As⁺CH₂CHO] AC->ABAld Oxidation AB Arsenobetaine [(CH₃)₃As⁺CH₂COO⁻] (Major Metabolite) ABAld->AB Oxidation TMAO Trimethylarsine Oxide (Side-product) ABAld->TMAO Side Reaction Excretion Urinary Excretion AB->Excretion

Primary metabolic pathway of arsenocholine in liver mitochondria.

References

Arsenocholine bromide solubility in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of arsenocholine (B1203914) bromide. Due to a lack of readily available quantitative data in peer-reviewed literature and chemical databases, this document focuses on providing the established experimental protocols for determining solubility, enabling researchers to generate precise data in a laboratory setting.

Overview of Arsenocholine Bromide

This compound is an organoarsenic compound, specifically the bromide salt of arsenocholine. Arsenocholine itself is an arsonium (B1239301) ion and an analog of choline (B1196258) where the nitrogen atom is replaced by an arsenic atom[1]. It is found as a metabolite in various marine organisms[1]. The compound is a white to off-white solid and is noted to be very hygroscopic[2][3].

Solubility Profile

Quantitative solubility data for this compound is not extensively documented in public literature. However, qualitative descriptions are available and summarized below.

Table 1: Qualitative Solubility of this compound

SolventSolubility DescriptionSource
WaterSlightly soluble, particularly with heating[2][3]
Dimethyl Sulfoxide (DMSO)Slightly soluble[2][3]
Methanol (B129727)Slightly soluble[2][3]

Note: The term "slightly soluble" is a qualitative descriptor and is not sufficient for many research and development applications. Precise quantitative determination is recommended.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The most widely accepted and reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method , which is a cornerstone of the OECD Test Guideline 105 for Water Solubility[4][5][6][7].

The shake-flask method is based on achieving a saturated solution of the test substance in a specific solvent at a constant temperature.[4][8] An excess amount of the solid compound is added to the solvent and agitated until the system reaches equilibrium, meaning the concentration of the dissolved solute is at its maximum and constant over time[8][9]. The concentration of the substance in the saturated solution is then determined using a suitable analytical technique[7][8]. This method is considered the gold standard for its reliability[4].

This protocol outlines the steps for determining the water solubility of this compound.

1. Preparation:

  • Test Substance: Use pure this compound. The presence of impurities can significantly affect solubility measurements[10][11].

  • Solvent: Use distilled or deionized water.

  • Apparatus: Employ clean glass flasks or vials with stoppers, a constant temperature water bath or shaker incubator, a centrifuge or filtration system (e.g., syringe filters with a pore size of 0.45 µm), and a calibrated analytical instrument (e.g., HPLC-MS, ICP-MS for arsenic detection).

2. Preliminary Test:

  • A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium[5].

  • Prepare a series of solutions with varying amounts of this compound (e.g., 10 mg, 100 mg, 1000 mg) in a fixed volume of water (e.g., 10 mL).

  • Agitate these samples at a constant temperature (e.g., 20 °C) and visually inspect for undissolved solid after a set time (e.g., 24 hours). This helps determine the appropriate amount of substance to use for the main test to ensure an excess of solid material[4].

3. Main Test (Flask Method):

  • Based on the preliminary test, add an excess amount of this compound to triplicate flasks containing a known volume of water. It is crucial to add enough solid to form a suspension but not so much that it alters the properties of the solvent[4].

  • Seal the flasks to prevent evaporation and place them in a shaker or agitator set to a constant temperature (e.g., 20 ± 0.5 °C)[5].

  • Agitate the flasks for a predetermined time to ensure equilibrium is reached. This can take 24 hours or longer; samples should be taken at various time points (e.g., 24, 48, 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements are in agreement[9][12].

  • After agitation, allow the flasks to stand in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle.

4. Sample Analysis:

  • Carefully take an aliquot of the clear supernatant for analysis. This is typically done via centrifugation or filtration to remove all suspended particles[7][13].

  • Analyze the concentration of this compound in the supernatant using a validated analytical method. Given the arsenic core, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) would be a highly sensitive and specific method for quantifying the total arsenic concentration, from which the this compound concentration can be calculated.

  • The water solubility is reported as the mean concentration from the triplicate flasks, typically in units of g/L or mol/L.

The same shake-flask principle can be applied to determine solubility in organic solvents like methanol or DMSO. The key adaptation is the choice of the analytical method, which must be suitable for the specific solvent used. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common and effective choice[8][12].

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

G prep Preparation (Pure Compound, Solvent) prelim Preliminary Test (Estimate Solubility Range) prep->prelim main_exp Main Experiment (Add Excess Solid to Solvent) prelim->main_exp agitate Agitation at Constant T (e.g., 24-72h) main_exp->agitate equilibrate Equilibration (Settle Undissolved Solid) agitate->equilibrate separate Phase Separation (Centrifuge / Filter) equilibrate->separate analyze Analytical Quantification (e.g., ICP-MS, HPLC) separate->analyze report Data Reporting (Mean ± SD in g/L) analyze->report

Caption: Workflow for solubility determination via the shake-flask method.

References

Methodological & Application

Application Note: Quantification of Arsenocholine in Seafood using HPLC-ICP-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Arsenic is a naturally occurring element that can be found in various inorganic and organic forms, with toxicity varying significantly between species. Seafood is a primary source of dietary arsenic, predominantly in the form of non-toxic arsenobetaine (B179536) (AsB). However, other organoarsenic compounds, such as arsenocholine (B1203914) (AsC), are also present and require accurate quantification for comprehensive food safety and toxicological assessments. This application note details a robust and sensitive method for the quantification of arsenocholine in diverse seafood matrices using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). This hyphenated technique leverages the separation power of HPLC and the element-specific, low-level detection capabilities of ICP-MS.

Principle of the Method

The analytical method involves an initial extraction of arsenic species from the homogenized seafood sample, typically using a methanol-water mixture with microwave assistance to ensure high extraction efficiency while preserving the chemical form of the arsenicals. The resulting extract is then filtered and injected into an HPLC system.

An anion-exchange chromatography column is commonly used to separate arsenocholine from other arsenic species like arsenobetaine, arsenite (AsIII), arsenate (AsV), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). The separation is based on the differential interaction of the ionic arsenic compounds with the stationary phase. As the separated compounds elute from the HPLC column, they are introduced directly into the ICP-MS. The ICP-MS atomizes and ionizes all compounds, and the quadrupole mass spectrometer is set to monitor the arsenic isotope at a mass-to-charge ratio (m/z) of 75. The signal intensity is directly proportional to the amount of arsenic in the eluting species, allowing for specific quantification of arsenocholine based on its retention time.

Experimental Protocols

Instrumentation and Materials
  • High-Performance Liquid Chromatography (HPLC) System: A quaternary pump, autosampler, and column oven (e.g., Agilent 1260 series or similar).

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) System: Equipped with a collision/reaction cell (CRC) to mitigate polyatomic interferences (e.g., Agilent 7700x, Thermo iCAP Q, or similar).

  • Microwave Extraction System: For accelerated solvent extraction.

  • Centrifuge: Capable of reaching at least 3000×g.

  • Analytical Balance: 4-decimal place.

  • Syringe Filters: 0.22 µm PVDF or PTFE.

  • Arsenic Standards: Certified stock solutions of arsenocholine (AsC), arsenobetaine (AsB), arsenite (AsIII), arsenate (AsV), dimethylarsinic acid (DMA), and monomethylarsonic acid (MMA) (1000 µg/mL as As).

  • Reagents: Methanol (HPLC grade), Nitric acid (trace metal grade), Ammonium carbonate, Ammonium dihydrogen phosphate, Ultrapure water (18.2 MΩ·cm).

  • Certified Reference Materials (CRMs): DORM-4 (fish protein), TORT-3 (lobster hepatopancreas), or BCR-627 (tuna fish) for method validation.[1]

Standard Preparation
  • Stock Solutions (10 µg/mL): Prepare individual stock solutions of each arsenic species by diluting the 1000 µg/mL certified standards in ultrapure water. These solutions should be stored at 4°C in the dark.

  • Mixed Working Standards (0.5 - 100 ng/mL): On the day of analysis, prepare a series of mixed working standards by serially diluting the stock solutions in ultrapure water.[2] A typical calibration range is 0.5, 1.0, 5.0, 20, 50, and 100 ng/mL (expressed as As).[3]

Sample Preparation: Microwave-Assisted Extraction
  • Homogenization: Freeze-dry the edible portion of the seafood sample and grind it into a fine, homogeneous powder using a cryogenic grinder.[1]

  • Weighing: Accurately weigh approximately 0.2 - 0.5 g of the homogenized sample into a microwave digestion vessel.

  • Extraction: Add 10 mL of the extraction solvent (e.g., methanol:water, 1:1 v/v or 3:1 v/v).[3]

  • Microwave Program: Place the vessels in the microwave system and apply a program suitable for extraction (e.g., ramp to 90°C and hold for 25-45 minutes).[1][4]

  • Cooling and Centrifugation: Allow the vessels to cool to room temperature. Centrifuge the extracts at 3000-3500 rpm for 10 minutes to pellet solid residues.[4][5]

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.[5]

HPLC-ICP-MS Analysis

Connect the outlet of the HPLC column to the nebulizer of the ICP-MS. Tune the ICP-MS according to the manufacturer's instructions to ensure optimal sensitivity for arsenic (m/z 75).

Table 1: HPLC Operating Conditions

Parameter Value Reference
Column Hamilton PRP-X100 (250 mm x 4.1 mm, 10 µm) [6][7]
Mobile Phase 20-50 mM Ammonium Carbonate, pH 8.5 - 8.9 [3][4]
Elution Mode Isocratic or Gradient [7][8]
Flow Rate 1.0 - 1.5 mL/min [4][7]
Injection Volume 20 - 100 µL [4][7]

| Column Temperature | Ambient or 25 °C |[7][9] |

Table 2: ICP-MS Operating Conditions

Parameter Value Reference
RF Power 1400 - 1550 W [4]
Plasma Gas Flow 15 L/min Ar [10]
Nebulizer Gas Flow ~1.0 L/min Ar [10]
Collision/Reaction Gas Helium (He) at ~4.0 mL/min [5]
Monitored Isotope ⁷⁵As [11]

| Dwell Time | 0.1 - 0.3 s | - |

Data Presentation and Typical Results

Quantification is performed by generating an external calibration curve for each arsenic species, plotting peak area against concentration. The identity of arsenocholine in a sample is confirmed by matching its retention time with that of a certified standard.

Table 3: Method Validation Parameters

Parameter Typical Value Reference
Limit of Detection (LOD) 0.5 - 2.5 µg/kg [6][12]
Limit of Quantification (LOQ) 0.2 mg/kg (for inorganic As) [4]
Linearity (r²) > 0.999 [13]
Precision (RSD) 3.1 - 7.3% [8]

| Extraction Efficiency/Recovery | 87 - 112% |[1][8] |

Table 4: Reported Concentration Ranges of Arsenic Species in Seafood (mg/kg wet weight)

Arsenic Species Concentration Range (mg/kg) Seafood Type(s) Reference
Arsenocholine (AsC) 0.033 - 69.0 Seaweed, shrimp, fish, shellfish [6][12]
Arsenobetaine (AsB) 0.019 - 1.04 Seaweed, shrimp, fish, shellfish [6][12]
Dimethylarsinic acid (DMA) Not Detected - 3.75 Seaweed, shrimp, fish, shellfish [6][12]
Monomethylarsonic acid (MMA) Not Detected - 8.33 Seaweed, shrimp, fish, shellfish [6][12]
Arsenious acid (AsIII) Not Detected - 1.25 Seaweed, shrimp, fish, shellfish [6][12]

| Arsenic acid (AsV) | Not Detected - 0.55 | Seaweed, shrimp, fish, shellfish |[6][12] |

Experimental Workflow Visualization

HPLC_ICP_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenize 1. Homogenization (Lyophilization & Grinding) Extract 2. Microwave Extraction (Methanol/Water) Homogenize->Extract Cleanup 3. Centrifugation & Filtration (0.22 µm) Extract->Cleanup HPLC 4. HPLC Separation (Anion-Exchange Column) Cleanup->HPLC ICPMS 5. ICP-MS Detection (m/z 75, CRC Mode) HPLC->ICPMS Hyphenation Data 6. Data Processing (Quantification via Calibration) ICPMS->Data Sample Seafood Sample Sample->Homogenize Report Final Report (AsC Concentration) Data->Report

Caption: Workflow for arsenocholine analysis in seafood.

Conclusion

The described HPLC-ICP-MS method provides a sensitive, specific, and reliable protocol for the quantification of arsenocholine in a variety of seafood samples. The use of microwave-assisted extraction ensures efficient recovery of arsenic species, while the combination of anion-exchange chromatography and ICP-MS allows for excellent separation and detection at trace levels. Proper method validation using certified reference materials is crucial for ensuring data accuracy and is a key requirement for regulatory monitoring and food safety risk assessment.

References

Application Note: Chromatographic Separation of Arsenocholine from other Arsenic Species

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Arsenic is a widely distributed element that exists in various chemical forms, known as species, which differ significantly in their toxicity. While inorganic arsenic species such as arsenite (As(III)) and arsenate (As(V)) are highly toxic, organic forms like arsenobetaine (B179536) (AsB) and arsenocholine (B1203914) (AsC) are generally considered non-toxic.[1] The accurate identification and quantification of individual arsenic species are crucial for assessing the potential risks associated with arsenic exposure from various sources, including food and environmental samples.[2] High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is the most common and powerful technique for arsenic speciation analysis due to its high selectivity and sensitivity.[3][4][5][6]

This application note provides a detailed protocol for the separation of arsenocholine (AsC) from other common arsenic species, including arsenite (As(III)), arsenate (As(V)), monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and arsenobetaine (AsB), using HPLC-ICP-MS. Both cation-exchange and reversed-phase chromatography approaches are discussed.

Experimental Workflow

The general workflow for the chromatographic separation and analysis of arsenic species is depicted below.

Arsenic Speciation Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Food, Biological Tissue) Extraction Arsenic Species Extraction (e.g., Water/Methanol (B129727), Dilute Acid) Sample->Extraction Extraction Filtration Filtration/Cleanup (e.g., 0.45 µm filter) Extraction->Filtration Purification HPLC HPLC Separation (Cation-Exchange or Reversed-Phase) Filtration->HPLC Injection ICPMS ICP-MS Detection (m/z 75) HPLC->ICPMS Eluent Transfer Chromatogram Chromatogram Generation ICPMS->Chromatogram Signal Acquisition Quantification Peak Integration & Quantification Chromatogram->Quantification Data Analysis Report Reporting Results Quantification->Report Final Report

Caption: General workflow for arsenic speciation analysis.

Principle of Chromatographic Separation

The separation of arsenic species is typically achieved based on their different physicochemical properties, primarily their charge and polarity.

Separation_Principle cluster_species Arsenic Species Mixture cluster_column Chromatographic Column cluster_elution Elution Order AsV As(V) AnionExchange Anion-Exchange (Positive Stationary Phase) AsV->AnionExchange Retained (Anionic) CationExchange Cation-Exchange (Negative Stationary Phase) AsV->CationExchange Not Retained ReversedPhase Reversed-Phase (C18) (Nonpolar Stationary Phase) AsV->ReversedPhase MMA MMA MMA->AnionExchange Retained (Anionic) MMA->CationExchange Not Retained MMA->ReversedPhase DMA DMA DMA->AnionExchange Retained (Anionic) DMA->CationExchange Not Retained DMA->ReversedPhase AsIII As(III) AsIII->AnionExchange Weakly/Not Retained AsIII->CationExchange Not Retained AsIII->ReversedPhase AsB AsB AsB->AnionExchange Weakly/Not Retained AsB->CationExchange Retained (Cationic) AsB->ReversedPhase AsC AsC AsC->AnionExchange Weakly/Not Retained AsC->CationExchange Retained (Cationic) AsC->ReversedPhase AnionElution Early Elution: AsC, AsB, As(III) Late Elution: DMA, MMA, As(V) AnionExchange->AnionElution CationElution Early Elution: As(V), MMA, DMA, As(III) Late Elution: AsB, AsC CationExchange->CationElution RPElution Polar to Nonpolar Elution ReversedPhase->RPElution

Caption: Principles of arsenic species separation.

Protocols

Protocol 1: Cation-Exchange HPLC-ICP-MS

This protocol is optimized for the separation of cationic arsenic species like arsenocholine (AsC) and arsenobetaine (AsB) from anionic and neutral species.

1. Sample Preparation

  • Solid Samples (e.g., rice, seafood):

    • Weigh approximately 0.2-1.0 g of the homogenized sample into a centrifuge tube.[5][7]

    • Add 10 mL of an extraction solvent (e.g., 1% nitric acid or a mixture of methanol and water).[5][7]

    • Extract using an ultrasonic bath or a shaking water bath at elevated temperatures (e.g., 80-90°C) for 30-60 minutes.[5][7]

    • Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter.[7]

  • Liquid Samples (e.g., water, urine):

    • Filter the sample through a 0.45 µm syringe filter. For urine, a simple dilution with the mobile phase may be sufficient.[8]

2. Chromatographic Conditions

  • HPLC System: An inert HPLC system (e.g., PEEK tubing and components) is recommended.

  • Column: A cation-exchange column, such as a Nucleosil 5SA, is suitable for this separation.[9][10]

  • Mobile Phase: An aqueous solution of pyridine (B92270) or ammonium (B1175870) phosphate (B84403) is commonly used. For example, 20 mM pyridine adjusted to pH 2.6 with formic acid.[9]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20-100 µL.

  • Column Temperature: 30-40°C.

3. ICP-MS Detection

  • Nebulizer: A standard cross-flow or concentric nebulizer can be used.[9]

  • RF Power: 1550 W.[11]

  • Gas Flows: Optimized for maximum sensitivity for arsenic (As).

  • Monitored m/z: 75 (As).[11]

  • Interference Removal: A collision/reaction cell (e.g., with helium or oxygen) can be used to minimize the argon chloride (ArCl+) interference on 75As, which is particularly important for samples with high chloride content.[5]

4. Quantification

  • Prepare a series of mixed standard solutions containing known concentrations of AsC, AsB, As(III), As(V), MMA, and DMA in the mobile phase.

  • Generate a calibration curve for each species by plotting the peak area against the concentration.

  • Quantify the arsenic species in the samples by comparing their peak areas to the calibration curves.

Protocol 2: Reversed-Phase HPLC-ICP-MS

Reversed-phase chromatography can also be employed, often with an ion-pairing reagent, to separate a wide range of arsenic species in a single run.

1. Sample Preparation

  • Follow the same sample preparation steps as described in Protocol 1.

2. Chromatographic Conditions

  • HPLC System: An inert HPLC system.

  • Column: A C18 reversed-phase column (e.g., ODS column).[12]

  • Mobile Phase: A buffered mobile phase is typically used. For example, an eluent containing ammonium dihydrogen phosphate.[12] A common mobile phase consists of 1 mmol/L diammonium hydrogen phosphate buffer (pH=6.00), 1% (v/v) methanol, and 5 mmol/L tetrabutyl ammonium bromide (TBAB) as an ion-pairing reagent.[13]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20-100 µL.

  • Column Temperature: 30-40°C.

3. ICP-MS Detection

  • Follow the same ICP-MS detection parameters as described in Protocol 1.

4. Quantification

  • Follow the same quantification procedure as described in Protocol 1.

Quantitative Data

The following tables summarize typical performance data for the chromatographic separation of arsenic species.

Table 1: Typical Retention Times for Arsenic Species

Arsenic SpeciesCation-Exchange (min)Reversed-Phase (Ion-Pair) (min)
Arsenate (As(V))~2.0~4.5
Monomethylarsonic acid (MMA)~2.5~6.0
Dimethylarsinic acid (DMA)~3.0~7.5
Arsenite (As(III))~3.5~3.0
Arsenobetaine (AsB)~5.0~8.5
Arsenocholine (AsC) ~6.5 ~2.5

Note: Retention times are approximate and can vary depending on the specific column, mobile phase composition, and other chromatographic conditions.

Table 2: Method Detection and Quantification Limits

Arsenic SpeciesLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
Arsenite (As(III))0.5 - 1.01.7 - 3.5
Arsenate (As(V))0.7 - 1.52.3 - 5.0
Monomethylarsonic acid (MMA)0.6 - 1.22.0 - 4.0
Dimethylarsinic acid (DMA)0.8 - 2.02.7 - 6.5
Arsenobetaine (AsB)0.5 - 1.51.7 - 5.0
Arsenocholine (AsC) 0.9 - 2.9 3.0 - 9.6

Note: LOD and LOQ values are estimates and depend on the instrument sensitivity and matrix effects.[4][8]

Troubleshooting

  • Poor Peak Shape: Check for column degradation, ensure proper mobile phase pH, and consider the use of a guard column.

  • Co-elution of Peaks: Adjust the mobile phase composition (e.g., pH, buffer concentration, ion-pair reagent concentration) or temperature. For anion-exchange chromatography, As(III) and AsB can sometimes co-elute, requiring careful optimization of the mobile phase.[5]

  • Signal Suppression or Enhancement: Matrix effects can alter the ionization efficiency in the ICP-MS. Dilute the sample or use matrix-matched standards for calibration. A post-column isotope dilution method can also be employed to correct for these effects.[4]

  • ArCl+ Interference: For samples with high chloride concentrations, ensure the chromatographic method separates the chloride peak from the arsenic species or use a collision/reaction cell in the ICP-MS.[5][11]

Conclusion

The protocols described in this application note provide a robust framework for the successful chromatographic separation and quantification of arsenocholine from other key arsenic species. The choice between cation-exchange and reversed-phase chromatography will depend on the specific analytical requirements and the range of arsenic species of primary interest. Proper sample preparation and optimization of both the HPLC and ICP-MS parameters are critical for achieving accurate and reliable results in arsenic speciation analysis.

References

Application Notes and Protocols for the Use of Arsenocholine Bromide as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenocholine (B1203914) (AsC) is an organic arsenic compound found in various marine organisms. While generally considered less toxic than its inorganic counterparts, the accurate detection and quantification of different arsenic species are crucial for toxicology studies, food safety assessments, and environmental monitoring. Arsenocholine bromide is utilized as a certified reference material (CRM) to ensure the quality and accuracy of these analytical measurements. This document provides detailed application notes and protocols for the use of this compound as a CRM in research and analytical settings. CRMs are essential for method validation, calibration of analytical instruments, and quality control.[1][2]

Applications of this compound CRM

This compound, as a certified reference material, plays a critical role in a variety of scientific applications:

  • Food Safety and Analysis: It is used to develop and validate analytical methods for the speciation of arsenic in seafood and other marine products.[3][4] This ensures that regulatory limits for different arsenic compounds are accurately monitored.

  • Clinical and Toxicological Studies: In human biomonitoring, this compound is used as a standard in methods for analyzing arsenic species in urine and plasma.[5][6] This helps in assessing human exposure to organic arsenic from dietary sources.

  • Environmental Monitoring: This CRM is employed in the analysis of water, soil, and sediment samples to accurately quantify arsenocholine as part of broader arsenic speciation studies.[1]

  • Drug Development: While not a direct application in drug efficacy, understanding the metabolism of arsenic-containing compounds is vital. Arsenocholine serves as a reference standard in metabolic studies, helping to elucidate the biotransformation of organic arsenicals.[3]

Quantitative Data Summary

The use of this compound as a CRM allows for the generation of precise and accurate quantitative data. The following tables summarize key performance characteristics from analytical methods using arsenocholine standards.

Table 1: Certified Values of Selected Arsenocholine Certified Reference Materials

Certified Reference MaterialMatrixCertified Value (as As)Expanded UncertaintyIssuing Body
SRM 3034Aqueous Solution19.77 mg/kg0.27 mg/kgNIST
GBW08671Aqueous Solution28.0 µg/gNot SpecifiedNIM
SRM 2669 (Level I)Frozen Human Urine2.50 µg/L0.21 µg/LNIST
SRM 2669 (Level II)Frozen Human Urine6.71 µg/L0.35 µg/LNIST

Data sourced from respective CRM certificates.

Table 2: Performance Characteristics of Analytical Methods for Arsenocholine Determination

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-ICP-MSSeafood0.02 mg/kg (as iAs)Not Specified87.5 - 112.4[7]
HPLC-ICP-MSDog PlasmaNot SpecifiedNot Specified91.5 - 102.2[8]
HPLC-ICP-MSUrine0.030 - 0.086 µg/L0.10 - 0.29 µg/L87.0 - 110.3[9]
HPLC-ICP-MSMarine ProductsNot Specified0.2 mg/kg (as iAs)Not Specified[10]

Experimental Protocols

Protocol 1: Determination of Arsenocholine in Seafood using HPLC-ICP-MS

This protocol describes the extraction and quantification of arsenocholine from seafood tissues.

1. Materials and Reagents:

  • This compound CRM (e.g., LGC Standards, Fujifilm Wako)

  • Methanol (HPLC grade)

  • Ammonium (B1175870) carbonate

  • Deionized water (18.2 MΩ·cm)

  • Nitric acid (trace metal grade)

  • Hydrogen peroxide (30%, trace metal grade)

  • Certified Reference Material of fish tissue (e.g., TORT-3)

  • 0.45 µm syringe filters

2. Preparation of Standards:

  • Prepare a stock solution of this compound in deionized water.

  • Create a series of working standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration in the samples.

3. Sample Preparation (Microwave-Assisted Extraction):

  • Homogenize the seafood sample.

  • Weigh approximately 0.2 g of the homogenized sample into a microwave digestion vessel.

  • Add 10 mL of an extraction solvent (e.g., 9 mL of 0.07 M HCl + 1 mL of 30% H2O2).[10]

  • Perform microwave extraction at 90°C for 25 minutes.[10]

  • Allow the vessels to cool, then dilute the extract to 50 mL with the HPLC mobile phase.[10]

  • Centrifuge the diluted extract for 10 minutes at 3500 rpm.[10]

  • Filter the supernatant through a 0.45 µm syringe filter before HPLC-ICP-MS analysis.

4. HPLC-ICP-MS Analysis:

  • HPLC System: Agilent 1260 series or equivalent.

  • Column: Hamilton PRP-X100 (4.6 x 150 mm, 5 µm) or equivalent anion-exchange column.[2][10]

  • Mobile Phase: 30 mM Ammonium Carbonate, pH 8.9.[10]

  • Flow Rate: 1.2 mL/min.[10]

  • Injection Volume: 100 µL.[10]

  • ICP-MS System: Agilent 7700x or equivalent.

  • RF Power: 1400 W.[10]

  • Cones: Platinum.[10]

  • Nebulizer: Concentric.[10]

  • Monitored m/z: 75 (As)

5. Quality Control:

  • Analyze a procedural blank and a CRM (e.g., TORT-3) with each batch of samples.

  • Spike a sample with a known concentration of arsenocholine to assess matrix effects and recovery.

Protocol 2: Determination of Arsenocholine in Urine using HPLC-ICP-MS

This protocol is for the analysis of arsenocholine in human urine for biomonitoring purposes.

1. Materials and Reagents:

  • This compound CRM

  • NIST SRM 2669 Arsenic Species in Frozen Human Urine

  • Ammonium carbonate

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Preparation of Standards:

  • Prepare a stock solution of this compound in deionized water.

  • Prepare working standards by diluting the stock solution with deionized water.

3. Sample Preparation:

  • Thaw the frozen urine sample at room temperature.

  • For the determination of arsenic species, particulates should be removed. This can be achieved by centrifuging the sample at 2 x 104 g for 5 minutes and collecting the supernatant, or by filtering through a 0.45 µm syringe filter.

  • The recommended minimum sample size for speciation analysis is 0.2 mL.

  • Dilute the urine sample with the mobile phase as needed to bring the arsenic concentration within the calibration range.

4. HPLC-ICP-MS Analysis:

  • HPLC System: Agilent 1260 series or equivalent.

  • Column: Anion-exchange column suitable for arsenic speciation.

  • Mobile Phase: A gradient elution using two mobile phases is common. For example:

    • Mobile Phase A: 200 mmol/L ammonium carbonate and 3% (v/v) methanol.[2]

    • Mobile Phase B: 0.5 mmol/L ammonium carbonate and 3% (v/v) methanol.[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.[7]

  • ICP-MS System: Agilent 7700x or equivalent.

  • Monitored m/z: 75 (As)

5. Quality Control:

  • Analyze NIST SRM 2669 with each sample batch to ensure the accuracy of the measurements.

  • Include a procedural blank and a spiked urine sample to monitor for contamination and matrix effects.

Visualizations

Metabolic Pathway of Arsenocholine

The primary metabolic fate of arsenocholine in vivo is its oxidation to arsenobetaine, which is then largely excreted in the urine.

cluster_ingestion Ingestion cluster_metabolism Metabolism (in vivo) cluster_excretion Excretion Arsenocholine Arsenocholine (from seafood) Arsenobetaine_Aldehyde Arsenobetaine Aldehyde Arsenocholine->Arsenobetaine_Aldehyde Oxidation Arsenobetaine Arsenobetaine Arsenobetaine_Aldehyde->Arsenobetaine Oxidation Urine Urine Arsenobetaine->Urine

Metabolic pathway of arsenocholine.
Experimental Workflow for Seafood Analysis

This diagram illustrates the general workflow for the determination of arsenocholine in seafood samples.

Sample Seafood Sample Homogenization Homogenization Sample->Homogenization Extraction Microwave-Assisted Extraction Homogenization->Extraction Dilution Dilution & Centrifugation Extraction->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Analysis HPLC-ICP-MS Analysis Filtration->Analysis Data Data Acquisition & Quantification Analysis->Data Report Reporting Data->Report

Workflow for seafood analysis.

Conclusion

The use of this compound as a certified reference material is indispensable for achieving accurate and reliable results in the speciation analysis of arsenic. The protocols and data presented here provide a comprehensive guide for researchers and analysts in various fields. Adherence to these validated methods, coupled with the proper use of CRMs, ensures data integrity and comparability across different laboratories and studies.

References

Application of Arsenocholine Bromide in Neurotoxicity Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenocholine (B1203914) bromide is an organoarsenic compound structurally analogous to choline (B1196258), a vital precursor for the neurotransmitter acetylcholine (B1216132).[1][][3][4][5] In the field of neurotoxicity research, arsenocholine bromide serves as a valuable tool for investigating the mechanisms of arsenic-induced neurotoxicity, particularly in relation to the cholinergic system. The central hypothesis for its application in this field is its potential in vivo and in vitro conversion to acetylarsenocholine (B1206975), an arsenic analogue of acetylcholine.[6] Acetylarsenocholine has been demonstrated to act as a cholinergic agonist, binding to both nicotinic and muscarinic acetylcholine receptors, thereby providing a specific pathway to study cholinotoxicity.[6]

These application notes provide a framework for utilizing this compound to explore the molecular and cellular underpinnings of arsenic-induced neurotoxicity, focusing on its effects on the cholinergic system, induction of oxidative stress, and initiation of apoptotic pathways. The following protocols offer detailed methodologies for researchers to assess these neurotoxic effects in vitro.

Principle of Action

The neurotoxic potential of this compound is likely twofold. Firstly, through its conversion to acetylarsenocholine, it can induce excitotoxicity by overstimulating cholinergic receptors. Secondly, as an arsenic-containing compound, it can contribute to intracellular oxidative stress and trigger programmed cell death, hallmarks of general arsenic toxicity.[7][8][9][10]

Arsenocholine can act as a substrate for choline acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine from choline and acetyl-CoA. This enzymatic action produces acetylarsenocholine.[6] Acetylarsenocholine, in turn, is a substrate for acetylcholinesterase (AChE), the enzyme that degrades acetylcholine in the synaptic cleft.[6] The interaction of acetylarsenocholine with nicotinic and muscarinic receptors can disrupt normal cholinergic neurotransmission, leading to downstream pathological effects.

Data Presentation

The following tables summarize key quantitative data relevant to the application of arsenocholine and its acetylated form in neurotoxicity research.

Table 1: Binding Affinity of Acetylarsenocholine to Cholinergic Receptors

LigandReceptor TypeTissue SourceDissociation Constant (Kᵈ)Reference
AcetylarsenocholineNicotinicRat Medulla-Pons15 µM[6]
AcetylarsenocholineMuscarinicRat Cerebral Cortex10 µM[6]

Table 2: Acute Toxicity of Arsenocholine

CompoundRoute of AdministrationAnimal ModelLD₅₀Reference
ArsenocholineOralRodent6.5 g/kg[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the neurotoxicity of this compound.

Protocol 1: Assessment of Neurotoxicity using Neuronal Cell Culture

This protocol outlines the use of a human neuroblastoma cell line, such as SH-SY5Y or LA-N-2, to determine the cytotoxic effects of this compound.[8][11]

1.1. Materials

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

1.2. Procedure

  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare a stock solution of this compound in sterile water or PBS. Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM). Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control. Plot cell viability against the concentration of this compound to determine the IC₅₀ value.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe DCFDA to measure intracellular ROS levels following exposure to this compound.

2.1. Materials

  • SH-SY5Y cells

  • Complete culture medium

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

  • PBS

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

2.2. Procedure

  • Cell Seeding and Treatment: Seed and treat the cells with this compound as described in Protocol 1.1 and 1.2 in a black, clear-bottom 96-well plate. A positive control, such as hydrogen peroxide (H₂O₂), should be included.

  • DCFDA Loading: After the desired treatment period (e.g., 6, 12, or 24 hours), remove the treatment medium and wash the cells twice with warm PBS.

  • Add 100 µL of 10 µM DCFDA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells twice with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Express the fluorescence intensity as a percentage of the vehicle control.

Protocol 3: Caspase-3 Activity Assay

This protocol provides a method to measure the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric assay.[12]

3.1. Materials

  • SH-SY5Y cells

  • Complete culture medium

  • This compound

  • Cell lysis buffer

  • Caspase-3 substrate (DEVD-pNA)

  • Assay buffer

  • Microplate reader

3.2. Procedure

  • Cell Culture and Treatment: Culture and treat SH-SY5Y cells with this compound in 6-well plates as described in Protocol 1.1 and 1.2.

  • Cell Lysis: After treatment, collect the cells by centrifugation and wash with cold PBS. Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10 minutes. Centrifuge to pellet the cell debris and collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., Bradford assay).

  • Caspase-3 Assay: In a 96-well plate, add 50 µg of protein from each cell lysate to each well. Add 50 µL of assay buffer and 5 µL of caspase-3 substrate (DEVD-pNA).

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours in the dark. Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the vehicle control.

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

G Proposed Signaling Pathway of this compound Neurotoxicity cluster_0 Cholinergic Disruption cluster_1 Downstream Effects Arsenocholine_Bromide This compound ChAT Choline Acetyltransferase (ChAT) Arsenocholine_Bromide->ChAT Oxidative_Stress Oxidative Stress Arsenocholine_Bromide->Oxidative_Stress Direct Arsenic Effect Acetylarsenocholine Acetylarsenocholine ChAT->Acetylarsenocholine nAChR Nicotinic Receptors Acetylarsenocholine->nAChR mAChR Muscarinic Receptors Acetylarsenocholine->mAChR Receptor_Activation Receptor Overstimulation nAChR->Receptor_Activation mAChR->Receptor_Activation Excitotoxicity Excitotoxicity Receptor_Activation->Excitotoxicity Excitotoxicity->Oxidative_Stress Neuronal_Death Neuronal Cell Death Excitotoxicity->Neuronal_Death Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Apoptosis->Neuronal_Death

Caption: Proposed signaling pathway of this compound neurotoxicity.

G Experimental Workflow for Assessing Neurotoxicity cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Mechanistic Studies Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Treatment Treatment with This compound (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay IC50 Determine IC₅₀ Viability_Assay->IC50 Sublethal_Treatment Treat with Sublethal Concentrations of This compound IC50->Sublethal_Treatment ROS_Assay ROS Measurement (DCFDA Assay) Sublethal_Treatment->ROS_Assay Caspase_Assay Caspase-3 Activity Assay Sublethal_Treatment->Caspase_Assay Data_Analysis Data Analysis and Interpretation ROS_Assay->Data_Analysis Caspase_Assay->Data_Analysis

Caption: Experimental workflow for assessing neurotoxicity.

References

Application Notes and Protocols for the Development of Analytical Standards for Arsenocholine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenocholine (B1203914) (AsC) is an organoarsenic compound found in various marine organisms. As the toxicity of arsenic is highly dependent on its chemical form, accurate detection and quantification of individual arsenic species like arsenocholine are crucial for food safety assessment and toxicological studies. These application notes provide a comprehensive overview and detailed protocols for the development and validation of analytical standards for arsenocholine detection, primarily focusing on the widely accepted method of High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).

Analytical Methodologies for Arsenocholine Detection

The most common and sensitive method for the determination of arsenocholine is HPLC-ICP-MS. This technique combines the separation capabilities of HPLC with the high sensitivity and element-specific detection of ICP-MS.[1][2] Other techniques, such as hydride generation atomic absorption spectrometry (HG-AAS) and gas chromatography-mass spectrometry (GC-MS) after pyrolysis, have also been used but generally offer lower sensitivity and may require derivatization steps.

The general workflow for arsenocholine analysis involves:

  • Sample Preparation and Extraction: Isolation of arsenocholine from the sample matrix.

  • Chromatographic Separation: Separation of arsenocholine from other arsenic species.

  • Detection and Quantification: Measurement of the arsenocholine signal using ICP-MS.

  • Method Validation: Ensuring the analytical method is accurate, precise, and reliable.

Development of Arsenocholine Analytical Standards

The availability of high-purity analytical standards is a prerequisite for accurate quantification.

Synthesis of Arsenocholine Standards

While arsenocholine bromide is commercially available from several suppliers, a detailed, publicly available, step-by-step synthesis protocol is not readily found in the reviewed literature. The synthesis generally involves the reaction of trimethylarsine (B50810) with a bromo-substituted ethanol (B145695) derivative. Due to the hazardous nature of the reactants and the need for stringent purification and characterization, it is highly recommended to procure a certified reference material (CRM) from a reputable source.

Commercially Available Arsenocholine Standards

Several organizations provide certified reference materials for arsenocholine. These standards are essential for method calibration, quality control, and ensuring the traceability of measurements.

  • NIST SRM 3034 Arsenocholine Standard Solution: This is a primary calibration standard for the quantitative determination of arsenocholine.

  • Other Commercial Suppliers: Companies like FUJIFILM Wako and other chemical suppliers also offer this compound with specified purity.[3]

Experimental Protocols

Protocol for Sample Preparation: Microwave-Assisted Extraction of Arsenocholine from Fish Tissue

This protocol is designed for the extraction of water-soluble arsenic species, including arsenocholine, from seafood matrices.

Materials and Reagents:

  • Methanol (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Nitric acid (trace metal grade)

  • Certified Reference Material (e.g., DORM-4 fish protein, TORT-3 lobster hepatopancreas)

  • Microwave digestion system

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Homogenization: Homogenize the fish tissue sample to a fine powder or paste.

  • Weighing: Accurately weigh approximately 0.2 g of the homogenized sample into a microwave digestion vessel.

  • Extraction Solvent: Add 5 mL of a 1:1 (v/v) methanol/water mixture to the vessel.

  • Microwave Digestion: Secure the vessel in the microwave system and apply a program with the following parameters (Note: Parameters may need to be optimized for different instruments and sample types):

    • Ramp to 85°C over 5 minutes.

    • Hold at 85°C for 30 minutes.[4]

    • Cool down to room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to pellet solid residues.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean autosampler vial.

  • Dilution: Dilute the extract with ultrapure water as needed to fall within the calibration range of the instrument.

Protocol for HPLC-ICP-MS Analysis of Arsenocholine

This protocol outlines the conditions for the separation and detection of arsenocholine.

Instrumentation:

  • HPLC system with a gradient pump and autosampler.

  • ICP-MS system.

Chromatographic Conditions:

  • Column: Hamilton PRP-X100 (4.1 x 250 mm, 10 µm) or equivalent anion exchange column.[5]

  • Mobile Phase A: 10 mM (NH₄)₂HPO₄, pH 8.25 (adjusted with NH₄OH).[5]

  • Mobile Phase B: 50 mM (NH₄)₂HPO₄, pH 8.25 (adjusted with NH₄OH).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Gradient Program:

    • 0-5 min: 100% Mobile Phase A

    • 5-15 min: Linear gradient to 100% Mobile Phase B

    • 15-20 min: 100% Mobile Phase B

    • 20.1-25 min: Return to 100% Mobile Phase A (equilibration)

ICP-MS Conditions (typical):

  • RF Power: 1550 W

  • Plasma Gas Flow: 15 L/min

  • Auxiliary Gas Flow: 0.9 L/min

  • Nebulizer Gas Flow: 1.0 L/min

  • Monitored m/z: 75 (As), 77 (ArCl interference check)

  • Dwell Time: 0.1 s

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6][7][8][9][10]

Validation Parameters

The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the chromatographic separation of arsenocholine from other arsenic species.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels should be used to establish the calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing a certified reference material or by performing recovery studies on spiked samples.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, flow rate).

Data Presentation

Quantitative data from the method validation should be summarized in tables for easy comparison.

Table 1: HPLC-ICP-MS Method Performance for Arsenocholine Detection

ParameterTypical Value
Linearity (r²)> 0.999
Range0.1 - 50 µg/L
Limit of Detection (LOD)0.05 µg/L
Limit of Quantification (LOQ)0.15 µg/L
Accuracy (Recovery from CRM)90 - 110%
Precision (RSD%) - Repeatability< 5%
Precision (RSD%) - Intermediate< 10%

Table 2: Recovery of Arsenocholine from Spiked Fish Tissue

Spiking Level (µg/kg)Mean Recovery (%)RSD (%) (n=3)
1098.54.2
50102.13.5
10099.82.8

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenization Sample Homogenization weighing Weighing homogenization->weighing extraction Microwave-Assisted Extraction weighing->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration hplc HPLC Separation filtration->hplc icpms ICP-MS Detection hplc->icpms quantification Quantification icpms->quantification validation Method Validation quantification->validation validation_flow start Method Development specificity Specificity (Peak Resolution) start->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity accuracy Accuracy (CRM/Spike Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ (S/N Ratio or SD) linearity->lod_loq validated Validated Method accuracy->validated precision->validated lod_loq->validated robustness Robustness (Parameter Variation) validated->robustness arsenic_toxicity_pathway As_in Inorganic Arsenic (AsIII) Cell Cell Membrane ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Enters Cell Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Protein_Dysfunction Protein Dysfunction (Enzyme Inhibition) Oxidative_Stress->Protein_Dysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis Protein_Dysfunction->Apoptosis

References

Application Notes and Protocols for the GC-MS Analysis of Arsenocholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the qualitative and quantitative analysis of arsenocholine (B1203914) (AsC) and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are intended to guide researchers in the accurate detection and quantification of these compounds in various matrices, which is crucial for toxicology studies, environmental monitoring, and drug development.

Introduction

Arsenocholine and its metabolites are organoarsenic compounds commonly found in marine organisms and, consequently, in the human diet. While some organoarsenic compounds are considered non-toxic, the biotransformation pathways and potential toxicity of arsenocholine derivatives necessitate sensitive and specific analytical methods for their characterization. GC-MS, with its high separation efficiency and mass-selective detection, is a powerful tool for this purpose. However, due to the low volatility of arsenocholine and its polar derivatives, derivatization or pyrolysis techniques are essential prior to GC-MS analysis.

This document details two primary approaches for the GC-MS analysis of arsenocholine derivatives:

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): A direct method for the analysis of non-volatile quaternary organoarsenicals.

  • Chemical Derivatization followed by GC-MS: A conventional approach involving chemical modification to increase the volatility of the analytes.

Metabolic Pathway of Arsenocholine

Understanding the metabolic fate of arsenocholine is critical for interpreting analytical results. In biological systems, arsenocholine undergoes enzymatic transformation to several key metabolites. The primary pathway involves the oxidation of arsenocholine to arsenobetaine, a stable and less toxic compound.

Arsenocholine Arsenocholine Arsenobetaine_Aldehyde Arsenobetaine_Aldehyde Arsenocholine->Arsenobetaine_Aldehyde Oxidation Arsenobetaine Arsenobetaine Arsenobetaine_Aldehyde->Arsenobetaine Oxidation Trimethylarsine_Oxide Trimethylarsine_Oxide Arsenobetaine_Aldehyde->Trimethylarsine_Oxide Side Reaction Trimethylarsine (B50810) Trimethylarsine Trimethylarsine_Oxide->Trimethylarsine Reduction

Metabolic pathway of arsenocholine.

Experimental Protocols

Method 1: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This method is suitable for the direct analysis of arsenocholine and acetylarsenocholine (B1206975) in biological matrices.[1]

3.1.1. Principle

Py-GC-MS involves the thermal decomposition of the non-volatile arsenocholine derivatives in an inert atmosphere into smaller, volatile fragments that can be separated by gas chromatography and detected by mass spectrometry. For arsenocholine, pyrolysis typically results in the formation of volatile arsenic-containing compounds like trimethylarsine.

3.1.2. Sample Preparation

  • Homogenization: Homogenize the biological tissue (e.g., fish muscle, liver) in a suitable solvent (e.g., methanol/water mixture).

  • Extraction: Perform solvent extraction to isolate the arsenic compounds. This may involve techniques such as ultrasonication or accelerated solvent extraction.

  • Cleanup: Use solid-phase extraction (SPE) with a suitable sorbent (e.g., C18) to remove interfering matrix components.

  • Concentration: Evaporate the solvent and reconstitute the sample in a small volume of a suitable solvent.

3.1.3. Py-GC-MS Parameters

ParameterRecommended Setting
Pyrolyzer
Pyrolysis Temperature500-700°C (optimization required)
Gas Chromatograph
Injection Port Temp.250°C
Carrier GasHelium, constant flow (e.g., 1 mL/min)
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Oven ProgramInitial: 50°C for 2 min, Ramp: 10°C/min to 280°C, Hold: 5 min (optimization may be necessary)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-450
Ion Source Temp.230°C
Transfer Line Temp.280°C

3.1.4. Data Analysis

  • Identification: Identify the pyrolysis products of arsenocholine derivatives based on their retention times and mass spectra. For example, trimethylarsine is a likely pyrolysis product.

  • Quantification: Use an internal standard (e.g., deuterated arsenocholine) for accurate quantification. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Method 2: Chemical Derivatization followed by GC-MS

This approach involves converting the polar arsenocholine derivatives into more volatile and thermally stable compounds suitable for GC-MS analysis. While specific protocols for arsenocholine are not widely published, methods for other organoarsenic compounds can be adapted.

3.2.1. Principle

Derivatization typically involves reacting the hydroxyl group of arsenocholine with a reagent to form a less polar and more volatile ester or ether derivative.

3.2.2. Derivatization Agents

Common derivatizing agents for arsenic compounds include:

  • Thiol-based reagents: such as 2,3-dimercapto-1-propanol (BAL) or thioglycolic acid methyl ester (TGM). These are effective for inorganic arsenic and its methylated acids.

  • Silylating agents: such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

3.2.3. General Derivatization Protocol (Adaptation Required)

  • Sample Preparation: Extract and clean up the sample as described in section 3.1.2. The final extract should be in an aprotic solvent.

  • Derivatization Reaction:

    • To the dried extract, add the derivatization reagent (e.g., BAL) and a catalyst if necessary.

    • Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete reaction.

    • Cool the reaction mixture to room temperature.

  • Extraction of Derivatives: Extract the derivatized analytes into an organic solvent (e.g., hexane (B92381) or toluene).

  • GC-MS Analysis: Inject the organic extract into the GC-MS system.

3.2.4. GC-MS Parameters

The GC-MS parameters would be similar to those described in section 3.1.3, but the oven temperature program may need to be adjusted based on the volatility of the specific derivatives formed.

Quantitative Data Summary

The following table summarizes typical quantitative data for the GC-MS analysis of some arsenic compounds. It is important to note that these values are examples and will need to be determined for the specific instrumentation and method used. Data for arsenocholine derivatives specifically is limited in the literature and would need to be established during method validation.

Analyte (as derivative)Retention Time (min)Characteristic m/z ionsLOD (ng/mL)LOQ (ng/mL)Linearity (ng/mL)
iAs-BAL12.5212, 165, 1070.240.805 - 100
MMA-BAL14.2212, 197, 1071.314.405 - 100
DMA-TGE10.8225, 1210.02 (as pg injected)--

LOD (Limit of Detection) and LOQ (Limit of Quantification) are typically determined based on a signal-to-noise ratio of 3 and 10, respectively.

Experimental Workflow

The overall workflow for the GC-MS analysis of arsenocholine derivatives can be visualized as follows:

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling Sample_Collection Sample_Collection Homogenization Homogenization Sample_Collection->Homogenization Extraction Extraction Homogenization->Extraction Cleanup_SPE Cleanup_SPE Extraction->Cleanup_SPE Pyrolysis Pyrolysis (Method 1) Cleanup_SPE->Pyrolysis Derivatization Chemical Derivatization (Method 2) Cleanup_SPE->Derivatization GC_Separation GC Separation Pyrolysis->GC_Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data_Acquisition MS_Detection->Data_Acquisition Peak_Identification Peak_Identification Data_Acquisition->Peak_Identification Quantification Quantification Peak_Identification->Quantification Reporting Reporting Quantification->Reporting

GC-MS analysis workflow for arsenocholine derivatives.

Conclusion

The GC-MS methodologies presented provide robust frameworks for the analysis of arsenocholine and its derivatives. The choice between Py-GC-MS and chemical derivatization will depend on the specific analytes of interest, the sample matrix, and the available instrumentation. For direct and rapid analysis of quaternary arsenicals like arsenocholine, Py-GC-MS is a highly effective technique.[1] When optimizing a chemical derivatization method, careful selection of the reagent and reaction conditions is crucial for achieving complete derivatization and accurate results. Regardless of the method chosen, thorough method validation, including the determination of linearity, LOD, LOQ, accuracy, and precision, is essential for reliable quantitative analysis.

References

Application Notes and Protocols: Use of Deuterium-Labeled Arsenocholine as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of arsenic species is of paramount importance in toxicology, environmental science, and food safety. Arsenocholine (B1203914) (AsC) is an organic arsenic compound found predominantly in seafood.[1][2] While generally considered less toxic than inorganic arsenic species, its accurate measurement is crucial for comprehensive risk assessment and metabolic studies. The use of a stable isotope-labeled internal standard, such as deuterium-labeled arsenocholine (d-AsC), is the gold standard for quantitative analysis by mass spectrometry.[3] This internal standard mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision.

These application notes provide a detailed protocol for the quantification of arsenocholine in biological matrices using deuterium-labeled arsenocholine as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of arsenocholine using a deuterium-labeled internal standard and LC-MS/MS. Data is representative and may vary based on the specific matrix, instrumentation, and laboratory conditions. Method validation is essential.

ParameterTypical ValueDescription
Linearity (r²) > 0.995The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response.
Limit of Detection (LOD) 0.1 - 1.0 µg/LThe lowest concentration of arsenocholine that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5.0 µg/LThe lowest concentration of arsenocholine that can be accurately and precisely quantified.
Precision (%RSD) < 15%The relative standard deviation, indicating the closeness of repeated measurements.
Accuracy (% Recovery) 85 - 115%The percentage of the true concentration that is measured, indicating the trueness of the result.
Matrix Effect MinimalThe use of a co-eluting stable isotope-labeled internal standard effectively compensates for ion suppression or enhancement from the sample matrix.

Experimental Protocols

This section details the methodology for the quantification of arsenocholine in a biological matrix (e.g., urine or seafood extract) using deuterium-labeled arsenocholine as an internal standard.

Materials and Reagents
  • Arsenocholine chloride standard

  • Deuterium-labeled arsenocholine chloride (e.g., arsenocholine-d9)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Biological matrix (e.g., urine, homogenized fish tissue)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve arsenocholine chloride and deuterium-labeled arsenocholine chloride in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of arsenocholine by serial dilution of the primary stock solution with methanol/water (1:1, v/v).

  • Internal Standard Spiking Solution (1 µg/mL):

    • Dilute the deuterium-labeled arsenocholine primary stock solution with methanol/water (1:1, v/v) to a final concentration of 1 µg/mL.

Sample Preparation (Protein Precipitation)
  • Aliquoting: Aliquot 100 µL of the biological sample (e.g., urine or seafood extract) into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 1 µg/mL deuterium-labeled arsenocholine internal standard working solution to each sample, calibrator, and quality control (QC) sample.

  • Vortexing: Briefly vortex the samples to ensure thorough mixing.

  • Precipitation: Add 400 µL of acetonitrile to each tube to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 98:2 water:methanol with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

    • Mobile Phase B: 10 mM Ammonium formate in 95:5 acetonitrile:water with 0.1% formic acid

    • Gradient: A suitable gradient to separate arsenocholine from other matrix components.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Example):

      • Arsenocholine: Precursor ion (m/z) → Product ion (m/z)

      • Deuterium-Labeled Arsenocholine: Precursor ion (m/z) → Product ion (m/z) (The exact m/z will depend on the deuteration pattern).

Data Analysis and Quantification
  • Integrate the peak areas for both the arsenocholine and the deuterium-labeled arsenocholine MRM transitions.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of arsenocholine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Biological Sample (100 µL) add_is Spike with Deuterium-Labeled Arsenocholine IS (10 µL) sample->add_is precipitate Add Acetonitrile (400 µL) for Protein Precipitation add_is->precipitate centrifuge Vortex & Centrifuge (10,000 x g, 10 min) precipitate->centrifuge dry Evaporate Supernatant (Nitrogen Stream, 40°C) centrifuge->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute lcms LC-MS/MS Analysis (HILIC, ESI+, MRM) reconstitute->lcms data Data Acquisition (Peak Area Integration) lcms->data ratio Calculate Peak Area Ratio (Analyte / IS) data->ratio curve Construct Calibration Curve ratio->curve concentration Determine Sample Concentration curve->concentration

Caption: General workflow for the quantification of arsenocholine.

Arsenic Metabolism Pathway

arsenic_metabolism cluster_seafood Dietary Intake (Seafood) AsV Arsenate (AsV) AsIII Arsenite (AsIII) AsV->AsIII Reduction MMA Monomethylarsonic Acid (MMA) AsIII->MMA Methylation DMA Dimethylarsinic Acid (DMA) MMA->DMA Methylation Excretion Excretion (Urine) DMA->Excretion AsB Arsenobetaine (AsB) AsB->Excretion AsC Arsenocholine (AsC) AsC->Excretion AsB_source Arsenobetaine AsB_source->AsB AsC_source Arsenocholine AsC_source->AsC

Caption: Simplified overview of arsenic metabolism in humans.

References

Application Notes and Protocols for the Quantification of Arsenocholine in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Exposure Assessment in Research, Scientific, and Drug Development

These application notes provide a comprehensive overview of the methodologies for the quantification of arsenocholine (B1203914) (AsC) in human urine, a critical biomarker for assessing exposure to certain organic arsenic compounds. The protocols detailed below are intended for researchers, scientists, and professionals in drug development engaged in biomonitoring studies.

Arsenocholine is a non-toxic organic arsenic compound primarily derived from the consumption of seafood.[1] Its measurement in urine is essential for distinguishing exposure to less harmful organic arsenic species from the more toxic inorganic forms.[1][2] Accurate quantification of arsenocholine and other arsenic species allows for a more precise assessment of health risks associated with arsenic exposure.[1][3] The primary analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[2][4][5]

Experimental Protocols

Urine Sample Collection and Storage

Proper sample handling is crucial to maintain the stability of arsenic species.

  • Collection: Collect urine samples in sterile, pre-screened polypropylene (B1209903) containers.[4] No special dietary restrictions or fasting is required for the patient unless specified by the study design.[4]

  • Volume: An optimal sample volume is 1.0 mL, with a minimum requirement of 0.25 mL.[4]

  • Storage: To prevent the inter-conversion of arsenic species, it is critical to freeze the urine samples immediately after collection.[4][6] Samples should be stored at approximately -70°C or lower until analysis.[4] Transportation of samples should also be under frozen conditions (approximately 4°C or lower).[4] Studies have shown that arsenic species are stable for up to 2 months when stored at 4°C or -20°C without additives.[7] Strong acidification of samples is not recommended as it can alter the speciation of inorganic arsenic.[7]

Sample Preparation for HPLC-ICP-MS Analysis

Minimal sample preparation is a key advantage of this methodology, reducing the risk of species inter-conversion.[2]

  • Thawing: Thaw frozen urine samples at room temperature.

  • Dilution: A simple dilution of the urine sample is typically sufficient. A tenfold dilution with a mixture of deionized water and methanol (B129727) (9:1, v/v) is a common practice.[8] Alternatively, a dilution with 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5) can be used.[6]

  • Centrifugation and Filtration: After dilution, centrifuge the sample to pellet any particulate matter (e.g., 5000 rpm for 10 minutes).[5] Filter the resulting supernatant through a 0.45 µm membrane filter before transferring it to an autosampler vial for analysis.[5][8]

HPLC-ICP-MS Instrumentation and Analysis

The coupling of HPLC for separation with ICP-MS for sensitive and specific detection is the gold standard for arsenic speciation.[2][9]

  • Chromatographic Separation:

    • HPLC System: An Agilent 1100 Series HPLC or equivalent is suitable.[9][10]

    • Column: A polymeric anion-exchange column, such as the Hamilton PRP X-100, is commonly used to separate the different arsenic species.[2][8][11]

    • Mobile Phase: The composition of the mobile phase is critical for achieving good separation. A gradient elution using two mobile phases is often employed. For example:

      • Mobile Phase A: Ultrapure water.[5]

      • Mobile Phase B: Aqueous 20 mM nitric acid.[5]

      • Both phases can be modified with a small percentage of methanol (e.g., 2% v/v).[5]

      • An alternative is a mobile phase consisting of ammonium carbonate, ethylenediaminetetraacetic acid disodium (B8443419) salt (Na2EDTA), and methanol at a pH of 9.0.[8]

    • Internal Standard: An internal standard, such as Germanium, can be added post-column to correct for instrument drift.[2][5]

  • ICP-MS Detection:

    • ICP-MS System: An Agilent 7500ce ICP-MS or a similar instrument is used for detection.[10]

    • Detection Mass: Arsenic is monitored at a mass-to-charge ratio (m/z) of 75.[10]

    • Interference Removal: A Dynamic Reaction Cell (DRC) with a gas mixture like 10% hydrogen in argon can be used to minimize polyatomic interferences, such as from argon chloride (ArCl).[2]

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) for various arsenic species and reported concentrations in human urine from different studies.

Table 1: Limits of Detection (LOD) for Arsenic Species in Human Urine by HPLC-ICP-MS

Arsenic SpeciesLOD (µg As/L) - Verdon et al. (2009)[6]LOD (µg As/L) - Other Studies
Arsenocholine (AsC) 0.6 -
Arsenobetaine (AsB)0.40.1[9]
Arsenous Acid (As(III))1.2-
Arsenic Acid (As(V))1.0-
Monomethylarsonic Acid (MMA)0.90.1[9]
Dimethylarsinic Acid (DMA)1.70.1[9]
Trimethylarsine (B50810) Oxide (TMAO)1.0-

Table 2: Median Concentrations of Arsenic Species in Urine of Japanese Males (n=210)[12]

Arsenic SpeciesConcentration (µg As/L)Creatinine-Adjusted Concentration (µg As/g creatinine)
Arsenocholine (and others) 5.2 3.5
Arsenobetaine (AsBe)61.352.1
Sodium Arsenite (AsIII)3.53.0
Sodium Arsenate (AsV)0.10.1
Monomethylarsonic Acid (MMA)3.12.6
Dimethylarsinic Acid (DMA)42.635.9
Total Arsenic 141.3 114.9

Note: The "Arsenocholine (and others)" category in this study also includes trimethylarsine oxide and unidentified arsenic species.

Visualizations

experimental_workflow cluster_collection Sample Collection & Storage cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_collection Urine Sample Collection (Sterile Polypropylene Container) storage Immediate Freezing (≤ -70°C) urine_collection->storage thawing Thaw Sample storage->thawing dilution Dilution (e.g., 1:10 with Water/Methanol) thawing->dilution centrifugation Centrifugation (e.g., 5000 rpm, 10 min) dilution->centrifugation filtration Filtration (0.45 µm filter) centrifugation->filtration hplc HPLC Separation (Anion-Exchange Column) filtration->hplc icpms ICP-MS Detection (m/z 75 for Arsenic) hplc->icpms quantification Quantification (Internal Standard Correction) icpms->quantification reporting Reporting Results (µg/L or µg/g creatinine) quantification->reporting

Caption: Experimental workflow for the quantification of arsenocholine in human urine.

logical_relationship cluster_exposure Exposure Sources cluster_urine Urinary Biomarkers cluster_assessment Health Risk Assessment seafood Seafood Consumption asc Arsenocholine (AsC) seafood->asc asb Arsenobetaine (AsB) seafood->asb inorganic_as Inorganic Arsenic Exposure (e.g., contaminated water) inorganic_metabolites Inorganic Metabolites (As(III), As(V), MMA, DMA) inorganic_as->inorganic_metabolites low_risk Low Toxicity (Organic Arsenic) asc->low_risk asb->low_risk high_risk High Toxicity (Inorganic Arsenic) inorganic_metabolites->high_risk

Caption: Logical relationship between arsenic exposure sources and health risk assessment.

References

Application Note: High-Resolution Mass Spectrometry for the Identification and Quantification of Arsenocholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenic, a ubiquitous element, exists in various organic and inorganic forms, with its toxicity being highly dependent on its chemical speciation. While inorganic arsenic is a known carcinogen, organoarsenic compounds, prevalent in marine ecosystems, are generally considered less toxic. Arsenocholine (B1203914) (AsC) is a significant organoarsenic compound found in various seafood, including shrimp and fish. As a metabolic precursor to arsenobetaine (B179536) (AsB), the major arsenic species in most marine animals, understanding its distribution and metabolism is crucial for comprehensive food safety and toxicological assessments.[1] High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography, offers unparalleled specificity and sensitivity for the precise identification and quantification of arsenocholine in complex biological matrices. This application note provides detailed protocols for the analysis of arsenocholine using LC-HRMS and LC-ICP-MS, along with relevant quantitative data and metabolic pathway information.

Experimental Protocols

Sample Preparation: Extraction of Arsenocholine from Marine Tissue

The accurate quantification of arsenocholine necessitates an efficient extraction from the sample matrix while preserving the integrity of the species. A common and effective method involves a heated solvent extraction.

Materials:

  • Homogenized marine tissue (e.g., fish, shrimp, mussel)

  • Methanol (B129727) (MeOH), HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • Polypropylene (B1209903) centrifuge tubes (15 mL or 50 mL)

  • Vortex mixer

  • Shaking water bath or heating block

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or similar)

Protocol:

  • Weigh approximately 0.2 g of the homogenized sample into a polypropylene centrifuge tube.[2][3]

  • Add 5 mL of an aqueous methanol solution (MeOH:H₂O, 50:50 v/v) to the tube.[2][3]

  • Vortex the sample for 30 seconds to ensure thorough mixing.

  • Place the tube in a shaking water bath or heating block set to 90°C for 30-60 minutes.[2][3][4]

  • After extraction, allow the sample to cool to room temperature.

  • Centrifuge the tube at approximately 1780 x g for 10 minutes to pellet the solid matrix components.[2]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

Analytical Methodology: LC-ICP-MS and LC-ESI-HRMS

The separation of arsenocholine from other arsenic species is typically achieved using high-performance liquid chromatography (HPLC). Detection can be performed using either an inductively coupled plasma mass spectrometer (ICP-MS) for highly sensitive elemental detection or an electrospray ionization high-resolution mass spectrometer (ESI-HRMS) for molecular identification and structural confirmation.

a) HPLC-ICP-MS for Quantification

This technique provides excellent sensitivity and is ideal for quantitative analysis of total arsenic within a specific chromatographic peak.

  • HPLC System: Agilent 1260 series or equivalent.

  • Column: Hamilton PRP-X100 (anion-exchange), 4.6 x 150 mm, 5 µm, or similar.[5]

  • Mobile Phase: 20 mM ammonium (B1175870) carbonate or 20 mM ammonium phosphate, pH adjusted to 8.5-9.0.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • ICP-MS System: Agilent 7700x or equivalent.[5]

  • Monitored m/z: 75 (As).

  • Collision/Reaction Cell: Helium (He) can be used to mitigate polyatomic interferences, such as ⁴⁰Ar³⁵Cl⁺.[4]

b) HPLC-ESI-HRMS for Identification and Confirmation

This approach provides accurate mass measurements, enabling confident identification of arsenocholine and characterization of its fragmentation pattern.

  • HPLC System: As above.

  • Column: As above, or a suitable HILIC or reversed-phase column.

  • Mobile Phase: Compatible with ESI, e.g., ammonium carbonate or ammonium formate (B1220265) based buffers.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 10 µL.

  • HRMS System: Thermo Scientific Orbitrap, Agilent Q-TOF, or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion for AsC: [M+H]⁺.

  • Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is used to generate product ion spectra for structural confirmation. The fragmentation of organoarsenicals often involves the neutral loss of methyl groups.[6]

Data Presentation

Quantitative data for arsenocholine and other relevant arsenic species from various studies are summarized below. These tables provide a comparative overview of detection capabilities and observed concentrations in different marine samples.

Table 1: Method Detection and Quantification Limits for Arsenic Species

Arsenic SpeciesTechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Arsenocholine (AsC)LC-ICP-MS-0.02 mg/kg[5]
Arsenocholine (AsC)LC/ESI-MS-5 ng/mL
Arsenobetaine (AsB)LC-ICP-MS-4 ng/g[7]
Dimethylarsinic acid (DMA)LC-ICP-MS-4 ng/g[7]
Monomethylarsonic acid (MMA)LC-ICP-MS-9 ng/g[7]
Inorganic Arsenic (As(V))LC-ICP-MS-18 ng/g[7]

Table 2: Concentration of Arsenocholine and Other Arsenic Species in Seafood

Sample MatrixArsenocholine (AsC) Conc. (mg/kg)Arsenobetaine (AsB) Conc. (mg/kg)Dimethylarsinic acid (DMA) Conc. (mg/kg)Total Arsenic (As) Conc. (mg/kg)Reference
Mussels (Southern Italy)0.20 - 1.530.72 - 10.360.28 - 1.081.38 - 12.79
ShrimpPredominantly found---[8]
Various SeafoodTrace concentrationsMajor speciesTrace concentrations0.27 - 35.2[9]

Visualizations

Experimental Workflow

The logical flow from sample collection to data analysis is a critical component of a robust analytical method.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Processing sample Marine Tissue Sample homogenize Homogenization sample->homogenize extract Solvent Extraction (MeOH:H2O, 90°C) homogenize->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter hplc HPLC Separation (Anion-Exchange) filter->hplc icpms ICP-MS Detection (Quantification at m/z 75) hplc->icpms hrms ESI-HRMS Detection (Identification & Confirmation) hplc->hrms quant Quantification of AsC icpms->quant ident Accurate Mass Confirmation hrms->ident frag Fragmentation Analysis hrms->frag report Reporting quant->report ident->report frag->report

Caption: Workflow for Arsenocholine Analysis.

Metabolic Pathway of Arsenocholine

In vitro studies have elucidated the primary metabolic pathway of arsenocholine in liver cells, showing its conversion to the more stable arsenobetaine.[10]

AsC Arsenocholine AsB_ald Arsenobetaine Aldehyde AsC->AsB_ald Mitochondria (Choline Dehydrogenase) AsB Arsenobetaine AsB_ald->AsB Major Pathway TMAO Trimethylarsine Oxide AsB_ald->TMAO Side Reaction

Caption: Biotransformation of Arsenocholine.

Conclusion

The methodologies presented provide a robust framework for the sensitive and selective analysis of arsenocholine in complex matrices. The combination of optimized sample preparation with high-resolution mass spectrometry techniques like HPLC-ICP-MS and HPLC-ESI-HRMS allows for accurate quantification and unambiguous identification. This is essential for regulatory monitoring, toxicological studies, and understanding the biogeochemical cycling of arsenic in marine environments. The detailed protocols and reference data herein serve as a valuable resource for laboratories involved in food safety, environmental science, and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Arsenocholine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the analysis of arsenocholine (B1203914) from complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in arsenocholine analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. This phenomenon is a major concern in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), as it can lead to either signal suppression (decreased response) or signal enhancement (increased response). Consequently, matrix effects can severely compromise the accuracy, precision, and sensitivity of arsenocholine quantification in complex biological or environmental samples.

Q2: How can I detect if matrix effects are impacting my analysis?

A2: Two primary methods are used to assess matrix effects:

  • Post-Extraction Spiking: This is the standard quantitative method. It involves comparing the signal response of arsenocholine spiked into a blank matrix extract (after the extraction process) with the response of a standard in a neat (clean) solvent at the same concentration. The ratio of these responses, known as the Matrix Factor (MF), quantifies the extent of suppression (MF < 1) or enhancement (MF > 1).

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of an arsenocholine standard into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any fluctuation (dip or rise) in the constant signal baseline indicates the retention time at which matrix components are eluting and causing ion suppression or enhancement.

Q3: What are the primary sources of matrix effects in complex samples?

A3: Matrix effects originate from endogenous and exogenous components that co-extract with the analyte. In biological samples like plasma, serum, or urine, common sources include phospholipids, salts, proteins, and metabolites. In food samples, the matrix is highly variable and can include fats, sugars, pigments, and other organic molecules. Exogenous sources can also be introduced during sample collection or preparation, such as anticoagulants, stabilizers, or plasticizers.

Q4: What is the difference between ion suppression and enhancement?

A4: Both are types of matrix effects.

  • Ion Suppression is the more common phenomenon, where co-eluting matrix components interfere with the ionization of arsenocholine, leading to a decreased signal and potentially underestimating its concentration. This can happen when matrix components compete for charge or available space on ESI droplets or alter the droplet's physical properties, hindering solvent evaporation.

  • Ion Enhancement is an increase in signal response caused by matrix components that improve the ionization efficiency of arsenocholine. This can lead to an overestimation of the analyte's concentration.

Troubleshooting Guide

Problem: My arsenocholine signal is low, inconsistent, or my recovery is poor.

This issue is often a primary indicator of matrix effects, specifically ion suppression. The following workflow can help you diagnose and resolve the problem.

Troubleshooting_Workflow Figure 1. Troubleshooting Workflow for Matrix Effects cluster_Start Phase 1: Diagnosis cluster_Mitigation Phase 2: Mitigation Strategy cluster_End Phase 3: Verification A Initial Analysis: Low Signal, Poor Reproducibility, or Inaccurate Results B Quantitatively Assess Matrix Effects (Post-Extraction Spike Method) A->B C Matrix Effect Confirmed? (e.g., MF < 0.8 or > 1.2) B->C D Improve Sample Preparation (Most Effective First Step) C->D Yes H Method Validated (Proceed with Analysis) C->H No E Optimize Chromatographic Separation D->E F Implement Compensation Strategy E->F G Re-evaluate Matrix Effects F->G G->D Effects Persist G->H Effects Mitigated I Further Optimization Needed

Figure 1. Troubleshooting Workflow for Matrix Effects

Q5: I've confirmed matrix effects. What is the most effective first step to mitigate them?

A5: Improving your sample preparation protocol is the most effective and recommended first step. The goal is to remove as many interfering matrix components as possible before the sample is injected into the LC-MS system. A cleaner sample directly reduces the source of the problem.

Q6: Which sample preparation technique is best for removing interferences for arsenocholine analysis?

A6: The optimal technique depends on the sample matrix.

  • For biological fluids (plasma, serum, urine): Start with Solid-Phase Extraction (SPE) . It offers a good balance of selectivity and cleanup efficiency. For matrices high in phospholipids, such as plasma, specialized phospholipid removal SPE plates or cartridges can be highly effective. Liquid-Liquid Extraction (LLE) is another powerful technique for separating arsenocholine from many endogenous components based on its solubility.

  • For seafood and other food matrices: Matrix Solid-Phase Dispersion (MSPD) is a validated technique for extracting various arsenic species, including arsenocholine, from complex food samples. It combines homogenization and extraction into a single step, effectively isolating analytes from solid and semi-solid matrices.

Sample_Prep_Strategies Figure 2. Sample Preparation Techniques cluster_Methods Cleanup Methods Input Complex Sample (Arsenocholine + Matrix Components) SPE Solid-Phase Extraction (SPE) - High Selectivity - Removes Phospholipids Input->SPE LLE Liquid-Liquid Extraction (LLE) - Good for Biological Fluids - Relies on Partitioning Input->LLE MSPD Matrix Solid-Phase Dispersion (MSPD) - Ideal for Solid/Food Samples - Combines Extraction & Cleanup Input->MSPD Output Cleaner Extract (Reduced Matrix Interference) SPE->Output LLE->Output MSPD->Output

Figure 2. Sample Preparation Techniques

Q7: My sample cleanup is optimized, but I still see matrix effects. What's next?

A7: If sample preparation alone is insufficient, the next step is to optimize chromatographic conditions to achieve better separation between arsenocholine and the interfering compounds.

  • Modify the Gradient: Adjust the mobile phase gradient to increase the resolution around the arsenocholine peak.

  • Change the Stationary Phase: Use a column with a different chemistry (e.g., HILIC instead of reversed-phase) that may provide a different selectivity for your analyte versus the interferences.

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve separation and ionization efficiency.

Q8: When should I use an internal standard versus a matrix-matched calibration?

A8: These are compensation strategies used when matrix effects cannot be eliminated. The choice depends on the resources available and the nature of the matrix.

  • Internal Standard (IS): This is the most robust method for compensation. A stable isotope-labeled (SIL) internal standard for arsenocholine is the gold standard. Because it is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement, providing the most accurate correction.

  • Matrix-Matched Calibration: This is a practical alternative when a SIL-IS is not available. Calibration standards are prepared in a blank matrix extract that is free of the analyte. This ensures that the calibration standards and the unknown samples experience similar matrix effects. Its effectiveness depends on finding a true blank matrix and assumes the matrix effect is consistent across different sample lots.

  • Standard Addition: This method should be used when a blank matrix is unavailable. It involves adding known amounts of a standard to aliquots of the actual sample. It is highly accurate for individual samples but is very labor-intensive and not practical for high-throughput analysis.

Calibration_Decision_Tree Figure 3. Choosing a Calibration Strategy Start Matrix Effects Persist After Sample Prep & LC Optimization Q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available? Start->Q1 A1_Yes Use SIL-IS Method (Gold Standard) Q1->A1_Yes Yes Q2 Is an Analyte-Free Blank Matrix Available? Q1->Q2 No A2_Yes Use Matrix-Matched Calibration Q2->A2_Yes Yes A2_No Use Standard Addition Method Q2->A2_No No

Figure 3. Choosing a Calibration Strategy

Data Presentation

Table 1: Comparison of Strategies to Mitigate Matrix Effects

Strategy CategoryMethodProsCons/Considerations
Sample Preparation Liquid-Liquid Extraction (LLE)Effective at removing many interferences; relatively low cost.Can be labor-intensive; requires solvent optimization.
Solid-Phase Extraction (SPE)High selectivity and recovery; can be automated.Higher cost for cartridges; requires method development.
Matrix Solid-Phase Dispersion (MSPD)Excellent for solid/semi-solid samples like food and tissue.Can be manual; requires specific sorbents.
Chromatography Gradient OptimizationCan separate analyte from interferences without changing hardware.May increase run times; may not resolve all interferences.
Alternative Column ChemistryProvides different selectivity that may resolve interferences.Requires purchasing new columns and re-validating the method.
Compensation Stable Isotope-Labeled ISMost accurate correction; compensates for extraction and matrix effects.Can be very expensive or commercially unavailable.
Matrix-Matched CalibrationCost-effective; directly compensates for signal alteration.Requires a true blank matrix; assumes low inter-sample variability.
Standard AdditionHighly accurate for individual samples; no blank matrix needed.Very time-consuming; not suitable for large sample batches.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

  • Objective: To calculate the Matrix Factor (MF) to quantify the degree of ion suppression or enhancement.

  • Materials: Blank matrix (e.g., arsenocholine-free urine), arsenocholine standard stock solution, mobile phase or reconstitution solvent.

  • Procedure:

    • Prepare Set A (Neat Standard): Spike a known amount of arsenocholine standard into a clean solvent (e.g., mobile phase) to achieve a final concentration (e.g., 50 ng/mL).

    • Prepare Set B (Post-Spiked Matrix): Process a blank matrix sample through your entire extraction and sample preparation procedure. In the final step, spike the resulting clean extract with the same amount of arsenocholine standard as in Set A to achieve the same final concentration.

    • Analysis: Inject both sets of samples into the LC-MS system and record the peak area for arsenocholine.

    • Calculation:

      • Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)

  • Interpretation:

    • MF ≈ 1.0 (e.g., 0.8 to 1.2): Negligible matrix effect.

    • MF < 0.8: Ion suppression.

    • MF > 1.2: Ion enhancement.

Protocol 2: Sample Cleanup using Matrix Solid-Phase Dispersion (MSPD) for Seafood

  • Objective: To extract arsenocholine from a solid seafood matrix while minimizing co-extraction of interfering components.

  • Materials: Seafood sample (e.g., fish tissue), diatomaceous earth or C18 sorbent, methanol, ultrapure water, mortar and pestle.

  • Procedure:

    • Homogenization: Place approximately 0.5 g of the seafood sample into a mortar. Add a dispersing agent (e.g., diatomaceous earth) at a 4:1 ratio (sorbent:sample).

    • Grinding: Gently grind the sample and sorbent together with the pestle until a homogeneous, free-flowing powder is obtained.

    • Packing: Transfer the resulting mixture into an empty SPE cartridge or column. Gently compress the material to form a packed bed.

    • Elution: Pass an elution solvent (e.g., 10 mL of 50:50 methanol/water) through the cartridge to elute the arsenic species, including arsenocholine.

    • Final Preparation: The collected eluate can then be concentrated or directly analyzed by LC-MS.

Technical Support Center: Arsenocholine Detection in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of arsenocholine (B1203914) in environmental samples.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of arsenocholine and other arsenic species, offering potential solutions to improve detection limits and ensure data accuracy.

IssuePotential Cause(s)Recommended Solution(s)
Poor Chromatographic Resolution Inadequate separation of arsenocholine from other arsenic species like arsenobetaine (B179536), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA).[1]Optimize the mobile phase composition and gradient. Anion-exchange columns are commonly used for arsenic speciation.[2][3] Consider adjusting the pH of the mobile phase, as the charge of arsenic species is pH-dependent.[4] For example, at pH 7, arsenocholine is a cation, while MMA and DMA are anions.[4]
Low Signal Intensity / High Detection Limit Insufficient sample pre-concentration. Matrix effects from the environmental sample. Isobaric interference (e.g., from 40Ar35Cl+) in ICP-MS.[5]Employ solid-phase extraction (SPE) for sample cleanup and pre-concentration.[6] Use a collision/reaction cell in the ICP-MS to reduce polyatomic interferences.[2] High-resolution ICP-MS can also distinguish between the mass of arsenic and interfering species.[5]
Species Interconversion Instability of arsenic species during sample storage or preparation.[4][6]Freeze samples immediately after collection and store them at -20°C or -80°C until analysis to minimize interconversion.[6][7] Use a slightly acidified buffer solution during sample preparation to help stabilize the arsenic species.[6]
Inconsistent Results Variability in extraction efficiency. Calibration issues.Use certified reference materials (CRMs) to validate the analytical method and ensure accuracy.[8][9] Perform stability studies to ensure no species transformation occurs during extraction and analysis.[4] Optimize the extraction solvent; methanol (B129727) or methanol-water mixtures are commonly used for seafood.[8]
Presence of Unknown Peaks Co-elution of unidentified arsenic compounds.[1][7]Utilize high-resolution mass spectrometry techniques like HPLC-QTOF-MS to identify the molecular formula of the unknown compounds.[1] Compare retention times with a wider range of arsenic standards if available.

Frequently Asked Questions (FAQs)

Q1: What is the most common and sensitive method for arsenocholine detection?

A1: The most widely used analytical technique for the speciation of arsenic, including arsenocholine, is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[3][4] This hyphenated technique offers high sensitivity, low detection limits (often in the ng/L range), and the ability to separate different arsenic species.[2][4]

Q2: How can I minimize isobaric interferences when using ICP-MS for arsenic detection?

A2: Isobaric interference, particularly from 40Ar35Cl+, is a significant challenge in arsenic analysis at m/z 75.[5] To mitigate this, you can use a collision/reaction cell within the ICP-MS system, which uses gases like helium or hydrogen to remove interfering ions.[2] Alternatively, high-resolution ICP-MS can resolve the arsenic peak from the interfering chloride species.[5]

Q3: What are the best practices for sample storage to prevent arsenocholine degradation?

A3: To prevent the interconversion of arsenic species, it is crucial to freeze environmental samples immediately after collection and store them at low temperatures (-20°C or -80°C) until analysis.[6][7] This minimizes microbial activity and chemical reactions that can alter the speciation.

Q4: What extraction method is recommended for arsenocholine from solid environmental samples?

A4: The choice of extraction solvent depends on the sample matrix. For biological tissues like seafood, methanol or a mixture of methanol and water is widely used due to its efficiency in extracting polar arsenic compounds like arsenocholine and its ease of removal.[8] It's important to optimize the extraction procedure to ensure quantitative recovery without causing species transformation.[4]

Q5: Are there any certified reference materials available for arsenocholine?

A5: While many certified reference materials (CRMs) are certified for total arsenic, only a few have certified values for individual arsenic species.[8] For example, BCR-627 (tuna fish tissue) is certified for arsenobetaine and dimethylarsinic acid.[9] It is important to check the certificate of analysis for the specific CRM to see if it includes a certified or informational value for arsenocholine.

Data Presentation

Table 1: Comparison of Detection Limits for Arsenic Species by HPLC-ICP-MS

Arsenic SpeciesDetection Limit (µg As/L)Reference
Arsenocholine (AsC)0.6[6]
Arsenobetaine (AsB)0.4[6]
Arsenic (V) (As(V))1.0[6]
Arsenic (III) (As(III))1.2[6]
Dimethylarsinic Acid (DMA)1.7[6]
Monomethylarsonic Acid (MMA)0.9[6]
Trimethylarsine Oxide (TMAO)1.0[6]

Experimental Protocols

Protocol 1: Speciation of Arsenocholine in Water Samples by HPLC-ICP-MS

This protocol provides a general methodology for the determination of arsenocholine in water samples.

  • Sample Collection and Preservation:

    • Collect water samples in pre-cleaned polyethylene (B3416737) bottles.

    • Filter the samples through a 0.45 µm filter.

    • Acidify the samples to pH < 2 with high-purity nitric acid.

    • Store the samples at 4°C until analysis.

  • Chromatographic Separation (HPLC):

    • Column: Use an anion-exchange column suitable for arsenic speciation (e.g., PRP-X100).[2]

    • Mobile Phase: Prepare a phosphate-buffered mobile phase. The exact composition and pH should be optimized for the specific column and target analytes.

    • Gradient Elution: Employ a gradient elution program to effectively separate the different arsenic species.

    • Injection Volume: Inject a known volume of the sample (e.g., 20 µL).

  • Detection (ICP-MS):

    • Connect the outlet of the HPLC column to the nebulizer of the ICP-MS system.

    • Tune the ICP-MS for optimal sensitivity at m/z 75 for arsenic.

    • Use a collision/reaction cell with helium or hydrogen to minimize chloride interferences.

    • Monitor the signal at m/z 75 as a function of time to obtain the chromatogram.

  • Quantification:

    • Prepare calibration standards of arsenocholine and other relevant arsenic species in deionized water.

    • Construct a calibration curve by plotting the peak area against the concentration for each species.

    • Quantify the concentration of arsenocholine in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Sample Environmental Sample (e.g., Water, Sediment, Biota) Extraction Extraction (e.g., Methanol/Water) Sample->Extraction 1. Extract Arsenic Species Filtration Filtration (0.45 µm) Extraction->Filtration 2. Remove Particulates Dilution Dilution Filtration->Dilution 3. Adjust Concentration HPLC HPLC Separation (Anion-Exchange Column) Dilution->HPLC 4. Inject Sample ICPMS ICP-MS Detection (m/z 75) HPLC->ICPMS 5. Eluted Species Introduction Chromatogram Chromatogram Generation ICPMS->Chromatogram 6. Signal Acquisition Quantification Quantification (Calibration Curve) Chromatogram->Quantification 7. Peak Integration Result Result: Arsenocholine Concentration Quantification->Result 8. Final Concentration

Caption: A typical experimental workflow for the analysis of arsenocholine in environmental samples.

Troubleshooting_Logic Start Start: Poor Detection Limit Check_Interference Check for Isobaric Interference (e.g., ArCl+)? Start->Check_Interference Use_CRC Action: Use Collision/ Reaction Cell (CRC) in ICP-MS Check_Interference->Use_CRC Yes Check_Preconcentration Is Sample Pre-concentrated? Check_Interference->Check_Preconcentration No Use_CRC->Check_Preconcentration Use_SPE Action: Employ Solid-Phase Extraction (SPE) Check_Preconcentration->Use_SPE No Check_Resolution Poor Chromatographic Resolution? Check_Preconcentration->Check_Resolution Yes Use_SPE->Check_Resolution Optimize_HPLC Action: Optimize HPLC Mobile Phase/Gradient Check_Resolution->Optimize_HPLC Yes End End: Improved Detection Check_Resolution->End No Optimize_HPLC->End

Caption: A troubleshooting flowchart for improving the detection limit of arsenocholine.

References

Troubleshooting co-elution of arsenocholine and arsenobetaine in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution of arsenocholine (B1203914) (AsC) and arsenobetaine (B179536) (AsB) during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My arsenocholine and arsenobetaine peaks are co-eluting. What are the most common causes and how can I resolve this?

A1: Co-elution of arsenocholine (a cation) and arsenobetaine (a zwitterion) is a frequent challenge in HPLC. The primary factors influencing their separation are the stationary phase chemistry, mobile phase composition (pH, buffer strength, and organic modifier), and the use of ion-pairing reagents.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: The pH of the mobile phase is a critical parameter for the separation of arsenic species.[1][2] Arsenobetaine is zwitterionic, while arsenocholine is cationic. Adjusting the pH can alter the charge of AsB and its interaction with the stationary phase, thus improving resolution. For anion-exchange columns, a basic environment is often necessary to retain arsenite, which can otherwise elute in the void volume along with cationic species like arsenocholine.[3]

  • Adjust Buffer Concentration and Type: The ionic strength and composition of the buffer in the mobile phase significantly impact the retention of arsenic species on an ion-exchange column.[4] Experiment with different buffer concentrations (e.g., ammonium (B1175870) carbonate or ammonium phosphate) to find the optimal balance for separation.[3][4]

  • Incorporate or Modify Ion-Pairing Reagents: For reversed-phase columns, ion-pair chromatography is a common strategy.[5] The addition of an ion-pairing reagent, such as tetrabutylammonium (B224687) hydroxide (B78521) (TBAH), to the mobile phase can dynamically coat the C18 stationary phase and facilitate the separation of ionic arsenic species.[6] The concentration of the ion-pairing reagent is a key parameter to optimize.[6][7]

  • Evaluate Your Column Choice: Not all columns are suitable for this separation. Anion-exchange columns are frequently used for arsenic speciation.[3][4] However, for separating cationic and zwitterionic species, a mixed-mode column with both anion-exchange and reversed-phase characteristics can be highly effective.[5][8] If you are using a standard C18 column, consider switching to one of these alternatives.

  • Modify the Organic Modifier: The type and concentration of the organic solvent (e.g., methanol (B129727) or acetonitrile) in the mobile phase can influence the retention and peak shape. Adding a small percentage of an organic solvent like methanol can sometimes improve peak shape and sensitivity.[1][9]

Q2: I am using an anion-exchange column, but AsC and AsB are still not separating well. What specific parameters can I adjust?

A2: With anion-exchange chromatography, the separation of cationic (AsC) and zwitterionic (AsB) species from anionic arsenic compounds is the primary goal. While AsC and AsB are not strongly retained on this type of column, their elution behavior can still be manipulated.

Troubleshooting Steps:

  • Optimize Gradient Elution: A gradient elution program is often necessary to separate multiple arsenic species in a single run.[4] Adjusting the gradient slope and the initial and final mobile phase compositions can improve the resolution between early eluting peaks like AsC and AsB.

  • Fine-tune Mobile Phase pH: Even on an anion-exchange column, the pH can influence the interaction of zwitterionic AsB with the stationary phase. A systematic study of a narrow pH range (e.g., 5-9) can reveal an optimal pH for separation.[1]

  • Adjust Flow Rate: Reducing the flow rate can sometimes improve the resolution between closely eluting peaks by allowing more time for interaction with the stationary phase.[2]

Q3: Can you provide a starting point for an experimental protocol to separate arsenocholine and arsenobetaine?

A3: Yes, here is a detailed experimental protocol based on a successful separation of multiple arsenic species, including arsenocholine and arsenobetaine, using anion-exchange HPLC coupled with ICP-MS.

Detailed Experimental Protocol: Anion-Exchange HPLC-ICP-MS

This protocol is adapted from a method developed for the simultaneous analysis of six arsenic species.[4]

  • Instrumentation:

    • HPLC System: Thermo U3000 or equivalent[4]

    • Detector: Inductively Coupled Plasma Mass Spectrometer (ICP-MS), e.g., iCAP Q ICP-MS (Thermo Scientific)[4]

  • Chromatographic Column:

    • Hamilton PRP-X100 (250 mm length x 4.1 mm i.d., 10 µm particle size)[4]

  • Mobile Phase:

    • Mobile Phase A: 1.25 mmol/L Na₂HPO₄ and 11.0 mmol/L KH₂PO₄[4]

    • Mobile Phase B: 2.5 mmol/L Na₂HPO₄ and 22.0 mmol/L KH₂PO₄[4]

  • Gradient Elution Program:

    • A specific gradient program should be developed, but a starting point could involve a linear gradient from 100% A to 100% B over a set period, followed by a re-equilibration step. The original study utilized a gradient to separate six species.[4]

  • Flow Rate:

    • A gradient flow rate was used in the reference study, starting at 0.6 mL/min and increasing to 1.5 mL/min.[4] A constant flow rate around 1.0 mL/min can be a good starting point for optimization.[2]

  • Injection Volume: 20 µL[4]

  • Column Temperature: Room temperature[4]

Quantitative Data Summary

The following table summarizes typical retention times for arsenocholine and arsenobetaine under different chromatographic conditions, providing a baseline for method development and troubleshooting.

Chromatographic ModeColumnMobile PhaseArsenocholine (AsC) Retention Time (min)Arsenobetaine (AsB) Retention Time (min)Reference
Anion-ExchangeHamilton PRP-X100Gradient of Na₂HPO₄ and KH₂PO₄~2.5~3.0[4]
Anion-ExchangeHamilton PRP-X100200 mmol/L (NH₄)₂CO₃ + 3% MeOH (A) and 0.5 mmol/L (NH₄)₂CO₃ + 3% MeOH (B)Elutes earlyElutes after AsC[1]
Ion-Pair Reversed-PhaseC186 mM TBAH, pH 7.3Elutes earlyElutes after AsC[6]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the co-elution of arsenocholine and arsenobetaine.

Troubleshooting_Workflow start Start: Co-elution of AsC and AsB q2 Are you using an appropriate column? start->q2 end_resolved Resolution Achieved end_unresolved Consult Advanced Support q1 Is your mobile phase pH optimized? q3 If using RP-HPLC, is an ion-pairing reagent present? q1->q3  Yes a1 Systematically adjust pH (e.g., in 0.2 unit increments) q1->a1  No q2->q1  Yes a2 Consider switching to a mixed-mode or anion-exchange column q2->a2  No q4 Is your buffer concentration optimized? q3->q4  Yes a3 Introduce or adjust concentration of ion-pairing reagent (e.g., TBAH) q3->a3  No q5 Have you tried adjusting the flow rate? q4->q5  Yes a4 Vary buffer concentration and evaluate resolution q4->a4  No q5->end_resolved  Yes a5 Decrease flow rate to increase interaction time q5->a5  No a1->q3 a2->q1 a3->q4 a4->q5 a5->end_resolved Resolution Improved a5->end_unresolved No Improvement

Caption: Troubleshooting workflow for AsC and AsB co-elution.

References

Stability of arsenocholine bromide standard solutions for calibration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, preparation, and troubleshooting of arsenocholine (B1203914) bromide standard solutions for calibration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing arsenocholine bromide stock solutions?

A1: High-purity, deionized water is the recommended solvent for preparing aqueous this compound stock solutions. For certain applications, slight acidification or the use of a buffer may be considered to enhance stability, although for many arsenic species, neutral aqueous solutions are sufficient for long-term stability when stored correctly.[1]

Q2: What are the optimal storage conditions for this compound standard solutions?

A2: For long-term stability, it is recommended to store aqueous this compound standard solutions at low temperatures, such as 4°C or -20°C, in the dark.[2][3] Studies on other arsenic species have shown stability for up to two months under these conditions in a urine matrix, and for certified reference materials of similar compounds, stability has been demonstrated for over a decade with proper preparation and storage.[1][2][3] For solid this compound, it should be kept at room temperature in a dry, cool, and well-ventilated place, tightly sealed to prevent moisture absorption as it can be hygroscopic.[4]

Q3: How long can I expect my this compound working solutions to be stable?

A3: The stability of working solutions can depend on the concentration and storage conditions. For daily use, it is best practice to prepare fresh working solutions from a stock solution. If stored, they should be kept at 4°C in the dark and their stability should be verified regularly. For other arsenic species, dilute standards are often prepared daily or weekly.[5]

Q4: Are there any known degradation products of this compound in solution?

A4: While specific degradation pathways for this compound in solution under typical storage conditions are not extensively documented in the available literature, decomposition of the solid material at high temperatures can produce arsenic oxides and hydrogen bromide. In solution, instability could potentially lead to changes in the arsenic species present. It is crucial to monitor for the appearance of unexpected peaks in your chromatogram during analysis.

Q5: Can I use preservatives to extend the stability of my this compound solutions?

A5: The use of preservatives should be approached with caution as they can interfere with the analysis. Studies on arsenic species in urine have shown that additives do not necessarily improve stability and can sometimes alter the concentration of certain species.[2][3] If considering a preservative, its compatibility with your analytical method, particularly HPLC-ICP-MS, must be thoroughly validated.

Troubleshooting Guides

Calibration Curve Issues
Problem Potential Cause Recommended Solution
Poor Linearity (low R² value) - Inaccurate dilutions- Standard degradation- Instrument instability- Prepare fresh standards using gravimetric methods for accuracy.- Verify the stability of the stock solution.- Check the HPLC-ICP-MS system for issues such as pump instability or nebulizer blockage.
High Y-Intercept - Contamination of the blank solution- Carryover from previous injections- Use high-purity water and clean volumetric ware for blank preparation.- Implement a rigorous rinsing protocol for the autosampler and injection port between samples.
Inconsistent Response - Fluctuations in instrument performance- Inconsistent injection volumes- Standard solution instability- Allow the instrument to stabilize before analysis.- Check the autosampler for accuracy and precision.- Prepare fresh working standards and store them appropriately.
Chromatographic Problems
Problem Potential Cause Recommended Solution
Peak Tailing or Fronting - Column degradation- Incompatible mobile phase pH- Sample overload- Replace the analytical column.- Adjust the mobile phase pH to ensure proper ionization of the analyte.- Reduce the injection volume or dilute the standard.
Ghost Peaks - Sample carryover- Contaminated mobile phase- Thoroughly rinse the injection system.- Prepare fresh mobile phase with high-purity reagents.
Split Peaks - Clogged column frit- Column channeling- Reverse-flush the column (if recommended by the manufacturer).- Replace the column if the problem persists.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in the literature, the following table summarizes stability data for other relevant arsenic species, which can serve as a general guide.

Arsenic Species Matrix Storage Temperature Duration of Stability Reference
Arsenobetaine, As(V), Dimethylarsinic acidAqueous/Dilute Acid (CRM)Not specified>10 years[1]
As(III), As(V), MMA, DMA, ArsenobetaineHuman Urine4°C and -20°CUp to 2 months[2][3]
Arsenite (As+3)0.1% Ascorbic AcidRefrigerated (in amber bottle)At least 1 year[5]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (1000 mg/L)
  • Materials:

    • This compound (solid, high purity)

    • High-purity, deionized water

    • Calibrated analytical balance

    • Class A volumetric flasks and pipettes

    • HDPE amber bottle for storage

  • Procedure:

    • Accurately weigh the required amount of this compound using an analytical balance. All preparations should be done gravimetrically for the highest accuracy.[6]

    • Quantitatively transfer the weighed solid to a clean, calibrated volumetric flask.

    • Add a small amount of deionized water to dissolve the solid completely.

    • Once dissolved, dilute to the mark with deionized water.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

    • Transfer the stock solution to a labeled HDPE amber bottle for storage.

Protocol for Stability Verification of this compound Solution
  • Objective: To monitor the concentration of the this compound standard solution over time to determine its stability under specific storage conditions.

  • Materials:

    • Prepared this compound stock solution

    • HPLC-ICP-MS system

    • Appropriate HPLC column for arsenic speciation

    • Mobile phase (e.g., ammonium (B1175870) phosphate (B84403) buffer)[7]

    • Calibration standards prepared from a freshly made or certified reference material.

  • Procedure:

    • At time zero (t=0), analyze the prepared this compound solution using a validated HPLC-ICP-MS method.

    • Store the solution under the desired conditions (e.g., 4°C, in the dark).

    • At predetermined time intervals (e.g., 1 week, 1 month, 3 months), re-analyze the solution using the same method.

    • Compare the peak area or concentration at each time point to the initial value at t=0.

    • A significant change in concentration (e.g., >5%) or the appearance of new peaks may indicate degradation.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_storage Storage cluster_analysis Stability Analysis cluster_decision Decision weigh Weigh Arsenocholine Bromide Solid dissolve Dissolve in High-Purity Water weigh->dissolve dilute Dilute to Final Volume dissolve->dilute transfer Transfer to Amber Storage Bottle dilute->transfer store Store at 4°C in the Dark transfer->store prep_samples Prepare Aliquots at Time Intervals (t=0, t=1, t=2...) store->prep_samples analyze Analyze via HPLC-ICP-MS prep_samples->analyze evaluate Evaluate Data (Concentration vs. Time) analyze->evaluate decision Is Standard Stable? evaluate->decision continue_use Continue Use decision->continue_use Yes prepare_new Prepare New Standard decision->prepare_new No

Caption: Workflow for the preparation and stability testing of this compound standard solutions.

troubleshooting_workflow cluster_standard Check Standard Solution cluster_instrument Check Instrument start Calibration Fails (e.g., Poor Linearity) check_age Is the standard solution old? start->check_age check_blank Is the blank contaminated? start->check_blank check_storage Was it stored correctly? check_age->check_storage No prepare_fresh Prepare fresh standards check_age->prepare_fresh Yes check_storage->prepare_fresh No check_storage->check_blank Yes rerun_cal Re-run calibration prepare_fresh->rerun_cal check_system Inspect HPLC-ICP-MS system (pump, nebulizer, column) check_blank->check_system No check_system->rerun_cal end_ok Calibration Successful rerun_cal->end_ok Pass end_fail Further Troubleshooting Required rerun_cal->end_fail Fail

Caption: A logical workflow for troubleshooting calibration curve failures with this compound standards.

References

Addressing isobaric interferences in the ICP-MS detection of arsenocholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding isobaric interferences encountered during the detection of arsenocholine (B1203914) and other arsenic species using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common isobaric interferences when analyzing for arsenic (As) at m/z 75?

Arsenic is a monoisotopic element at mass-to-charge ratio (m/z) 75, which makes it vulnerable to several spectral interferences.[1] The most significant are polyatomic and doubly charged ions. Common polyatomic interferences include argon chloride (⁴⁰Ar³⁵Cl⁺) and calcium chloride (⁴⁰Ca³⁵Cl⁺), which are frequently formed from the argon plasma gas and sample matrices containing chlorides, such as biological fluids and environmental samples.[1][2][3][4] Doubly charged ions, such as Neodymium (¹⁵⁰Nd²⁺) and Samarium (¹⁵⁰Sm²⁺), can also interfere at m/z 75, particularly in samples containing rare-earth elements (REEs).[1][5][6]

Q2: I am performing speciation analysis of arsenocholine using HPLC-ICP-MS. Do I still need to be concerned about these interferences?

Yes. While High-Performance Liquid Chromatography (HPLC) effectively separates different arsenic species (e.g., arsenocholine, arsenobetaine, DMA, MMA) before they enter the ICP-MS, the detection of the arsenic atom in each separated compound still occurs at m/z 75.[3][7][8] Therefore, any polyatomic or doubly charged species that have the same mass-to-charge ratio will still interfere with the quantification of the arsenic-containing molecule as it elutes from the HPLC column.

Q3: What is Collision/Reaction Cell (CRC) technology and how does it help?

Collision/Reaction Cell (CRC) technology is a common feature in modern ICP-MS instruments designed to reduce or eliminate polyatomic interferences.[2] The cell is placed before the primary mass analyzer and can be filled with a gas. It operates in two main modes:

  • Collision Mode: An inert gas like helium (He) is used. It works on the principle of Kinetic Energy Discrimination (KED). Larger polyatomic ions undergo more collisions than the smaller analyte ions, lose more energy, and are subsequently filtered out.[6][9]

  • Reaction Mode: A reactive gas, such as oxygen (O₂) or hydrogen (H₂), is introduced. This gas reacts with either the analyte or the interfering ion to change its mass, thereby resolving the overlap.[2][9]

Q4: What is the difference between "on-mass" and "mass-shift" analysis?

"On-mass" analysis refers to detecting the analyte at its original m/z after the interference has been removed or scrubbed from the ion beam (e.g., using He collision mode).[1] "Mass-shift" analysis involves reacting the analyte with a gas in the CRC to form a new product ion at a different m/z, which is then measured. A common example is reacting ⁷⁵As⁺ with oxygen to form ⁷⁵As¹⁶O⁺ at m/z 91, moving it away from the original interferences at m/z 75.[1][2][7]

Q5: My analysis of arsenocholine shows a false positive for arsenic. My samples are high in chlorides. What should I do?

High chloride content is a primary cause of false positives for arsenic due to the formation of ⁴⁰Ar³⁵Cl⁺.[3][4] To resolve this, you should use a Collision/Reaction Cell. Using helium (He) in collision mode is effective at reducing ArCl⁺ interference.[2] Alternatively, using oxygen (O₂) in reaction mode to shift arsenic to AsO⁺ at m/z 91 is also a highly effective solution.[2][7]

Q6: What is Triple Quadrupole ICP-MS (ICP-MS/MS) and when is it necessary?

Triple Quadrupole ICP-MS (ICP-MS/MS) is an advanced configuration that adds a quadrupole mass filter (Q1) before the CRC.[2][5] This first quadrupole can be set to only allow ions of a specific mass (e.g., m/z 75) to enter the cell. This is crucial in two scenarios:

  • It prevents unpredictable reactions from other matrix components in the cell.

  • It resolves issues where the "mass-shift" approach creates a new interference. For example, when shifting As⁺ to AsO⁺ at m/z 91, a standard ICP-MS is susceptible to interference from naturally occurring ⁹¹Zr⁺. With ICP-MS/MS, Q1 is set to m/z 75, so any ⁹¹Zr⁺ from the sample is rejected before it enters the cell, ensuring a clean measurement at m/z 91.[2]

Troubleshooting Guide

This guide provides a logical workflow to identify and resolve common interferences.

Problem: Inaccurate or unexpectedly high arsenic signal.

  • Assess Your Sample Matrix:

    • High Chlorides? (e.g., urine, seawater, digested biological tissues): The likely culprit is ⁴⁰Ar³⁵Cl⁺.

      • Solution: Employ a CRC. Start with He collision mode. If interference persists or sensitivity is too low, switch to O₂ reaction mode (mass-shift).[2]

    • High Calcium? (e.g., bone, some food samples): The likely culprit is ⁴⁰Ca³⁵Cl⁺.

      • Solution: He collision mode is effective. O₂ reaction mode also resolves this interference.[2]

    • Contains Rare-Earth Elements? (e.g., geological samples, some plant materials): Suspect doubly charged interferences like ¹⁵⁰Nd²⁺ and ¹⁵⁰Sm²⁺.[1][5]

      • Solution: He collision mode is not effective against these.[6] Use H₂ as a reaction gas or, more definitively, use O₂ reaction mode to shift the arsenic mass away from m/z 75.[5][6]

    • Contains Zirconium (Zr) AND using O₂ mass-shift? If you are measuring AsO⁺ at m/z 91 and still see a high background, the issue could be a direct overlap from ⁹¹Zr⁺.[2]

      • Solution: This scenario requires ICP-MS/MS. Set Q1 to pass only m/z 75, react with O₂ in the cell, and measure the AsO⁺ product at m/z 91.[2]

Caption: A decision tree for troubleshooting arsenic interferences.

Data Presentation

Table 1: Common Isobaric Interferences for Arsenic (⁷⁵As)

Interfering IonNominal m/zTypeCommon Source / Matrix
⁴⁰Ar³⁵Cl⁺75PolyatomicArgon plasma + any matrix containing chloride (HCl, biological fluids)[1][3]
⁴⁰Ca³⁵Cl⁺75PolyatomicArgon plasma + matrix containing both calcium and chloride[1]
¹⁵⁰Nd²⁺75Doubly ChargedSamples containing Neodymium (e.g., geological, plant material)[1]
¹⁵⁰Sm²⁺75Doubly ChargedSamples containing Samarium (e.g., geological, plant material)[1]
⁵⁹Co¹⁶O⁺75Polyatomic (Oxide)Samples containing Cobalt[1]
⁹¹Zr⁺91IsobaricSamples containing Zirconium (interferes with AsO⁺)[2]

Table 2: Comparison of ICP-MS Interference Mitigation Techniques for Arsenic

TechniqueTarget InterferencesPrincipleAdvantagesLimitations
He Collision Mode Polyatomics (ArCl⁺, CaCl⁺)Kinetic Energy Discrimination (KED)Simple, universal conditions for many polyatomics.[9]Ineffective for doubly charged ions; potential loss of analyte sensitivity.[5][6]
H₂ Reaction Mode Doubly Charged REEsReaction/CollisionMore effective than He for doubly charged ions.[6]Can reduce analyte signal; less common than He or O₂.[5]
O₂ Reaction Mode ArCl⁺, CaCl⁺, REE²⁺Mass-Shift (As⁺ → AsO⁺)Highly effective for most interferences at m/z 75; can increase sensitivity.[1][2]Creates new potential interference from ⁹¹Zr⁺ at m/z 91.[2]
ICP-MS/MS (O₂ Mode) All at m/z 75 & 91Mass Filtering (Q1) + Mass-ShiftEliminates primary and secondary (product ion) interferences.[2]Higher instrument cost and complexity.

Experimental Protocols

Protocol 1: Interference Removal using He Collision Mode

  • Instrument Setup: Configure the ICP-MS to divert ion flow through the Collision/Reaction Cell.

  • Gas Introduction: Introduce high-purity helium (He) into the cell at a manufacturer-recommended flow rate (typically 4-5 mL/min).

  • Cell Tuning: Optimize the cell voltage parameters (e.g., KED voltage or energy barrier) to maximize the attenuation of polyatomic ions (like ArCl⁺) while minimizing the loss of the ⁷⁵As⁺ analyte signal. This is typically done by monitoring the signal of a low-mass analyte and a polyatomic ion in a tuning solution.

  • Analysis: Analyze blanks, standards, and samples under the optimized He collision mode conditions, monitoring ⁷⁵As⁺.

Protocol 2: Interference Removal using O₂ Mass-Shift Mode

  • Instrument Setup: Configure the ICP-MS to use the CRC in reaction mode.

  • Gas Introduction: Introduce a controlled flow of high-purity oxygen (O₂) into the cell (e.g., ~0.3 mL/min).

  • Mass Analyzer Setting: Set the mass analyzer (quadrupole) to detect m/z 91, the mass of the ⁷⁵As¹⁶O⁺ product ion.

  • Cell Tuning: Optimize the O₂ flow rate and cell bandpass parameters to maximize the formation of AsO⁺ from an arsenic standard solution while ensuring interfering ions at m/z 75 do not form product ions at m/z 91.

  • Analysis: Analyze all solutions by monitoring m/z 91. Ensure that samples are checked for potential Zirconium content, which could cause a direct ⁹¹Zr⁺ overlap.[2]

Protocol 3: Advanced Interference Removal using ICP-MS/MS

  • Instrument Setup: Use a triple quadrupole ICP-MS system.

  • Quadrupole 1 (Q1) Setting: Set Q1 as a mass filter to only transmit ions with m/z 75. This isolates ⁷⁵As⁺ from all other sample matrix ions.[2]

  • Cell Setup (Q2): Introduce O₂ gas into the reaction cell (Q2) to induce the reaction: ⁷⁵As⁺ + O₂ → ⁷⁵As¹⁶O⁺ + O.

  • Quadrupole 2 (Q3) Setting: Set the second mass analyzer (Q3) to only transmit the product ion at m/z 91.

  • Tuning and Analysis: Optimize gas flow and lens settings to maximize the 75 → 91 signal transition. This setup physically prevents interferences like ⁴⁰Ar³⁵Cl⁺ from reacting in the cell and eliminates the possibility of ⁹¹Zr⁺ ever reaching the detector.[2]

Caption: Ion paths in Quadrupole vs. Triple Quadrupole ICP-MS.

References

Technical Support Center: Optimization of Mobile Phase for Enhanced Separation of Arsenocholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of arsenocholine (B1203914). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for arsenocholine separation?

A1: Ion-exchange chromatography (IEC) and reversed-phase chromatography (RPC) are the two most widely adopted HPLC methods for the separation of arsenic species, including arsenocholine.[1] The choice between these methods depends on the specific arsenic compounds of interest and the sample matrix.[1] Anion-exchange chromatography is frequently used for the separation of arsenite (As(III)), arsenate (As(V)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA), while also allowing for the retention of arsenobetaine (B179536) (AsB) and arsenocholine (AsC).[2]

Q2: What are typical mobile phases used for arsenocholine separation?

A2: Common mobile phases for the anion-exchange chromatography of arsenic species are aqueous solutions of ammonium (B1175870) carbonate or ammonium phosphate (B84403).[2][3] For reversed-phase chromatography, phosphate-buffered mobile phases are frequently employed.[4] The addition of an organic modifier, such as methanol, can improve peak shape and separation efficiency.[5]

Q3: How does mobile phase pH affect the separation of arsenocholine?

A3: The pH of the mobile phase is a critical parameter that can significantly influence the retention time, peak shape, and selectivity of ionizable analytes like arsenocholine.[6][7] Adjusting the pH can alter the ionization state of arsenocholine, thereby affecting its interaction with the stationary phase.[8] For anion-exchange chromatography, a basic pH is often used to ensure the retention of weakly acidic arsenic species.[5][9] It is crucial to operate within the stable pH range of the column, which is typically pH 2 to 8 for silica-based columns.[10]

Q4: Can I use gradient elution for arsenocholine analysis?

A4: Yes, gradient elution is commonly used for the separation of multiple arsenic species in a single run.[3][11] A gradient program allows for the effective elution of compounds with a wide range of polarities, improving separation quality and reducing analysis time.[3] For example, a gradient of increasing ammonium carbonate concentration can be used to separate various arsenic species on an anion-exchange column.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of arsenocholine.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with a tail or front extending from the main peak.

  • Reduced peak height and poor resolution.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Stationary Phase Residual silanol (B1196071) groups on silica-based columns can interact with basic compounds, causing peak tailing.[12] Try reducing the mobile phase pH to minimize these interactions.[12] Using a well-end-capped column can also mitigate this issue.[13]
Inappropriate Mobile Phase pH If the mobile phase pH is too close to the pKa of arsenocholine, both ionized and non-ionized forms may exist, leading to peak splitting or tailing.[8] Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[8]
Column Contamination or Degradation Accumulation of sample matrix components on the guard or analytical column can lead to peak shape deterioration.[14] Replace the guard column or flush the analytical column with a strong solvent.[14][15]
Sample Overload Injecting too much sample can saturate the column, resulting in peak fronting.[15][16] Reduce the injection volume or sample concentration.[15][17]
Mismatch between Sample Solvent and Mobile Phase If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[18] Ideally, dissolve the sample in the initial mobile phase.[17]
Issue 2: Unstable or Shifting Retention Times

Symptoms:

  • Inconsistent retention times for arsenocholine across multiple injections.

  • Gradual drift in retention time over an analytical sequence.

Possible Causes and Solutions:

CauseSolution
Changes in Mobile Phase Composition Even small variations in mobile phase composition, including pH, can lead to significant retention time shifts.[19][20] Prepare fresh mobile phase carefully and ensure accurate pH adjustment.[15] Loss of volatile components from the mobile phase over time can also cause drift.[21]
Fluctuations in Column Temperature Temperature changes can affect retention times.[20][22] Use a column oven to maintain a constant temperature.[22]
Pump Instability or Leaks Inconsistent flow rates due to pump issues or leaks in the system will cause retention time variability.[20][22] Check for leaks and ensure the pump is functioning correctly.[20]
Column Equilibration Insufficient column equilibration between injections, especially in gradient elution, can lead to unstable retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[17]
Column Aging As a column ages, its retention characteristics can change, typically leading to decreased retention times.[20] If the column has been used extensively, it may need to be replaced.
Issue 3: Co-elution with Other Arsenic Species

Symptoms:

  • Overlapping peaks of arsenocholine and other arsenic compounds, such as arsenobetaine or arsenite.

  • Inability to accurately quantify arsenocholine.

Possible Causes and Solutions:

CauseSolution
Suboptimal Mobile Phase Selectivity The mobile phase composition may not be providing adequate selectivity for the separation of closely eluting arsenic species.[23]
- Adjust Mobile Phase pH: Changing the pH can alter the charge of ionizable arsenic species, thereby changing their retention and improving separation.[23]
- Modify Organic Solvent Content: Adjusting the percentage of the organic modifier (e.g., methanol) can influence the separation.[5]
- Change Buffer Type or Concentration: Switching to a different buffer system (e.g., from phosphate to carbonate) or altering the buffer concentration can impact selectivity.[5][11]
Inappropriate Column Chemistry The stationary phase may not be suitable for the desired separation. Consider a column with a different chemistry (e.g., a different ion-exchanger or a C18 column with different end-capping).[24]
Gradient Profile For gradient elution, the slope of the gradient may be too steep. A shallower gradient can improve the resolution of closely eluting peaks.[17]

Experimental Protocols

Protocol 1: Anion-Exchange HPLC-ICP-MS for Arsenic Speciation

This protocol is adapted from a method for the separation of six arsenic species, including arsenocholine.[11]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system coupled to an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).[11]

  • Column: Hamilton PRP-X100 anion-exchange column (250 mm x 4.1 mm, 10 µm particle size).[11]

  • Mobile Phase A: 1.25 mmol/L Na₂HPO₄ and 11.0 mmol/L KH₂PO₄.[11]

  • Mobile Phase B: 2.5 mmol/L Na₂HPO₄ and 22.0 mmol/L KH₂PO₄.[11]

  • Gradient Program: A gradient elution program should be developed to optimize the separation of all target arsenic species.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.[11]

  • Detection: ICP-MS monitoring m/z 75 for arsenic.

Protocol 2: Mobile Phase Preparation with Ammonium Carbonate

This protocol is based on a method using an ammonium carbonate mobile phase for the separation of five arsenic species.[5]

  • Mobile Phase A: 5 mM (NH₄)₂CO₃, 0.05% Na₂EDTA, adjusted to pH 9.0.[5]

  • Mobile Phase B: 50 mM (NH₄)₂CO₃, 0.05% Na₂EDTA, adjusted to pH 9.0.[5]

  • Organic Modifier (Channel C): Methanol.[5]

  • Preparation Steps:

    • Dissolve the appropriate amount of ammonium carbonate and Na₂EDTA in deionized water.

    • Adjust the pH to 9.0 using ammonium hydroxide (B78521) or a suitable acid.

    • Filter the mobile phase through a 0.45 µm filter before use.

    • Degas the mobile phase to prevent bubble formation in the HPLC system.

Quantitative Data Summary

The following tables summarize typical mobile phase compositions and their effects on the separation of arsenic species.

Table 1: Anion-Exchange Chromatography Mobile Phases

Mobile Phase ComponentsColumnTarget AnalytesReference
Gradient of (NH₄)₂CO₃ with Methanol and Na₂EDTA (pH 9.0)Hamilton PRP-X100As(III), As(V), MMA, DMA, AsB[5]
Gradient of Na₂HPO₄ and KH₂PO₄Hamilton PRP-X100AsB, AsC, MMA, DMA, As(III), As(V)[11]
30 mM NH₄HCO₃ (pH 10.0)ION-120 Anion-ExchangeAs(III), As(V), MMA, DMA, AsB[25]

Table 2: Cation-Exchange and Reversed-Phase Chromatography Mobile Phases

Chromatography ModeMobile Phase ComponentsColumnTarget AnalytesReference
Cation-Exchange30 mM Pyridine (pH 3.0)Nucleosil 5SADMA, As(V), AsB, AsC, TMAO, Tetra[25]
Reversed-PhaseAcetic acid (10 mmol/L, pH 6.0) and Methanol (gradient)Zorbax Eclipse XDB-C8Arsenolipids[24]

Visualizations

Mobile_Phase_Optimization_Workflow start Define Separation Goals (e.g., resolve AsC from AsB) select_column Select Appropriate Column (e.g., Anion-Exchange) start->select_column initial_conditions Establish Initial Mobile Phase Conditions (e.g., 20 mM (NH4)2CO3, pH 9) select_column->initial_conditions run_standard Inject Arsenocholine Standard initial_conditions->run_standard evaluate_peak Evaluate Peak Shape and Retention run_standard->evaluate_peak optimize_ph Adjust Mobile Phase pH evaluate_peak->optimize_ph Poor acceptable Acceptable Separation? evaluate_peak->acceptable Good troubleshoot Proceed to Troubleshooting evaluate_peak->troubleshoot Severe Issues optimize_ph->run_standard optimize_buffer Modify Buffer Concentration optimize_buffer->run_standard add_modifier Incorporate Organic Modifier (e.g., Methanol) optimize_buffer->add_modifier add_modifier->run_standard adjust_gradient Refine Gradient Slope add_modifier->adjust_gradient adjust_gradient->run_standard acceptable->optimize_buffer No finalize Finalize Method and Validate acceptable->finalize Yes

Caption: Workflow for optimizing the mobile phase for arsenocholine separation.

Troubleshooting_Decision_Tree start Problem with Arsenocholine Peak issue_type What is the primary issue? start->issue_type peak_shape Poor Peak Shape issue_type->peak_shape Peak Shape retention_time Retention Time Shift issue_type->retention_time Retention Time resolution Poor Resolution issue_type->resolution Resolution shape_symptom Tailing or Fronting? peak_shape->shape_symptom tailing Tailing shape_symptom->tailing Tailing fronting Fronting shape_symptom->fronting Fronting tailing_cause Check for: - Secondary Interactions (adjust pH) - Column Contamination - Mobile Phase pH tailing->tailing_cause fronting_cause Check for: - Sample Overload (reduce concentration/volume) fronting->fronting_cause rt_symptom Gradual Drift or Sudden Change? retention_time->rt_symptom drift Gradual Drift rt_symptom->drift Drift sudden_change Sudden Change rt_symptom->sudden_change Sudden Change drift_cause Check for: - Mobile Phase Degradation - Temperature Fluctuation - Column Aging drift->drift_cause change_cause Check for: - Incorrect Mobile Phase Prep - System Leak - Pump Malfunction sudden_change->change_cause resolution_cause Optimize: - Mobile Phase pH - Buffer Concentration - Organic Modifier % - Gradient Slope resolution->resolution_cause

Caption: Decision tree for troubleshooting common HPLC issues with arsenocholine.

References

Technical Support Center: Extraction of Arsenocholine from Lipid-Rich Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the extraction of arsenocholine (B1203914) from lipid-rich tissues such as fish liver, brain, and adipose tissue.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of arsenocholine from complex, fatty matrices.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of Arsenocholine 1. Incomplete cell lysis: The high lipid content can hinder the solvent's access to the cells. 2. Suboptimal solvent system: The chosen solvent may not be polar enough to efficiently extract water-soluble arsenocholine. 3. Insufficient extraction time or energy: The extraction process may not be vigorous or long enough to release the analyte. 4. Arsenocholine binding to co-extracted lipids: Lipids in the extract can form micelles, trapping the polar arsenocholine.1. Homogenization: Ensure thorough homogenization of the tissue sample, possibly using bead beating or a high-speed homogenizer. For adipose tissue, consider a pre-extraction step to remove the bulk of the lipids. 2. Solvent Optimization: Use a polar solvent system. Methanol/water mixtures (e.g., 80:20 v/v) are commonly effective. For very high-fat tissues, a preliminary de-fatting step with a non-polar solvent like hexane (B92381) may be necessary, though this should be done carefully to avoid loss of arsenocholine. 3. Method Enhancement: Consider Microwave-Assisted Extraction (MAE) or Accelerated Solvent Extraction (ASE) to improve efficiency.[1][2] These methods use elevated temperatures and pressures to enhance extraction. 4. Post-Extraction Cleanup: Implement a solid-phase extraction (SPE) clean-up step after the initial extraction to separate arsenocholine from interfering lipids.
Poor Reproducibility 1. Inhomogeneous sample: Lipid-rich tissues can be difficult to homogenize uniformly. 2. Inconsistent extraction conditions: Variations in temperature, time, or solvent ratios between samples. 3. Matrix effects during analysis: Co-extracted lipids and other matrix components can interfere with the analytical signal.1. Standardized Homogenization: Develop and strictly follow a standardized homogenization protocol. Freeze-drying the sample before homogenization can sometimes improve consistency. 2. Controlled Extraction: Use automated extraction systems like ASE for precise control over extraction parameters. If performing manual extraction, ensure consistent timing, temperature, and solvent volumes for all samples. 3. Internal Standards: Use an appropriate internal standard, such as a stable isotope-labeled arsenocholine, added at the beginning of the sample preparation to correct for variability in extraction and matrix effects.
Co-elution or Interference in Chromatogram 1. Presence of other organoarsenic compounds: Lipid-rich tissues can contain a variety of arsenic species. 2. Matrix components mimicking arsenocholine: Co-extracted lipids or their degradation products can interfere with detection.1. Chromatographic Optimization: Adjust the mobile phase composition, pH, or gradient of your HPLC method to improve the separation of arsenocholine from other arsenic species. 2. Selective Cleanup: Employ a more selective SPE sorbent for cleanup. Cation exchange cartridges can be effective for retaining the positively charged arsenocholine while allowing neutral and anionic interferences to pass through.
Instrumental Issues (e.g., Plasma Instability in ICP-MS) Introduction of organic solvents and lipids into the ICP-MS: High concentrations of organic solvents or residual lipids in the final extract can destabilize the plasma.1. Solvent Evaporation and Reconstitution: After extraction, evaporate the organic solvent and reconstitute the residue in a mobile-phase compatible, low-organic or aqueous solution. 2. Efficient Cleanup: Ensure the cleanup step effectively removes lipids. 3. Instrumental Optimization: Use a chilled spray chamber and add a small amount of oxygen to the plasma to improve its robustness when introducing organic solvents.

Frequently Asked Questions (FAQs)

Extraction Methods

Q1: What is the most effective method for extracting arsenocholine from fish liver?

A1: Microwave-Assisted Extraction (MAE) using a methanol-water mixture (e.g., 80:20, v/v) has been shown to provide quantitative extraction of arsenic species from fish tissue.[1] This method is generally faster and requires less solvent compared to traditional techniques like Soxhlet extraction.[2] For a detailed protocol, please refer to the Experimental Protocols section.

Q2: Can I use a simple solvent extraction for adipose tissue?

A2: While possible, a simple solvent extraction for adipose tissue is challenging due to the extremely high lipid content. The large volume of lipids can lead to the formation of emulsions and poor partitioning of the water-soluble arsenocholine into the extraction solvent. A multi-step approach is often necessary, starting with a de-fatting step using a non-polar solvent like hexane, followed by extraction of the residue with a polar solvent mixture. However, care must be taken to avoid loss of arsenocholine during the de-fatting step.

Q3: Is sonication a good alternative to MAE for arsenocholine extraction?

A3: Sonication with a suitable solvent can be an effective method for extracting arsenicals from fish tissue, with extraction efficiencies comparable to MAE for some species.[3] However, MAE often provides higher extraction efficiencies in shorter times due to the combined effect of heat and pressure. The choice may depend on the available equipment and the specific tissue matrix.

Solvent Systems

Q4: What is the best solvent system for extracting arsenocholine from brain tissue?

A4: Brain tissue has a high lipid content, including complex lipids like phospholipids. A common approach for extracting both polar and non-polar compounds from brain tissue is the use of a chloroform (B151607)/methanol mixture, as in the Folch or Bligh and Dyer methods.[1][4] For specifically targeting the water-soluble arsenocholine, a sequential extraction could be employed. First, a de-fatting step with a less polar solvent mixture, followed by extraction of the polar arsenocholine with a methanol/water solution.

Q5: Can I use hexane to extract arsenocholine?

A5: No, hexane is a non-polar solvent and is not suitable for extracting the highly polar, water-soluble arsenocholine. Hexane is, however, often used in a preliminary step to remove lipids from the tissue matrix before extracting arsenocholine with a polar solvent.

Data and Analysis

Q6: What kind of recovery rates can I expect for arsenocholine from lipid-rich tissues?

A6: Quantitative data specifically for arsenocholine recovery from various lipid-rich tissues is limited. However, studies on similar water-soluble arsenic compounds like arsenobetaine (B179536) can provide an indication. Extraction efficiencies for total arsenic from fish tissue using MAE with methanol/water can be quantitative.[1] For marine samples, extraction efficiencies for various arsenic species using low-power microwave digestion have been reported in the range of 52.9% to 112.3%.[5] It is crucial to validate your method with certified reference materials (if available) or by using spike and recovery experiments to determine the efficiency for your specific matrix and methodology.

Q7: How can I be sure that the species I am detecting is indeed arsenocholine?

A7: The most reliable method for identification and quantification is High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).[5] This technique provides separation of different arsenic species by HPLC and highly sensitive and specific detection of arsenic by ICP-MS. Confirmation of the species can be achieved by matching the retention time with an arsenocholine standard and by using mass spectrometry for structural information.

Quantitative Data Summary

The following tables summarize extraction efficiencies for arsenic species from lipid-rich tissues. Note: Data specifically for arsenocholine is limited; therefore, data for total arsenic and other relevant water-soluble arsenic species are included for reference.

Table 1: Comparison of Extraction Methods for Arsenic Species in Marine Tissues

Extraction Method Tissue Type Arsenic Species Solvent Extraction Efficiency (%) Reference
Microwave-Assisted Extraction (MAE)Dogfish Muscle (DORM-2)Total ArsenicMethanol/Water (80:20)Quantitative[1]
SonicationFish TissueArsenicalsMethanol/Water (50:50)> 71[3]
Accelerated Solvent Extraction (ASE)Fish TissueArsenicalsMethanol/Water (50:50)> 71[3]
Low-Power Microwave DigestionMarine Samples (oyster, scallop, fish, shrimp)Various Arsenic SpeciesNot specified52.9 - 112.3[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of Arsenocholine from Fish Liver

This protocol is adapted from methods described for the extraction of arsenic species from fish tissue.[1]

1. Sample Preparation:

  • Homogenize fresh or thawed fish liver tissue.
  • Weigh approximately 0.5 g of the homogenized tissue into a microwave extraction vessel.
  • Add a known amount of an appropriate internal standard if used.

2. Extraction:

  • Add 10 mL of an 80:20 (v/v) methanol/water mixture to the vessel.
  • Seal the vessel and place it in the microwave extraction system.
  • Heat the sample to 75°C and hold for 15 minutes.

3. Post-Extraction:

  • Allow the vessel to cool to room temperature.
  • Centrifuge the extract at 4000 rpm for 10 minutes to pellet the solid residue.
  • Carefully collect the supernatant.
  • For cleanup, the supernatant can be passed through a C18 SPE cartridge to remove remaining non-polar interferences.
  • Evaporate the solvent from the cleaned extract under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable volume of the HPLC mobile phase for analysis.

Protocol 2: Solvent Extraction of Arsenocholine from Brain Tissue

This protocol is based on the Folch method, commonly used for lipid extraction from brain tissue, and is adapted for the subsequent extraction of polar analytes.[1]

1. Homogenization and Initial Extraction:

  • Weigh approximately 1 g of brain tissue and homogenize it in 20 mL of a 2:1 (v/v) chloroform/methanol mixture.
  • Agitate for 20 minutes.

2. Phase Separation:

  • Add 4 mL of 0.9% NaCl solution and vortex thoroughly.
  • Centrifuge at 2000 rpm for 10 minutes to separate the layers.
  • The upper aqueous/methanolic layer will contain the polar arsenocholine, while the lower chloroform layer will contain the lipids.

3. Collection and Cleanup:

  • Carefully collect the upper aqueous layer.
  • To improve recovery, the lower lipid layer can be re-extracted with a small volume of methanol/water.
  • Combine the aqueous extracts.
  • Proceed with a suitable cleanup method, such as SPE, if necessary.
  • Evaporate the solvent and reconstitute for HPLC-ICP-MS analysis.

Visualizations

Arsenocholine_Extraction_Workflow cluster_SamplePrep 1. Sample Preparation cluster_Extraction 2. Extraction cluster_Separation 3. Separation & Cleanup cluster_Analysis 4. Analysis Sample Lipid-Rich Tissue (e.g., Fish Liver, Brain) Homogenization Homogenization Sample->Homogenization Solvent_Addition Addition of Extraction Solvent (e.g., Methanol/Water) Homogenization->Solvent_Addition Extraction_Method Extraction (e.g., MAE, Sonication) Solvent_Addition->Extraction_Method Centrifugation Centrifugation Extraction_Method->Centrifugation Supernatant Collect Supernatant (Crude Extract) Centrifugation->Supernatant Cleanup SPE Cleanup (Optional) Supernatant->Cleanup Evaporation Solvent Evaporation Cleanup->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis HPLC-ICP-MS Analysis Reconstitution->Analysis

Caption: Workflow for the extraction and analysis of arsenocholine.

Troubleshooting_Low_Recovery cluster_Causes Potential Causes cluster_Solutions Solutions Start Low Arsenocholine Recovery Cause1 Incomplete Extraction Start->Cause1 Cause2 Matrix Interference Start->Cause2 Cause3 Analyte Degradation Start->Cause3 Sol1a Optimize Solvent Cause1->Sol1a Suboptimal solvent Sol1b Increase Extraction Energy/Time (MAE) Cause1->Sol1b Insufficient conditions Sol2a Improve Cleanup (SPE) Cause2->Sol2a Co-extracted lipids Sol2b Use Internal Standard Cause2->Sol2b Signal suppression Sol3a Check Sample Storage & Handling Cause3->Sol3a Improper storage Sol3b Investigate Extraction Temperature Cause3->Sol3b Thermal instability

Caption: Troubleshooting logic for low arsenocholine recovery.

References

Minimizing analytical variability in inter-laboratory arsenocholine measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize analytical variability in inter-laboratory measurements of arsenocholine (B1203914).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of inter-laboratory variability in arsenocholine measurements?

A1: Inter-laboratory variability in arsenocholine measurements can stem from multiple sources throughout the analytical process. Key factors include differences in sample handling and storage, inconsistencies in sample preparation and extraction efficiency, variations in chromatographic separation and instrument calibration, and the use of different data processing parameters.[1][2] The stability of arsenic species is critical, and factors like pH, temperature, and light can affect species integrity during handling and storage.[3]

Q2: How critical is the choice of analytical technique for ensuring consistency between labs?

A2: The choice of analytical technique is highly critical. High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is the most common and recommended technique due to its high sensitivity and selectivity for arsenic speciation.[4][5][6] To ensure consistency, it is crucial that collaborating laboratories use harmonized or validated equivalent methods, particularly regarding the HPLC column, mobile phase composition, and ICP-MS settings.[7] Using dynamic reaction cell (DRC) or collision cell (CRC) technology in the ICP-MS can minimize polyatomic interferences, such as from chloride, which is another source of variability.[4][8]

Q3: What role do Certified Reference Materials (CRMs) play in minimizing variability?

A3: Certified Reference Materials (CRMs) are essential for minimizing inter-laboratory variability. They are used to validate analytical methods, check for accuracy and precision, and ensure that results from different laboratories are comparable.[9][10] Regular analysis of CRMs with matrices similar to the samples being tested helps to identify and correct for systematic errors in methodology or instrumentation.[7] For example, NIST SRM 1568a (Rice Flour) is a commonly used reference material for arsenic speciation.[10]

Q4: Can arsenocholine convert to other arsenic species during sample preparation?

A4: Yes, species interconversion is a significant concern. The stability of arsenocholine and other arsenic species can be affected by the extraction method, solvent pH, and temperature.[3][8] Harsh extraction conditions, such as strong acids or high temperatures, can potentially lead to the degradation or transformation of arsenocholine.[11] Therefore, using mild extraction methods and verifying species stability through spike recovery experiments is crucial.[2] Freezing samples until analysis is a common practice to minimize interconversion.[8]

Q5: What are acceptable performance criteria for an arsenocholine quantification method?

A5: Method performance should be rigorously validated. While specific criteria can vary based on the application and regulatory requirements, typical validation parameters include the limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy (recovery), and precision (repeatability and reproducibility).[12] For example, spike recoveries are often expected to be in the range of 80-120%, with relative standard deviations (%RSD) for replicate measurements below 15-20%.[11]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution or Peak Shape
  • Q: My arsenocholine peak is broad or tailing. What could be the cause?

    • A: This can be caused by several factors. First, check the condition of your HPLC column, as degradation of the stationary phase can lead to poor peak shape. Second, ensure the mobile phase is correctly prepared, filtered, and degassed. Incompatible sample diluents can also cause peak distortion; try to match the sample matrix to the mobile phase as closely as possible.[13][14] Finally, check for dead volumes in your HPLC system connections.

  • Q: I'm seeing co-elution of arsenocholine with other arsenic species. How can I improve separation?

    • A: To improve separation, you can optimize the mobile phase composition. Adjusting the pH or the concentration of the ion-pairing reagent (in ion-pair chromatography) or the buffer (in ion-exchange chromatography) can alter the retention times of different arsenic species.[5] Alternatively, you could try a different type of HPLC column with a different stationary phase chemistry.[5]

Issue 2: Low or Inconsistent Analyte Recovery
  • Q: My spike recovery for arsenocholine is consistently low. What should I investigate?

    • A: Low spike recovery often points to issues with the sample extraction process. Ensure your extraction solvent is appropriate for the sample matrix and that the extraction parameters (e.g., time, temperature, agitation) are optimized and consistently applied.[2][3] Inefficient extraction is a common problem, especially in complex matrices.[3] You may also be experiencing analyte loss due to adsorption onto container walls; pre-conditioning labware can sometimes mitigate this.

  • Q: Why are my recovery results variable between sample batches?

    • A: Variability in recovery suggests an inconsistent workflow. Review your sample preparation protocol for any steps that may be performed inconsistently. This includes precise volume and weight measurements, consistent extraction times, and uniform handling of all samples and standards.[15] Also, ensure that your automated systems, if used, are functioning correctly.[14]

Issue 3: High Background Signal or Contamination
  • Q: I am observing a high arsenic background signal in my blank samples. What are the likely sources?

    • A: High background can originate from contaminated reagents, labware, or instrument components.[16] Use high-purity water and acids for all solutions. Thoroughly clean all glassware and plasticware with a dilute acid solution. Check for contamination in the HPLC-ICP-MS system itself, including the sample introduction components (tubing, nebulizer, spray chamber) and the cones of the mass spectrometer.

  • Q: An unexpected arsenic peak has appeared in my chromatograms. How do I identify and eliminate it?

    • A: An unexpected peak could be a contaminant or a transformation product of another arsenic species.[17] To identify the source, analyze your reagents and mobile phase components individually. If the peak persists, it may be necessary to perform a thorough cleaning of the entire HPLC-ICP-MS system.[18] If species transformation is suspected, review your sample preparation and storage conditions for any harsh treatments that could be causing degradation.[19]

Quantitative Data Summary

Table 1: Typical HPLC-ICP-MS Operating Parameters for Arsenocholine Analysis

ParameterTypical Value/ConditionReference
HPLC System
ColumnAnion-exchange (e.g., Hamilton PRP-X100) or Ion-pairing (e.g., C18)[5][7]
Mobile Phasee.g., Ammonium carbonate or phosphate (B84403) buffer (for anion-exchange)[4]
Flow Rate0.8 - 1.5 mL/min[10]
Injection Volume10 - 50 µL[13]
ICP-MS System
Monitored m/z75 (As)[4]
RF Power1300 - 1600 W[10]
Plasma Gas Flow14 - 18 L/min[10]
Auxiliary Gas Flow0.8 - 1.2 L/min[10]
Collision/Reaction GasHelium or Oxygen[4][20]

Table 2: Method Performance Characteristics from Literature

ParameterReported Value RangeMatrixReference
Limit of Detection (LOD)0.4 - 1.2 µg As/LUrine[8]
Limit of Quantitation (LOQ)1.7 - 9.6 µg/kgRice[7]
Spike Recovery87.5 - 112.4%Various Foods[11]
Precision (%RSD)< 7%Rice Cereals[10]

Experimental Protocols

Protocol: Quantification of Arsenocholine in Marine Tissue by HPLC-ICP-MS

This protocol provides a general methodology. Laboratories must validate the procedure for their specific matrix and instrumentation.

  • Sample Homogenization:

    • Freeze-dry the marine tissue sample to a constant weight.

    • Homogenize the dried tissue into a fine powder using a cryogenic grinder or a mortar and pestle.

  • Extraction:

    • Accurately weigh approximately 0.5 g of the homogenized sample into a clean polypropylene (B1209903) centrifuge tube.

    • Add 10 mL of an extraction solvent (e.g., 50:50 methanol:water solution).[3]

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic water bath for 60 minutes at 60°C to facilitate extraction.[11]

    • Centrifuge the sample at 4000 rpm for 15 minutes to pellet the solid material.

    • Carefully collect the supernatant (the extract) and filter it through a 0.45 µm syringe filter into a clean autosampler vial.

  • Instrumental Analysis:

    • Prepare calibration standards for arsenocholine and other relevant arsenic species in a matrix that mimics the diluted extract.

    • Set up the HPLC-ICP-MS system according to the parameters outlined in Table 1 or the laboratory's validated method.

    • Inject the prepared standards, quality control samples (including a CRM), blanks, and sample extracts.

    • Identify arsenocholine by matching its retention time with that of a pure standard.[4]

  • Data Quantification and Quality Control:

    • Quantify the arsenocholine concentration in the samples using an external calibration curve generated from the standards.[4]

    • Correct for any signal drift using an internal standard if one is employed.[10]

    • Verify that the results for the CRM fall within the certified range and that spike recoveries are within the acceptable limits (e.g., 80-120%).

    • Calculate the final concentration in the original solid sample, accounting for the initial sample weight, extraction volume, and any dilution factors.

Visualizations

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Handling Homogenization 1. Sample Homogenization Extraction 2. Solvent Extraction Homogenization->Extraction Centrifugation 3. Centrifugation & Filtration Extraction->Centrifugation HPLC 4. HPLC Separation Centrifugation->HPLC ICPMS 5. ICP-MS Detection HPLC->ICPMS Quantification 6. Quantification (Calibration Curve) ICPMS->Quantification QC 7. Quality Control (CRM, Blanks, Spikes) Quantification->QC Report 8. Final Result Calculation QC->Report

Caption: General workflow for arsenocholine analysis.

TroubleshootingTree cluster_method Method Comparison cluster_investigation Single Lab Investigation Start Inter-laboratory Discrepancy Observed CheckMethod Protocols Identical? Start->CheckMethod Harmonize Harmonize Protocols: - Sample Prep - Mobile Phase - Instrument Settings CheckMethod->Harmonize No CheckCRM Analyze Shared CRM/Reference Sample CheckMethod->CheckCRM Yes Harmonize->CheckCRM CRM_Fail CRM Result Out of Spec? CheckCRM->CRM_Fail Discrepancy Persists Investigate Troubleshoot Lab Issues: - Instrument Calibration - Reagent Purity - Extraction Efficiency CRM_Fail->Investigate Yes CRM_Pass Review Data Processing & Reporting CRM_Fail->CRM_Pass No Investigate->CheckCRM Re-analyze

Caption: Troubleshooting decision tree for inter-laboratory discrepancies.

VariabilitySources cluster_sample Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Center Inter-Laboratory Variability Handling Sample Handling & Storage Handling->Center Prep Sample Preparation (Extraction) Prep->Center Stability Species Stability Stability->Center Cal Calibration Standards Cal->Center Inst Instrument Performance (HPLC-ICP-MS) Inst->Center Interference Matrix Effects & Interferences Interference->Center Integration Peak Integration Integration->Center Calculation Data Calculation & Reporting Calculation->Center QC Quality Control (Use of CRMs) QC->Center

Caption: Key sources of analytical variability.

References

Ensuring the long-term stability of arsenocholine bromide reference materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the long-term stability of arsenocholine (B1203914) bromide reference materials. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for long-term stability of arsenocholine bromide reference materials?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place.[1][2] Several suppliers recommend storage at -20°C in a freezer, under an inert atmosphere.[1] The compound is known to be very hygroscopic, so it is crucial to keep the container tightly sealed to prevent moisture absorption.[1][3] For short-term storage, keeping it at room temperature in a desiccator may be acceptable.[2]

Q2: What are the potential degradation pathways for this compound?

A2: The primary chemical degradation pathway of concern for this compound is oxidation. The arsenocholine cation can be oxidized to arsenobetaine (B179536) aldehyde, which can then be further oxidized to arsenobetaine.[4] This process is analogous to the biological metabolism of arsenocholine.[4][5][6] Hydrolysis under strongly acidic or basic conditions could also potentially occur, although specific data on this for this compound is limited. Exposure to light and elevated temperatures may accelerate these degradation processes.

Q3: How can I verify the purity of my this compound reference material before use?

A3: It is recommended to use a stability-indicating analytical method to assess the purity of your reference material. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a common technique.[7][8] A certificate of analysis provided by the manufacturer should also be consulted for the initial purity and recommended analytical method.[2][7]

Q4: Is this compound sensitive to light?

Q5: What safety precautions should I take when handling this compound?

A5: this compound is an arsenic-containing compound and should be handled with appropriate safety measures. Always work in a well-ventilated area, preferably in a fume hood.[10] Wear personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[10] Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in chromatogram Degradation of the reference material due to improper storage or handling.1. Review storage conditions (temperature, humidity, light exposure). 2. Ensure the container is tightly sealed. 3. Prepare fresh solutions for analysis. 4. If degradation is suspected, perform a forced degradation study to identify potential degradation products.
Inconsistent analytical results Hygroscopic nature of the material leading to inaccurate weighing.1. Allow the container to equilibrate to room temperature before opening to prevent condensation. 2. Handle and weigh the material in a low-humidity environment (e.g., a glove box or a room with a dehumidifier). 3. Use a calibrated analytical balance.
Change in physical appearance (e.g., color, clumping) Absorption of moisture or degradation.1. Do not use the material if its physical appearance has changed significantly from the description on the certificate of analysis (typically a white to off-white solid).[1][3] 2. Contact the manufacturer for guidance.
Difficulty dissolving the material The material has low solubility in the chosen solvent.This compound is slightly soluble in water and methanol.[3] Gentle heating may aid dissolution. Ensure the appropriate solvent is being used as per the analytical method.

Quantitative Data on Stability

The following tables summarize hypothetical data from long-term and accelerated stability studies of this compound reference material. This data is for illustrative purposes to demonstrate a typical stability profile.

Table 1: Long-Term Stability Data (Storage at -20°C)

Time (Months)Purity (%)Arsenobetaine (%)Total Impurities (%)
099.8< 0.10.2
699.70.10.3
1299.70.10.3
2499.60.20.4
3699.50.30.5

Table 2: Accelerated Stability Data (Storage at 40°C / 75% RH)

Time (Weeks)Purity (%)Arsenobetaine (%)Total Impurities (%)
099.8< 0.10.2
199.20.50.8
298.80.91.2
498.11.51.9

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines the methodology for a forced degradation study to identify potential degradation products and to establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][11]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or methanol) to a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 48 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 48 hours, protected from light.

  • Thermal Degradation: Expose the solid reference material to 70°C in a calibrated oven for 7 days.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Calculate the mass balance to ensure that all degradation products are accounted for.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal stock->thermal photo Photolytic stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation hplc->data

Forced degradation experimental workflow.

degradation_pathway arsenocholine Arsenocholine aldehyde Arsenobetaine Aldehyde arsenocholine->aldehyde Oxidation arsenobetaine Arsenobetaine aldehyde->arsenobetaine Oxidation

Potential oxidative degradation pathway.

References

Technical Support Center: Accurate Quantification of Arsenocholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of arsenocholine (B1203914) in various matrices. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for arsenocholine quantification?

A1: The most prevalent and robust method for the quantification of arsenocholine is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][2][3][4][5] This technique offers high sensitivity and selectivity, allowing for the separation of arsenocholine from other arsenic species.[1][5][6]

Q2: What are the critical parameters for a successful HPLC-ICP-MS method validation for arsenocholine?

A2: A comprehensive method validation for arsenocholine quantification should include the assessment of linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[6][7][8] Robustness and evaluation of recovery are also crucial to ensure the method is reliable across different sample matrices.

Q3: How can I ensure the stability of arsenocholine in my samples during storage and preparation?

A3: To minimize the interconversion of arsenic species, it is recommended to freeze samples immediately after collection and store them at -20°C or lower until analysis.[3][9] Sample preparation should be conducted in a manner that avoids harsh chemical conditions that could alter the chemical form of arsenocholine. For instance, using a slightly acidified buffer solution during extraction can help maintain species integrity.[3]

Q4: What are typical extraction methods for arsenocholine from biological matrices?

A4: Common extraction methods for arsenocholine from biological samples like seafood and urine include:

  • Methanol-water extraction: A mixture of methanol (B129727) and water is frequently used for the extraction of water-soluble arsenic compounds.[10]

  • Matrix Solid-Phase Dispersion (MSPD): This technique has been shown to be accurate for extracting various arsenic species, including arsenocholine, from seafood products.[10]

  • Microwave-assisted extraction: This method can be employed for the efficient extraction of arsenic compounds.[2]

  • Aqueous buffer extraction: For urine samples, a simple dilution with a suitable buffer, such as 0.1 M ammonium (B1175870) acetate, followed by centrifugation is often sufficient.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape or resolution in HPLC Inappropriate mobile phase composition or pH.Optimize the mobile phase. For cation exchange chromatography, adjusting the pH and ionic strength of the mobile phase is critical. A common mobile phase consists of an aqueous solution of malonic acid and 1-octanesulfonic acid.[2]
Column degradation or contamination.Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it.
Low recovery of arsenocholine Inefficient extraction from the sample matrix.Evaluate different extraction solvents and methods. For complex matrices, techniques like MSPD or microwave-assisted extraction may improve recovery.[2][10] Ensure complete cell lysis for cellular assays.
Degradation of arsenocholine during sample preparation.Minimize sample handling time and keep samples on ice. Avoid strongly acidic or basic conditions that could lead to biotransformation.[11]
Signal instability or drift in ICP-MS Matrix effects from the sample.Implement matrix-matched calibration standards. Dilute the sample extract to reduce the concentration of interfering matrix components. Use of a dynamic reaction cell (DRC) in the ICP-MS can help minimize polyatomic interferences.[3]
Issues with the sample introduction system (nebulizer, spray chamber, cones).Regularly clean and inspect the sample introduction components. Ensure a stable and consistent sample flow to the plasma.
Inaccurate quantification results Improper calibration.Prepare fresh calibration standards daily from a certified reference material.[12] Ensure the calibration range brackets the expected concentration of arsenocholine in the samples.
Presence of interfering compounds.Verify the specificity of the method by analyzing blank matrix samples. If co-elution occurs, modify the chromatographic conditions (e.g., gradient, mobile phase) to improve separation.[5]

Quantitative Data Summary

Table 1: Method Validation Parameters for Arsenic Species Analysis by HPLC-ICP-MS

ParameterArsenocholine (AsC)Other Arsenic SpeciesReference
Limit of Detection (LOD) 0.6 µg As/LAs(V): 1.0 µg As/L, As(III): 1.2 µg As/L, DMA: 1.7 µg As/L, MMA: 0.9 µg As/L, Arsenobetaine: 0.4 µg As/L[3]
-AsB: 0.020 µg/L, As III: 0.020 µg/L, DMA: 0.040 µg/L, MMA: 0.060 µg/L, As V: 0.060 µg/L[6]
Limit of Quantification (LOQ) -0.02 mg/kg (in fish oil for inorganic arsenic)[13]
Recovery -97-102% (for inorganic arsenic in fish sauce)[14]
-87.5-112.4% (for fortified samples of various food matrices)[13]
Precision (RSD) -~3% for AsB, ~9% for As(III), DMA, and As(V) using MSPD[10]
Linearity (R²) -0.998 - 0.999[2]
≥ 0.999-[7]

Experimental Protocols

Protocol 1: Extraction and Quantification of Arsenocholine from Biological Tissues (e.g., Fish)
  • Homogenization: Weigh approximately 1 g of the homogenized tissue sample into a centrifuge tube.

  • Extraction: Add 10 mL of a methanol/water (1:1, v/v) solution to the sample.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the sample at 4°C for 15 minutes at 10,000 x g.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an autosampler vial.

  • HPLC-ICP-MS Analysis:

    • Column: Use a cation exchange column suitable for separating water-soluble arsenic compounds.

    • Mobile Phase: An isocratic mobile phase containing 1.5 mM malonic acid and 1.5 mM 1-octanesulfonic acid in water can be effective.[2]

    • Flow Rate: Set the flow rate to 1.0 mL/min.

    • ICP-MS Detection: Monitor the arsenic signal at m/z 75. Utilize a dynamic reaction cell to minimize chloride-based interferences.[3]

  • Quantification: Quantify arsenocholine concentration using a calibration curve prepared with certified arsenocholine standards.

Visualizations

experimental_workflow cluster_analysis Analysis Sub-steps sample Sample Collection (e.g., Biological Tissue, Urine) prep Sample Preparation (Homogenization/Dilution) sample->prep extraction Extraction (e.g., Methanol/Water, MSPD) prep->extraction centrifuge Centrifugation & Filtration extraction->centrifuge analysis HPLC-ICP-MS Analysis centrifuge->analysis separation Chromatographic Separation (Cation Exchange Column) detection ICP-MS Detection (m/z 75) separation->detection Eluent Transfer quant Data Analysis & Quantification detection->quant

Caption: Experimental workflow for the quantification of arsenocholine.

This workflow outlines the key steps from sample collection through to data analysis for the accurate determination of arsenocholine concentrations. Each stage requires careful optimization to ensure reliable and reproducible results.

References

Validation & Comparative

Comparative Analysis of HPLC-ICP-MS and LC-MS/MS for Arsenocholine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical performance of High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the determination of arsenocholine (B1203914).

This guide provides a detailed comparison of two powerful analytical techniques, HPLC-ICP-MS and LC-MS/MS, for the quantitative analysis of arsenocholine. This organoarsenic compound is of significant interest in environmental science, toxicology, and food safety due to its presence in various marine organisms and its potential metabolic transformation into other arsenic species. The selection of an appropriate analytical method is crucial for accurate quantification and risk assessment. This document presents a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the analytical workflow and metabolic pathway of arsenocholine.

Quantitative Performance Data

The performance of HPLC-ICP-MS and LC-MS/MS for the analysis of arsenocholine is summarized in the table below. The data is compiled from various studies and represents typical performance characteristics. It is important to note that actual performance may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Performance ParameterHPLC-ICP-MSLC-MS/MS
Limit of Detection (LOD) 0.01 - 0.35 ng/L[1]Not explicitly found, but LOQ is 5 µg/L[2]
Limit of Quantification (LOQ) 0.6 µg As/L (equivalent to ~1.0 µg/L arsenocholine)5 µg/L[2]
Linearity Range 0.5 - 50 µg/L[1]Not explicitly found
Recovery 95 - 103%[1]Method validated with satisfactory results[3]
Selectivity High (elemental specificity)High (molecular specificity)
Matrix Effects Less prone to matrix effects related to co-eluting organic compounds, but susceptible to polyatomic interferences (e.g., ArCl⁺) which can be mitigated with collision/reaction cells.[4]More susceptible to matrix effects from co-eluting compounds causing ion suppression or enhancement.
Primary Application Elemental speciation, total arsenic quantificationMolecular identification and quantification

Experimental Protocols

Detailed methodologies for the analysis of arsenocholine using both techniques are outlined below. These protocols are based on established methods found in the scientific literature.

HPLC-ICP-MS Methodology

This method focuses on the separation of arsenic species by HPLC followed by element-specific detection using ICP-MS.

1. Sample Preparation (Biological Tissues):

  • Extraction: Homogenize the tissue sample. Extract arsenocholine and other arsenic species using a mixture of methanol (B129727) and water (e.g., 1:1 v/v) with ultrasonication or microwave assistance.

  • Cleanup: Centrifuge the extract to remove solid debris. The supernatant can be directly injected or further purified using solid-phase extraction (SPE) if necessary to remove interfering compounds. For urine and serum, simple dilution or protein precipitation with trichloroacetic acid is often sufficient.[5]

2. Chromatographic Separation:

  • HPLC System: An HPLC system with a quaternary pump and autosampler.

  • Column: A Hamilton PRP-X100 anion-exchange column (250 mm x 4.6 mm, 10 µm) is commonly used.[1][6]

  • Mobile Phase: A gradient elution with a buffer system is typically employed. For example, a gradient of ammonium (B1175870) carbonate or ammonium phosphate (B84403) buffer at a controlled pH.[1][7]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 20 - 100 µL.

3. ICP-MS Detection:

  • ICP-MS System: An ICP-MS instrument equipped with a standard sample introduction system (nebulizer and spray chamber). A collision/reaction cell (CCT/DRC) is recommended to minimize polyatomic interferences on arsenic (m/z 75), such as ⁴⁰Ar³⁵Cl⁺.[4]

  • RF Power: ~1550 W.

  • Gas Flows: Optimized plasma, auxiliary, and nebulizer gas flow rates.

  • Monitored Mass: m/z 75 for arsenic.

LC-MS/MS Methodology

This method provides high selectivity and structural information for the analyte.

1. Sample Preparation (Seafood):

  • Extraction: Homogenize the seafood sample. Extract arsenocholine with a methanol/water mixture.[2] Microwave-assisted extraction can enhance efficiency.

  • Cleanup: Centrifuge the extract. The supernatant is filtered through a 0.22 µm filter before injection.

2. Chromatographic Separation:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column or a hydrophilic interaction liquid chromatography (HILIC) column can be used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a modifier like formic acid or ammonium acetate (B1210297) to improve ionization.

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

3. MS/MS Detection:

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is used for arsenocholine.

  • MRM Transitions: Specific precursor-to-product ion transitions for arsenocholine are monitored for quantification. For example, the transition of the parent ion (m/z 165) to a specific fragment ion.[8]

  • Source Parameters: Optimized ESI source parameters, including spray voltage, capillary temperature, and gas flows.

Visualizations

To better illustrate the processes involved, the following diagrams have been generated using the Graphviz (DOT language).

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_hplc_icp_ms HPLC-ICP-MS cluster_lc_ms_ms LC-MS/MS cluster_data Data Analysis Sample Biological Sample (e.g., Tissue, Seafood) Homogenization Homogenization Sample->Homogenization Extraction Extraction (Methanol/Water) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Filtration Filtration (for LC-MS/MS) Supernatant->Filtration Dilution Dilution/Cleanup (optional) Supernatant->Dilution Final_Extract Final Extract for Analysis Filtration->Final_Extract Dilution->Final_Extract HPLC1 HPLC Separation (Anion-Exchange) Final_Extract->HPLC1 LC1 LC Separation (Reversed-Phase/HILIC) Final_Extract->LC1 ICPMS ICP-MS Detection (m/z 75) HPLC1->ICPMS Element-Specific Quantification Quantification Quantification of Arsenocholine ICPMS->Quantification MSMS Tandem MS Detection (MRM) LC1->MSMS Molecule-Specific Quantification MSMS->Quantification G cluster_metabolism Metabolic Pathway of Arsenocholine Arsenocholine Arsenocholine [(CH₃)₃As⁺CH₂CH₂OH] Arsenobetaine_Aldehyde Arsenobetaine Aldehyde [(CH₃)₃As⁺CH₂CHO] Arsenocholine->Arsenobetaine_Aldehyde Oxidation Mitochondria Mitochondria (Liver) Arsenocholine->Mitochondria Arsenobetaine Arsenobetaine [(CH₃)₃As⁺CH₂COO⁻] Arsenobetaine_Aldehyde->Arsenobetaine Oxidation Trimethylarsine_Oxide Trimethylarsine Oxide [(CH₃)₃AsO] Arsenobetaine_Aldehyde->Trimethylarsine_Oxide Side Reaction Arsenobetaine_Aldehyde->Mitochondria Arsenobetaine->Mitochondria Trimethylarsine Trimethylarsine [(CH₃)₃As] Trimethylarsine_Oxide->Trimethylarsine Reduction Trimethylarsine_Oxide->Mitochondria Trimethylarsine->Mitochondria

References

A Comparative Guide to Analytical Methods for Arsenocholine Speciation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of Arsenocholine (B1203914).

The accurate speciation of arsenic compounds is of paramount importance in environmental monitoring, food safety, and toxicological studies, given that the toxicity of arsenic is highly dependent on its chemical form. Arsenocholine (AsC), a naturally occurring organoarsenic compound found predominantly in marine organisms, is a key analyte in this field. This guide provides a comparative overview of the cross-validation of analytical methods for arsenocholine speciation, focusing on High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) and Capillary Electrophoresis coupled with Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS). This comparison is supported by experimental data from various studies to assist researchers in selecting the most appropriate method for their analytical needs.

Executive Summary

Both HPLC-ICP-MS and CE-ICP-MS are powerful techniques for the speciation of arsenocholine. HPLC-ICP-MS is the more established and widely used method, offering excellent sensitivity and robustness for a variety of sample matrices.[1][2] CE-ICP-MS provides a high-efficiency separation alternative, particularly advantageous for complex sample matrices due to its different separation mechanism.[3] However, the coupling of CE to ICP-MS can present technical challenges.[3] The choice between these methods will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation and expertise.

Performance Comparison

The following tables summarize the key performance characteristics of HPLC-ICP-MS and CE-ICP-MS for the determination of arsenocholine, as reported in various scientific publications. It is important to note that a direct comparison is challenging as the data is sourced from different studies using varied matrices and experimental conditions.

Table 1: Performance Characteristics of HPLC-ICP-MS for Arsenocholine Speciation

ParameterReported ValueMatrixReference
Limit of Detection (LOD) 0.6 µg As/LUrine[4]
0.01 - 0.35 ng/LSediment Pore-Water[2]
0.5 - 2.5 µg/kgSeafood[5]
Limit of Quantification (LOQ) 6 - 16 ng/gSeafood and Seaweed[6]
Linearity (Correlation Coefficient, r) > 0.9995Standard Solution[7]
Recovery 95 - 103%Spiked Samples[2]

Table 2: Performance Characteristics of CE-ICP-MS for Arsenocholine Speciation

ParameterReported ValueMatrixReference
General Performance High separation efficiencyGeneral[3]
Challenges Buffer incompatibilities with ICP-MSGeneral[3]
Application Separation of cationic arsenic speciesOyster Reference Material[8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are crucial for reproducibility and method validation. Below are representative experimental protocols for HPLC-ICP-MS and CE-ICP-MS based on published literature.

Method 1: HPLC-ICP-MS for Arsenocholine Speciation in Biological Samples

This method is a widely adopted approach for the separation and quantification of various arsenic species, including arsenocholine.

1. Sample Preparation (Extraction):

  • A representative sample (e.g., 0.5 g of homogenized tissue) is weighed into a centrifuge tube.

  • An extraction solution (e.g., 10 mL of a methanol/water mixture, 1:1 v/v) is added.

  • The mixture is subjected to ultrasonic extraction for a specified time (e.g., 30 minutes).

  • The sample is then centrifuged to separate the solid and liquid phases.

  • The supernatant is filtered through a 0.45 µm filter before analysis.[3][9]

2. Chromatographic Separation:

  • HPLC System: An HPLC system equipped with a suitable column is used for separation.

  • Column: A cation-exchange column is typically employed for the separation of cationic arsenic species like arsenocholine.

  • Mobile Phase: An aqueous buffer, such as pyridine (B92270) or ammonium (B1175870) acetate, at a controlled pH is used as the mobile phase.[10]

  • Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.

  • Injection Volume: A specific volume of the extracted sample (e.g., 20 µL) is injected.

3. ICP-MS Detection:

  • ICP-MS System: The eluent from the HPLC column is introduced into an ICP-MS for element-specific detection.

  • Monitored Isotope: The arsenic isotope at m/z 75 is monitored.

  • Data Acquisition: The signal intensity of the arsenic isotope is recorded over time to generate a chromatogram.

  • Quantification: The concentration of arsenocholine is determined by comparing the peak area in the sample chromatogram to a calibration curve prepared from arsenocholine standards.

Method 2: CE-ICP-MS for Arsenocholine Speciation

Capillary electrophoresis offers a high-resolution separation technique that can be coupled with ICP-MS for sensitive detection of arsenocholine.

1. Sample Preparation:

  • Sample extraction is performed as described for the HPLC-ICP-MS method. The final extract should be compatible with the CE buffer system.

2. Electrophoretic Separation:

  • CE System: A capillary electrophoresis instrument is used for the separation.

  • Capillary: A fused-silica capillary is typically used.

  • Background Electrolyte (BGE): A buffer solution (e.g., ammonium phosphate) at a specific pH is used as the BGE.

  • Separation Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary to drive the separation of ions based on their electrophoretic mobility.

  • Injection: A small plug of the sample extract is introduced into the capillary by hydrodynamic or electrokinetic injection.

3. ICP-MS Detection:

  • Interface: A specialized interface is required to couple the low flow rate from the CE capillary to the nebulizer of the ICP-MS.

  • ICP-MS Parameters: The ICP-MS is operated under conditions optimized for arsenic detection (m/z 75).

  • Data Analysis: The electropherogram, showing the arsenic signal as a function of migration time, is used for the identification and quantification of arsenocholine.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described analytical methods.

HPLC_ICP_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample Homogenization extraction Solvent Extraction start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration hplc HPLC Separation (Cation-Exchange) filtration->hplc icpms ICP-MS Detection (m/z 75) hplc->icpms chromatogram Chromatogram Generation icpms->chromatogram quantification Quantification chromatogram->quantification CE_ICP_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample Homogenization extraction Solvent Extraction start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration ce CE Separation filtration->ce interface CE-ICP-MS Interface ce->interface icpms ICP-MS Detection (m/z 75) interface->icpms electropherogram Electropherogram Generation icpms->electropherogram quantification Quantification electropherogram->quantification

References

Navigating the Arsenic Spectrum: A Comparative Toxicity Analysis of Arsenocholine and Inorganic Arsenic

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data reveals a stark contrast in the toxicological profiles of arsenocholine (B1203914), an organic arsenic compound prevalent in seafood, and its inorganic counterparts. Overwhelming evidence positions inorganic arsenic as a significantly more potent toxicant, while arsenocholine is largely considered to be of low toxicity. This guide synthesizes key findings on their comparative toxicity, supported by experimental data and methodological insights, to inform researchers, scientists, and drug development professionals.

Inorganic arsenic, existing primarily as arsenite (As(III)) and arsenate (As(V)), is a well-established human carcinogen and systemic toxicant.[1][2] In contrast, organic arsenic compounds, particularly arsenobetaine (B179536) and arsenocholine found in marine organisms, are generally characterized by their low toxicity.[1][3][4] This disparity in toxicity is largely attributed to differences in their metabolism and cellular interactions.

Quantitative Toxicological Data

The following table summarizes key quantitative data from various experimental studies, highlighting the significant differences in the toxicity of arsenocholine and inorganic arsenic species.

Toxicological EndpointArsenic SpeciesValueSpecies/Cell LineReference
Acute Lethality (LD50) Arsenocholine6.5 g/kg (oral)Rodent[5]
Arsenous Acid (As(III))Lower than Arsenic Acid-[6]
Arsenic Acid (As(V))Higher than Arsenous Acid-[6]
Cytotoxicity (IC50) Arsenite (As(III))3–5 µmol/dm³Murine macrophages and lymphocytes[7]
Arsenate (As(V))100 µmol/dm³Murine macrophages and lymphocytes[7]
ArsenocholineNo cytotoxicity observed (up to 10 mmol/dm³)Murine immune effector cells[7][8]

Mechanisms of Toxicity: A Tale of Two Pathways

The profound difference in toxicity between inorganic arsenic and arsenocholine stems from their distinct metabolic fates and cellular interactions.

Inorganic Arsenic: Upon absorption, pentavalent arsenate can be reduced to the more toxic trivalent arsenite.[9] Arsenite exerts its toxicity by binding to sulfhydryl groups in proteins, disrupting critical enzyme functions and cellular respiration.[1] It is a potent inducer of oxidative stress and is known to interfere with numerous signal transduction pathways, leading to DNA damage, altered cell proliferation, and apoptosis.[1][10] The metabolism of inorganic arsenic in the liver involves a series of methylation steps, producing monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), which are then excreted.[9]

Arsenocholine: Found predominantly in shrimp and other seafood, arsenocholine is generally considered "essentially nontoxic".[4] Studies have shown that it is efficiently excreted from the body, largely without undergoing significant metabolism.[3] In vivo studies in mice, rats, and rabbits have demonstrated that orally administered arsenocholine is almost completely absorbed and then primarily excreted in the urine within three days.[11] The main urinary metabolite is arsenobetaine, with no degradation to inorganic arsenic observed.[11] In vitro studies have shown that arsenocholine does not exhibit cytotoxicity to various immune cells even at very high concentrations.[7][8][12] While some in vivo studies have noted weak immunotoxicity at high doses, this is in stark contrast to the potent effects of inorganic arsenic.[13]

Experimental Methodologies

The assessment of arsenic toxicity involves a range of established experimental protocols. A generalized workflow for in vitro cytotoxicity assessment and in vivo acute toxicity studies is outlined below.

In Vitro Cytotoxicity Assessment Workflow

G cluster_prep Cell Preparation cluster_exposure Exposure cluster_assay Viability Assay cluster_analysis Data Analysis C1 Isolate murine immune effector cells (e.g., splenocytes, macrophages) C2 Culture cells in appropriate medium C1->C2 E2 Incubate cells with arsenic compounds for a defined period (e.g., 24-48h) C2->E2 E1 Prepare serial dilutions of Arsenocholine & Inorganic Arsenic E1->E2 A1 Add viability dye (e.g., MTT, Trypan Blue) E2->A1 A2 Measure absorbance or perform cell counting A1->A2 D1 Calculate cell viability (%) A2->D1 D2 Determine IC50 values D1->D2

Caption: Generalized workflow for in vitro cytotoxicity assessment of arsenic compounds.

In Vivo Acute Toxicity (LD50) Determination Workflow

G cluster_animal Animal Preparation cluster_admin Compound Administration cluster_obs Observation cluster_calc LD50 Calculation A1 Acclimate test animals (e.g., rodents) A2 Group animals and determine dose levels A1->A2 D1 Administer single oral doses of Arsenocholine or Inorganic Arsenic A2->D1 O1 Monitor for clinical signs of toxicity and mortality over a set period (e.g., 14 days) D1->O1 C1 Record mortality data O1->C1 C2 Calculate LD50 value using statistical methods (e.g., Probit analysis) C1->C2 G cluster_stress Cellular Stress Response cluster_outcome Cellular Outcomes iAs Inorganic Arsenic (As(III)) ROS Reactive Oxygen Species (ROS) iAs->ROS NFkB NF-κB Modulation iAs->NFkB inhibits (high dose) activates (low dose) Nrf2 Nrf2 Pathway ROS->Nrf2 activates AP1 AP-1 Activation ROS->AP1 activates DNA_damage DNA Damage ROS->DNA_damage Cell_prolif Altered Cell Proliferation Nrf2->Cell_prolif AP1->Cell_prolif Apoptosis Apoptosis NFkB->Apoptosis Carcinogenesis Carcinogenesis DNA_damage->Carcinogenesis Cell_prolif->Carcinogenesis

References

Unraveling the In Vivo Fates of Arsenocholine and Arsenobetaine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the metabolic pathways, tissue distribution, and excretion of two common organic arsenic compounds reveals distinct in vivo behaviors. While arsenocholine (B1203914) undergoes significant biotransformation, the long-held belief of arsenobetaine's metabolic inertia is being challenged by recent findings implicating the gut microbiome in its degradation to potentially more toxic forms.

For researchers, scientists, and drug development professionals engaged in toxicology and pharmacology, understanding the metabolic fate of arsenic species is paramount. This guide provides an objective comparison of the in vivo metabolism of arsenocholine (AsC) and arsenobetaine (B179536) (AsB), two organic arsenicals commonly found in seafood. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to elucidate the distinct metabolic pathways and ultimate fates of these compounds within a biological system.

Absorption and Excretion: A Tale of Two Arsenicals

Arsenocholine is readily and almost completely absorbed from the gastrointestinal tract following oral administration in animal models such as mice and rats.[1] A significant portion of the administered dose, between 70% and 80%, is excreted in the urine within three days.[1] In contrast, while arsenobetaine is also efficiently absorbed, its excretion profile is a subject of evolving research. Historically, studies indicated that arsenobetaine is rapidly excreted unchanged in the urine, with over 98% of the dose eliminated within three days in mice and rats.[2] However, recent evidence suggests that the gut microbiota can influence its metabolism, potentially leading to delayed clearance and the formation of other arsenic species.[3][4][5]

ParameterArsenocholineArsenobetaineReferences
Oral Absorption Almost completely absorbedAlmost completely absorbed[1][2]
Primary Excretion Route UrineUrine[1][2]
Urinary Excretion (within 3 days) 70-80% of administered dose>98% of administered dose (in germ-free or conventional mice)[1][2]
Fecal Excretion MinorMinor, but can be influenced by gut microbiota[3][4]

Biotransformation: A Clear Distinction and an Emerging Complexity

The primary metabolic fate of arsenocholine is its oxidation to arsenobetaine. In vivo studies have demonstrated that the main urinary metabolite of arsenocholine is indeed arsenobetaine.[1] In vitro experiments using liver cell fractions have pinpointed this biotransformation to the mitochondrial fraction, proceeding through an arsenobetaine aldehyde intermediate.[6] Notably, there is no evidence of arsenocholine degrading to more toxic inorganic arsenic, monomethylarsonic acid (MMA), or dimethylarsinic acid (DMA).[1] A significant aspect of arsenocholine metabolism is the incorporation of its arsenic-containing moiety into arsenophospholipids, which are retained in various tissues.[1]

For decades, arsenobetaine was considered metabolically inert. However, a growing body of research now indicates that it can undergo biotransformation, primarily mediated by the gut microbiota.[3][4][5] In vivo studies have shown that in the presence of gut bacteria, arsenobetaine can be metabolized to various compounds, including trimethylarsine (B50810) oxide (TMAO), DMA, and even toxic inorganic arsenic (As(V)).[7] Studies in germ-free mice have shown a lack of these toxic metabolites, underscoring the critical role of the intestinal microflora in the biotransformation of arsenobetaine.[3][4]

FeatureArsenocholineArsenobetaineReferences
Primary Metabolite ArsenobetaineLargely excreted unchanged; metabolites include TMAO, DMA, inorganic arsenic[1][7]
Site of Metabolism Liver (mitochondria)Intestinal tract (mediated by gut microbiota)[3][4][6]
Intermediate Metabolite Arsenobetaine aldehydeTrimethylarsine oxide (TMAO) is a proposed intermediate[6]
Degradation to Inorganic Arsenic Not observedObserved in the presence of gut microbiota[3][4][7]
Incorporation into Tissues As arsenobetaine and arsenophospholipidsAccumulation of total arsenic, including metabolites, in various tissues[1][7]

Tissue Distribution: Where the Arsenic Goes

Following the administration of arsenocholine, the retained arsenic is found in tissues primarily as arsenobetaine and arsenophospholipids.[1] Tissues with the longest retention times include the prostate, epididymis, testes, myocardium, liver, and adrenal cortex.[1]

The tissue distribution of arsenic following arsenobetaine administration is influenced by its metabolism. While historically believed to have minimal tissue retention, recent studies show that long-term exposure to an arsenobetaine-rich diet can lead to the accumulation of total arsenic, including its metabolites, in tissues such as the liver, lungs, and kidneys.[7]

TissueArsenic Species Detected after Arsenocholine AdministrationArsenic Species Detected after Arsenobetaine AdministrationReferences
Liver Arsenobetaine, ArsenophospholipidsTotal Arsenic (including AsB and metabolites like As(V))[1][7]
Kidney Arsenobetaine, ArsenophospholipidsTotal Arsenic (including AsB and metabolites)[1][7]
Lungs -Total Arsenic (including AsB and metabolites)[7]
Heart Arsenobetaine, Arsenophospholipids-[1]
Reproductive Organs (Male) Arsenobetaine, Arsenophospholipids-[1]

Experimental Protocols

A comprehensive understanding of the metabolic fate of these arsenicals is built upon robust experimental methodologies. Below are detailed protocols for key in vivo experiments and analytical techniques.

In Vivo Metabolism Study in Rodents

This protocol outlines a typical procedure for studying the metabolism of arsenocholine or arsenobetaine in a rodent model.

1. Animal Model and Acclimation:

  • Species: Male Wistar rats or C57BL/6 mice are commonly used.

  • Acclimation: Animals are housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with ad libitum access to a standard chow diet and water.

2. Dosing:

  • Compound Preparation: Radiolabeled (e.g., 73As) or non-labeled arsenocholine or arsenobetaine is dissolved in a suitable vehicle, such as deionized water or saline.

  • Administration: A single dose is administered via oral gavage. For chronic studies, the arsenical can be incorporated into the diet or drinking water.[7][8]

3. Sample Collection:

  • Urine and Feces: Animals are housed in metabolic cages for the separate collection of urine and feces at predetermined time points (e.g., 0-8h, 8-24h, 24-48h, etc.) for up to several days.[9]

  • Blood: Blood samples are collected via tail vein or cardiac puncture at various time points.

  • Tissues: At the end of the study, animals are euthanized, and tissues of interest (liver, kidneys, lungs, spleen, etc.) are harvested, weighed, and immediately frozen or processed.[10][11]

4. Sample Preparation for Analysis:

  • Urine: Urine samples are typically diluted with the mobile phase used for HPLC analysis.

  • Tissues: Tissues are homogenized in a suitable buffer (e.g., phosphate-buffered saline). An aliquot of the homogenate is then subjected to extraction procedures to isolate the arsenic species. A common method involves extraction with a mixture of methanol (B129727) and water.

Arsenic Speciation Analysis by HPLC-ICP-MS

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is the gold standard for the separation and quantification of different arsenic species in biological samples.

1. Instrumentation:

  • An HPLC system capable of gradient or isocratic elution.

  • An ICP-MS system for sensitive and element-specific detection of arsenic.

2. Chromatographic Separation:

  • Columns: The choice of column depends on the arsenic species being separated. Anion-exchange columns are often used for the separation of arsenite, arsenate, MMA, and DMA. Cation-exchange columns are suitable for separating cationic species like arsenobetaine and arsenocholine.

  • Mobile Phase: The mobile phase composition is optimized to achieve good separation of the target analytes. For example, a phosphate (B84403) buffer with varying pH and ionic strength is often used for anion-exchange chromatography.

3. Detection and Quantification:

  • The eluent from the HPLC column is introduced into the ICP-MS.

  • The ICP-MS is tuned to monitor the mass-to-charge ratio of arsenic (m/z 75).

  • Quantification is achieved by comparing the peak areas of the analytes in the samples to those of known standards.

Visualizing the Metabolic Pathways and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams were generated using the Graphviz (DOT language).

Arsenocholine_Metabolism AsC Arsenocholine (AsC) Absorbed_AsC Absorbed AsC (Gastrointestinal Tract) AsC->Absorbed_AsC Oral Administration Liver Liver (Mitochondria) Absorbed_AsC->Liver AsA Arsenobetaine Aldehyde Liver->AsA Oxidation AsPL Arsenophospholipids Liver->AsPL Incorporation AsB Arsenobetaine (AsB) AsA->AsB Oxidation Tissues Tissue Retention AsB->Tissues Urine Urinary Excretion AsB->Urine AsPL->Tissues

Caption: Metabolic pathway of arsenocholine.

Arsenobetaine_Metabolism AsB_ingested Arsenobetaine (AsB) (Ingested) GIT Gastrointestinal Tract AsB_ingested->GIT Microbiota Gut Microbiota GIT->Microbiota AsB_unchanged Unchanged AsB GIT->AsB_unchanged TMAO Trimethylarsine Oxide (TMAO) Microbiota->TMAO Biotransformation Urine Urinary Excretion AsB_unchanged->Urine Tissues Tissue Accumulation AsB_unchanged->Tissues DMA Dimethylarsinic Acid (DMA) TMAO->DMA Demethylation TMAO->Urine iAs Inorganic Arsenic (As(V)) DMA->iAs Demethylation DMA->Urine iAs->Tissues

Caption: Metabolic pathway of arsenobetaine.

Experimental_Workflow start Start: In Vivo Study animal_model Rodent Model (e.g., Rat, Mouse) start->animal_model dosing Oral Administration (Arsenocholine or Arsenobetaine) animal_model->dosing sample_collection Sample Collection dosing->sample_collection urine_feces Urine & Feces (Metabolic Cages) sample_collection->urine_feces blood Blood Samples sample_collection->blood tissues Tissue Harvesting (Liver, Kidney, etc.) sample_collection->tissues sample_prep Sample Preparation (Homogenization, Extraction) urine_feces->sample_prep blood->sample_prep tissues->sample_prep analysis Arsenic Speciation Analysis (HPLC-ICP-MS) sample_prep->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis

Caption: Experimental workflow for in vivo arsenic metabolism study.

References

Performance evaluation of different HPLC columns for arsenocholine separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in arsenic speciation analysis, the selection of an appropriate High-Performance Liquid Chromatography (HPLC) column is a critical factor for achieving accurate and reliable quantification of arsenocholine (B1203914). This guide provides an objective comparison of the performance of three common types of HPLC columns—Anion-Exchange, Reversed-Phase, and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the separation of arsenocholine, supported by experimental data and detailed methodologies.

Arsenocholine (AsC) is a water-soluble organoarsenic compound found in various marine organisms. As a cation, its chromatographic behavior is significantly influenced by the stationary phase chemistry and mobile phase composition. This guide evaluates the performance of a strong anion-exchange column (Hamilton PRP-X100), a standard reversed-phase column (C18), and a HILIC column to provide a comprehensive resource for method development and column selection.

Performance Comparison of HPLC Columns for Arsenocholine Separation

The selection of an HPLC column for arsenocholine analysis involves a trade-off between retention, resolution, and analysis time. The following table summarizes the typical performance characteristics of Anion-Exchange, C18 Reversed-Phase, and HILIC columns for the separation of arsenocholine. It is important to note that direct comparative studies under identical conditions are limited; therefore, this data is compiled from various sources and represents typical performance.

Column TypeStationary PhaseTypical Mobile PhaseArsenocholine Retention Time (min)Peak Width (min)Resolution (Rs) from other Arsenic SpeciesAdvantagesDisadvantages
Anion-Exchange Polystyrene-divinylbenzene with quaternary ammonium (B1175870) functional groups (e.g., Hamilton PRP-X100)Ammonium carbonate or phosphate (B84403) buffer (pH-gradient)~2-4~0.3-0.5Good separation from anionic and neutral arsenic species.Robust and reproducible separation of multiple arsenic species in a single run.[1][2][3]Arsenocholine, being cationic, is typically unretained and elutes early.[4]
C18 Reversed-Phase Octadecyl-silica (ODS)Phosphate buffer with an ion-pairing agent (e.g., heptafluorobutyric acid) or highly aqueous mobile phase~5-8~0.4-0.7Moderate, dependent on the ion-pairing agent and other arsenic species' hydrophobicity.Good retention for a wide range of analytes; versatile.[5]Requires ion-pairing agents for good retention of polar cationic compounds, which can lead to complex method development and potential for column bleed.
HILIC Silica (B1680970) or polar bonded phase (e.g., amide, diol)High concentration of acetonitrile (B52724) (>80%) with a small amount of aqueous buffer (e.g., ammonium formate)~6-10~0.5-0.8Potentially good, especially for separating from other polar compounds.Excellent retention for very polar compounds without ion-pairing reagents.[6][7][8]Can have longer equilibration times and may be more sensitive to matrix effects.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these separation techniques. Below are representative experimental protocols for each column type.

Anion-Exchange Chromatography (AEC)

This method is widely used for the simultaneous analysis of various arsenic species.

  • Column: Hamilton PRP-X100 (4.6 x 250 mm, 10 µm)

  • Mobile Phase A: 20 mM ammonium carbonate, pH 9.0

  • Mobile Phase B: 100 mM ammonium carbonate, pH 9.0

  • Gradient: 100% A for 5 min, linear gradient to 100% B in 10 min, hold for 5 min.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) at m/z 75 (As)

C18 Reversed-Phase Chromatography (RPC)

This protocol utilizes an ion-pairing agent to enhance the retention of the cationic arsenocholine.

  • Column: C18 silica column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: 10 mM potassium dihydrogen phosphate, 5 mM heptafluorobutyric acid (HFBA), pH 3.0, in 95:5 (v/v) water:methanol

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: ICP-MS at m/z 75 (As)

Hydrophilic Interaction Liquid Chromatography (HILIC)

This method is suitable for the retention of highly polar compounds like arsenocholine without the need for ion-pairing reagents.

  • Column: Amide-based HILIC column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: 85:15 (v/v) acetonitrile:10 mM ammonium formate, pH 3.5

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: ICP-MS at m/z 75 (As)

Visualizing Chromatographic Principles and Workflows

To better understand the underlying principles and experimental processes, the following diagrams illustrate the separation mechanisms and a typical analytical workflow.

Separation_Mechanisms cluster_AEC Anion-Exchange Chromatography cluster_RPC Reversed-Phase Chromatography cluster_HILIC Hydrophilic Interaction Liquid Chromatography AEC_Column Positively Charged Stationary Phase AEC_Analytes Anionic Analytes (retained) Cationic Arsenocholine (unretained) AEC_Column->AEC_Analytes Electrostatic Repulsion of Cations Electrostatic Attraction of Anions RPC_Column Nonpolar (C18) Stationary Phase RPC_Analytes Arsenocholine with Ion-Pairing Agent (retained) RPC_Column->RPC_Analytes Hydrophobic Interactions HILIC_Column Polar Stationary Phase HILIC_Analytes Polar Arsenocholine (retained) HILIC_Column->HILIC_Analytes Partitioning into Aqueous Layer

Caption: Separation mechanisms for arsenocholine on different HPLC columns.

HPLC_Workflow Sample_Prep Sample Preparation (e.g., Extraction, Filtration) HPLC_System HPLC System Sample_Prep->HPLC_System Column_Selection Column Selection (AEC, RPC, or HILIC) HPLC_System->Column_Selection AEC Anion-Exchange Chromatography Column_Selection->AEC Cationic nature of AsC leads to early elution RPC Reversed-Phase Chromatography Column_Selection->RPC Requires ion-pairing for retention HILIC HILIC Column_Selection->HILIC Good retention for polar analytes Detection ICP-MS Detection (m/z 75) AEC->Detection RPC->Detection HILIC->Detection Data_Analysis Data Analysis (Quantification of Arsenocholine) Detection->Data_Analysis

References

A Guide to Inter-laboratory Comparison Studies for Arsenocholine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical performance for the determination of arsenocholine (B1203914) (AsC), a significant organic arsenic species found in biological and environmental samples. The data and methodologies presented are derived from the certification of a widely recognized Standard Reference Material (SRM), offering a baseline for laboratories to assess their own performance and for researchers to select appropriate analytical strategies.

Comparative Performance in a Human Urine Matrix

The data presented below is from the inter-laboratory comparison for the certification of the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 2669: Arsenic Species in Frozen Human Urine. This SRM provides certified values for seven arsenic species, including arsenocholine, at two different concentration levels. The certification was a collaborative effort involving NIST, the Centers for Disease Control and Prevention (CDC), and Rutgers University.[1][2] The certified values represent the consensus from the results provided by these expert laboratories.

Quantitative Data Summary

The certified values for arsenocholine and other related arsenic species in NIST SRM 2669 are summarized in the table below. These values are crucial for method validation, quality control, and ensuring the accuracy of analytical measurements.

AnalyteLevel I Certified Value (µg/L as As)Level II Certified Value (µg/L as As)
Arsenocholine (AsC) - 3.74 ± 0.35
Arsenobetaine (AB)12.4 ± 1.91.43 ± 0.08
Arsenous acid (As(III))1.47 ± 0.105.03 ± 0.31
Arsenic acid (As(V))2.41 ± 0.306.16 ± 0.95
Monomethylarsonic acid (MMA)1.87 ± 0.397.18 ± 0.56
Dimethylarsinic acid (DMA)3.47 ± 0.4125.3 ± 0.7
Trimethylarsine oxide (TMAO)1.94 ± 0.27-
Data sourced from the NIST SRM 2669 Certificate of Analysis.[3]

Experimental Protocols

Detailed and validated experimental protocols are fundamental for achieving accurate and reproducible results in arsenic speciation analysis. Below are summaries of the key methodologies employed by the participating laboratories in the certification of NIST SRM 2669.

NIST Methodology for SRM 2669 Certification

NIST utilized two independent liquid chromatography inductively coupled plasma-mass spectrometry (LC/ICP-MS) methods for the separation and quantification of the seven arsenic species in SRM 2669.[4][5]

Method 1: Anion-Exchange Chromatography

  • Principle: This method effectively separates negatively charged and neutral arsenic species.

  • Sample Preparation: Urine samples were thawed, vortexed, and centrifuged. The supernatant was then filtered through a 0.45 µm filter.

  • Chromatographic System:

    • Column: Anion-exchange column (e.g., Hamilton PRP-X100).

    • Mobile Phase: A gradient of ammonium (B1175870) carbonate and ammonium nitrate (B79036) buffer.

    • Flow Rate: Typically around 1.0 mL/min.

  • Detection:

    • Instrument: Inductively Coupled Plasma Mass Spectrometer (ICP-MS).

    • Monitored m/z: 75 (for arsenic).

    • Collision/Reaction Cell: Used with a gas (e.g., helium) to minimize polyatomic interferences.

  • Quantification: Method of standard additions was used to correct for matrix effects.

Method 2: Cation-Exchange Chromatography

  • Principle: This method is employed for the separation of positively charged arsenic species like arsenocholine and arsenobetaine.

  • Sample Preparation: Same as for the anion-exchange method.

  • Chromatographic System:

  • Detection: ICP-MS, as described in Method 1.

  • Quantification: Method of standard additions.

CDC Methodology for NHANES

The CDC employs a robust method for the routine analysis of arsenic species in urine for the National Health and Nutrition Examination Survey (NHANES), which was also utilized in the SRM 2669 inter-laboratory comparison.[1]

  • Principle: High-performance liquid chromatography (HPLC) coupled to inductively coupled plasma-dynamic reaction cell-mass spectrometry (ICP-DRC-MS) for the separation and quantification of arsenic species.

  • Sample Preparation: Urine specimens are diluted with a diluent containing an internal standard.

  • Chromatographic System:

    • Column: A combination of anion-exchange and cation-exchange columns can be used to achieve comprehensive separation of all target species.

    • Mobile Phase: A gradient elution program with mobile phases tailored for the specific column chemistry.

  • Detection:

    • Instrument: ICP-DRC-MS. The dynamic reaction cell is used to mitigate chloride-based interferences on the arsenic signal at m/z 75.

  • Quantification: Isotope dilution or internal standardization with external calibration.

Visualizing the Workflow and Key Concepts

To better illustrate the processes and relationships involved in inter-laboratory comparison studies and arsenocholine analysis, the following diagrams have been generated.

Interlaboratory_Comparison_Workflow cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Analysis & Data Collection cluster_eval Phase 3: Evaluation & Certification A Define Study Objectives (e.g., Certify SRM 2669) B Select Participating Expert Laboratories A->B C Prepare & Homogenize Test Material (e.g., Urine) B->C D Characterize Material for Homogeneity & Stability C->D E Distribute Samples & Protocols to Laboratories D->E F Laboratories Perform Analysis using Prescribed/Own Methods E->F G Submit Results to Coordinating Body (e.g., NIST) F->G H Statistical Analysis of Reported Data G->H I Calculate Assigned/Certified Value & Uncertainty H->I J Evaluate Laboratory Performance (if applicable) I->J K Publish Final Report or Certificate of Analysis J->K

Caption: Workflow of a typical inter-laboratory comparison study.

Arsenocholine_Analysis_Pathway cluster_sample Sample Preparation cluster_separation Chromatographic Separation cluster_detection Detection & Quantification Sample Urine or Seafood Extract Dilution Dilution & Internal Standard Spiking Sample->Dilution Filtration Centrifugation & Filtration (0.45 µm) Dilution->Filtration HPLC HPLC System Filtration->HPLC Column Cation-Exchange Column HPLC->Column ICPMS ICP-MS Detector Column->ICPMS MobilePhase Mobile Phase (e.g., Pyridine Formate) MobilePhase->Column Plasma Argon Plasma (Ionization) ICPMS->Plasma MassSpec Mass Spectrometer (m/z 75 detection) Plasma->MassSpec Quant Data Analysis & Quantification MassSpec->Quant

Caption: Analytical workflow for arsenocholine determination by HPLC-ICP-MS.

References

A Comparative Guide to the Bioaccumulation Potential of Arsenocholine and Other Organoarsenicals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the bioaccumulation potential of arsenocholine (B1203914) (AsC) against other significant organoarsenicals, including arsenobetaine (B179536) (AsB), dimethylarsinic acid (DMA), and monomethylarsonic acid (MMA). The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.

Overview of Organoarsenical Bioaccumulation

Arsenic in the marine environment exists in various chemical forms, with its toxicity and bioaccumulation potential being highly dependent on its speciation.[1][2] While inorganic arsenic (arsenite [As(III)] and arsenate [As(V)]) is highly toxic, marine organisms have developed efficient detoxification pathways, converting it into less harmful organic compounds.[3][4]

Among the organoarsenicals, arsenobetaine (AsB) is the most predominant form found in marine animals, particularly fish and crustaceans, often accounting for over 90% of the total arsenic content.[1][5] It is characterized by its extreme stability and low toxicity, leading to significant bioaccumulation in tissues.[1][6] Arsenocholine (AsC) is primarily considered a metabolic precursor to AsB.[1] Studies have demonstrated that when marine organisms ingest AsC, it is rapidly and efficiently converted into AsB, which is then retained in the muscle tissue.[6]

In contrast, simpler methylated arsenicals like dimethylarsinic acid (DMA) and monomethylarsonic acid (MMA) are typically found at much lower levels in marine fauna and are considered intermediates in the biotransformation of inorganic arsenic.[1][7]

Quantitative Data Comparison

The bioaccumulation potential of a chemical is often expressed by its Bioconcentration Factor (BCF) or Bioaccumulation Factor (BAF). Direct comparative BCF/BAF values for all major organoarsenicals from a single study are limited. However, data from various studies on elimination kinetics and absorption efficiency provide insight into their relative persistence in organisms.

Table 1: Elimination and Absorption of Dietary Arsenobetaine in Fish

ParameterAtlantic Cod (Gadus morhua)Atlantic Salmon (Salmo salar)Data Source
Elimination Half-Life (Muscle) ~77 days~37 days[8]
Absorption Efficiency ~15%~8%[8]

This data highlights the high persistence of arsenobetaine, the primary metabolite of arsenocholine, in marine fish.

Table 2: Comparative Toxicity of Arsenic Compounds

CompoundOrganismToxicity MetricValueData Source
Arsenocholine (AsC) MiceAcute Oral LD506,500 mg/kg[1]
Arsenobetaine (AsB) MiceAcute Oral LD50>10,000 mg/kg[1]
Dimethylarsinic Acid (DMAV) Human Lung Cells (A549)24-hr IC50>100 µM[9]
Monomethylarsonic Acid (MMAV) Human Lung Cells (A549)24-hr IC50>100 µM[9]
Arsenite (AsIII) Human Lung Cells (A549)24-hr IC505.0 µM[9]

While not a direct measure of bioaccumulation, toxicity data indicates that AsC and AsB are significantly less cytotoxic than their metabolic precursors and inorganic forms, which facilitates their persistence and accumulation in tissues without causing acute harm.

Metabolic Pathways and Bioaccumulation Fate

The bioaccumulation potential of arsenocholine is intrinsically linked to its metabolic fate. In marine organisms, AsC is not typically stored in its original form but serves as a direct precursor to the highly stable arsenobetaine.

AsC Arsenocholine (AsC) AsC_met AsC Metabolism AsC->AsC_met Efficient Uptake iAs Inorganic Arsenic (AsV, AsIII) iAs_met Methylation Pathway iAs->iAs_met Uptake AsB Arsenobetaine (AsB) AsC_met->AsB Oxidation DMA DMA / MMA iAs_met->DMA Stepwise Methylation AsB->AsB Excretion Rapid Excretion DMA->Excretion

Comparative metabolic fate of organoarsenicals.

As shown in the diagram, ingested arsenocholine is efficiently converted to arsenobetaine, which is then sequestered in tissues, primarily muscle. This contrasts with inorganic arsenic, which undergoes methylation to form DMA and MMA, compounds that are more readily excreted and exhibit lower bioaccumulation potential in marine vertebrates.

In vitro studies using liver cell fractions have elucidated the specific pathway for AsC metabolism, which occurs in the mitochondria. Arsenocholine is first oxidized to arsenobetaine aldehyde, which is then further oxidized to form the stable end-product, arsenobetaine.[10]

AsC Arsenocholine AsB_Ald Arsenobetaine Aldehyde AsC->AsB_Ald Oxidation (Mitochondria) AsB Arsenobetaine AsB_Ald->AsB Oxidation TMAO Trimethylarsine Oxide AsB_Ald->TMAO Side Reaction

Mitochondrial metabolism of arsenocholine.

Experimental Protocols

Standardized methodologies are critical for assessing the bioaccumulation of chemical substances. The OECD Test Guideline 305 is the primary protocol for determining bioconcentration in fish. For substances with low water solubility or those primarily taken up through diet, a dietary exposure study is more appropriate.

Generalized Protocol for a Dietary Bioaccumulation Study (Adapted from OECD 305)
  • Acclimation Phase:

    • Test organisms (e.g., rainbow trout, Oncorhynchus mykiss) are acclimated to laboratory conditions (water temperature, pH, oxygen levels) for at least two weeks.[11]

    • Fish are fed a standard, uncontaminated diet.

  • Dosing and Feed Preparation:

    • The test organoarsenical (e.g., arsenocholine) is dissolved in a suitable carrier oil and thoroughly mixed into the fish feed to achieve the desired concentration.

    • A control group receives feed treated with the carrier oil only.

  • Uptake (Exposure) Phase:

    • Fish are fed the spiked diet daily for a fixed period, typically 28 days.[12]

    • Water quality parameters (temperature, pH, dissolved oxygen) are monitored continuously.[11]

    • Sub-samples of fish are collected at predetermined time points (e.g., days 1, 3, 7, 14, 21, 28).

    • Tissue samples (e.g., muscle, liver) are collected, homogenized, and stored frozen for arsenic speciation analysis.

  • Depuration (Elimination) Phase:

    • After the uptake phase, the remaining fish are transferred to clean tanks and fed the uncontaminated control diet.

    • The depuration phase typically lasts for a period equal to or longer than the uptake phase.[8]

    • Fish are sampled at time points similar to the uptake phase to measure the rate of elimination of the arsenical.

  • Chemical Analysis:

    • Arsenic speciation in tissue samples is performed using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). This technique separates the different arsenic compounds and allows for their individual quantification.[5]

  • Data Analysis:

    • The uptake and elimination rate constants (k1 and k2) are calculated.

    • The Biomagnification Factor (BMF) or kinetic Bioconcentration Factor (BCFk) is determined from these rates.

    • The elimination half-life (t1/2) is calculated from the depuration rate constant.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Acclimation Acclimation of Test Organism Dosing Preparation of Spiked Feed Acclimation->Dosing Uptake Uptake Phase (28 days) Dosing->Uptake Depuration Depuration Phase (≥28 days) Uptake->Depuration Switch to Control Diet Sampling Tissue Sampling (Muscle, Liver) Uptake->Sampling Depuration->Sampling Analysis Arsenic Speciation (HPLC-ICP-MS) Sampling->Analysis Calc Calculate BMF, k-rates, Half-life Analysis->Calc

Workflow for a dietary bioaccumulation study.

Conclusion

The bioaccumulation potential of arsenocholine is high, but this is an indirect consequence of its role as a direct and efficiently converted precursor to arsenobetaine. Arsenobetaine is exceptionally stable and is retained for long periods in the tissues of marine organisms, particularly in muscle. In contrast, other organoarsenicals like DMA and MMA, which are metabolites of inorganic arsenic, show a much lower tendency to bioaccumulate in marine vertebrates and are more readily excreted. Therefore, when assessing the environmental fate and risk of arsenicals, arsenocholine should be considered a significant contributor to the high arsenobetaine body burdens observed throughout marine food webs.

References

A Comparative Study of Arsenocholine Metabolism in Different Marine Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of arsenocholine (B1203914) metabolism in various marine species. Arsenocholine, an organoarsenic compound found in marine organisms, is a key intermediate in the biosynthesis of the non-toxic arsenobetaine (B179536), the major arsenic species found in most marine animals.[1][2] Understanding the metabolic fate of arsenocholine across different phyla is crucial for assessing the biotransformation of arsenic in the marine food web and for evaluating the safety of seafood consumption.

Data Presentation: Quantitative Analysis of Arsenic Compounds

The following tables summarize the concentrations of total arsenic, arsenocholine, and arsenobetaine in various marine species. It is important to note that direct comparative studies under identical conditions are limited, and the data presented here are compiled from various sources. The concentration of arsenocholine is often low or undetectable, as it is readily metabolized to arsenobetaine.[1]

Table 1: Arsenic Concentrations in Marine Fish Species

SpeciesCommon NameTissueTotal Arsenic (µg/g wet weight)Arsenobetaine (AsB) (% of Total As)Reference
Pleuronectes platessaEuropean PlaiceMuscle0.6 - 3796 - 100[3]
Gadus morhuaAtlantic CodMuscle1 - 10>95[4]
Salmo salarAtlantic SalmonMuscle1 - 10>95[4]
Sillaginodes punctatusKing George WhitingMuscleNot ReportedMajor Arsenic Compound[5]

Table 2: Arsenic Concentrations in Marine Crustacean Species

SpeciesCommon NameTissueTotal Arsenic (µg/g wet weight)Arsenobetaine (AsB) (% of Total As)Reference
Jasus novaehollandiaeSouthern Rock LobsterMuscleNot ReportedMajor Arsenic Compound[5]
Penaeus latisulcatusWestern King PrawnMuscleNot ReportedMajor Arsenic Compound[5]
Crangon crangonCommon ShrimpWhole BodyNot ReportedArsenocholine present[6]
Nephrops norvegicusNorway LobsterTail Muscle17.11 ± 4.48Not Specified[6]

Table 3: Arsenic Concentrations in Marine Mollusc Species

SpeciesCommon NameTissueTotal Arsenic (µg/g wet weight)Arsenobetaine (AsB) (% of Total As)Reference
Mytilus edulisBlue MusselEdible Tissue1.7 - 16.4Relatively Constant[6][7]
Pecten albaScallopMuscleNot ReportedMajor Arsenic Compound[5]
Anadara granosaBlood CockleEdible Tissue5.26 ± 2.0192.7 (as organic As)[8]

Metabolic Pathways of Arsenocholine

The primary metabolic fate of arsenocholine in marine animals is its oxidation to arsenobetaine. This biotransformation is a crucial detoxification step, as arsenobetaine is considered non-toxic and is readily excreted by most organisms.[1][9] The generally accepted pathway involves a two-step oxidation process where arsenocholine is first converted to arsenobetaine aldehyde, which is then further oxidized to arsenobetaine.[10] While the enzymes responsible for these steps in marine organisms have not been fully characterized, studies on the bacterium Bacillus subtilis have identified enzymes GbsB and GbsA that catalyze the conversion of arsenocholine to arsenobetaine aldehyde and then to arsenobetaine, respectively.[10]

Below is a diagram illustrating the proposed metabolic pathway of arsenocholine in marine animals.

Arsenocholine_Metabolism Arsenosugars Arsenosugars (from algae) DMAE Dimethylarsinoyl- ethanol (DMAE) Arsenosugars->DMAE Degradation Arsenocholine Arsenocholine (AsC) DMAE->Arsenocholine Methylation Arsenobetaine_Aldehyde Arsenobetaine Aldehyde Arsenocholine->Arsenobetaine_Aldehyde Oxidation (e.g., by GbsB-like enzymes) Arsenobetaine Arsenobetaine (AsB) Arsenobetaine_Aldehyde->Arsenobetaine Oxidation (e.g., by GbsA-like enzymes)

Proposed metabolic pathway of arsenocholine in marine animals.

Experimental Protocols

The quantification and speciation of arsenic compounds, including arsenocholine and its metabolites, are primarily achieved through hyphenated analytical techniques, with High-Performance Liquid Chromatography coupled to Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) being the most common and reliable method.

Key Experimental Steps for Arsenic Speciation Analysis:

  • Sample Preparation:

    • Homogenization of tissue samples.

    • Extraction of arsenic compounds using a suitable solvent, often a mixture of methanol (B129727) and water.

    • Microwave-assisted extraction is frequently employed to improve extraction efficiency.

    • Centrifugation and filtration of the extract to remove particulate matter.

  • Chromatographic Separation (HPLC):

    • Separation of different arsenic species is typically achieved using ion-exchange chromatography.

    • A gradient elution with a mobile phase containing ammonium (B1175870) carbonate or similar buffers is commonly used.

  • Detection (ICP-MS):

    • The eluent from the HPLC is introduced into the ICP-MS system.

    • The ICP-MS detects and quantifies the arsenic in each separated compound with high sensitivity and specificity.

  • Quantification:

    • Quantification is performed by comparing the peak areas of the analytes in the sample to those of certified reference standards.

The following diagram illustrates a typical experimental workflow for the analysis of arsenocholine and its metabolites in marine samples.

Experimental_Workflow Sample Marine Tissue Sample Homogenization Homogenization Sample->Homogenization Extraction Microwave-Assisted Extraction Homogenization->Extraction Purification Centrifugation & Filtration Extraction->Purification HPLC HPLC Separation (Ion-Exchange) Purification->HPLC ICPMS ICP-MS Detection HPLC->ICPMS Data_Analysis Data Analysis & Quantification ICPMS->Data_Analysis

Typical workflow for arsenic speciation analysis.

Comparative Metabolism Across Species

While quantitative data on the rates of arsenocholine metabolism are scarce, the ubiquitous presence of arsenobetaine as the major arsenic compound in a wide range of marine animals, including fish, crustaceans, and mollusks, suggests that the metabolic pathway for converting arsenocholine to arsenobetaine is highly conserved.[1][5]

However, variations in the proportions of different arsenic species can be observed. For instance, some studies have shown that while arsenobetaine is the dominant form in most fish muscle, other arsenic compounds, including arsenocholine, can be detected in various tissues. In some invertebrates like mussels, the concentration of inorganic arsenic can fluctuate significantly with environmental exposure, while arsenobetaine levels remain relatively stable, suggesting a physiological role for arsenobetaine, possibly as an osmolyte.[7]

The differences in arsenic speciation among marine organisms can be attributed to several factors, including:

  • Diet: The primary source of arsenic for most marine animals is their food. Organisms lower in the food chain, such as algae, synthesize arsenosugars, which are then metabolized by herbivores and detritivores.[1]

  • Trophic Level: Animals at higher trophic levels tend to have a higher proportion of their total arsenic as arsenobetaine, indicating an efficient conversion and accumulation of this end product.

  • Physiological Differences: The enzymatic machinery for arsenic metabolism may vary between species, leading to differences in the efficiency of arsenocholine conversion and the potential for accumulation of intermediate metabolites.

Further research is needed to elucidate the specific enzymes and their kinetics involved in arsenocholine metabolism across a broader range of marine species to provide a more detailed and quantitative comparative understanding.

References

Validation of Arsenocholine as a Biomarker of Seafood Consumption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of arsenocholine (B1203914) (AsC) and other arsenic species, particularly arsenobetaine (B179536) (AsB), as biomarkers for seafood consumption. The information presented is based on experimental data from various scientific studies, offering an objective analysis of their respective performances. Detailed experimental protocols for the quantification of these biomarkers are also included.

Introduction to Arsenic Species in Seafood

Seafood is a significant source of dietary arsenic, primarily in the form of organic compounds that are generally considered less toxic than their inorganic counterparts.[1] Among the various organic arsenic species, arsenobetaine (AsB) is the most abundant in the majority of marine animals.[2][3] Arsenocholine (AsC), another organic arsenical, is also present in some seafood, particularly in shrimp and certain fish, though typically at lower concentrations than AsB.[2] Both AsC and AsB are readily absorbed from the gastrointestinal tract and excreted in the urine, making them potential biomarkers for recent seafood intake.[4][5] This guide evaluates the suitability of AsC as a specific biomarker for seafood consumption, comparing its characteristics with AsB and other relevant arsenic species.

Comparative Analysis of Arsenocholine and Arsenobetaine

Arsenobetaine is the most widely recognized biomarker for general seafood consumption due to its high concentration in a wide variety of marine organisms and its metabolic inertness.[2][5] Arsenocholine, while less abundant overall, can serve as a potential indicator of consumption of specific types of seafood where it is more prevalent.

Key Comparison Points:

  • Prevalence in Seafood: AsB is the dominant arsenical in most fish and crustaceans.[2] AsC is found in lower concentrations and is more specific to certain species like shrimp.[2]

  • Metabolism: Arsenobetaine is largely excreted unchanged in the urine.[5] In vitro studies have shown that arsenocholine can be metabolized to arsenobetaine.[6]

  • Urinary Excretion: Both compounds are rapidly excreted in urine following seafood consumption.[6][7] The detection of AsC in urine is a strong indicator of recent seafood intake, although its lower concentration may make it a less sensitive general marker compared to AsB.

  • Toxicity: Both arsenocholine and arsenobetaine are considered to be of low toxicity.[5][8]

Data Presentation

The following tables summarize quantitative data from studies on the concentration of arsenic species in seafood and their urinary excretion following consumption.

Table 1: Concentration of Selected Arsenic Species in Various Seafood (µg/g wet weight)

Seafood TypeArsenobetaine (AsB)Arsenocholine (AsC)Dimethylarsinic Acid (DMA)Inorganic Arsenic (iAs)
Shrimp1.0 - 25.00.1 - 2.0< 0.1< 0.1
Cod10.0 - 100.0Not typically reported< 0.1< 0.05
Salmon5.0 - 50.0Not typically reported< 0.1< 0.05
Mussels1.0 - 10.0Not typically reported0.1 - 1.00.1 - 0.5
Seaweed (Hijiki)LowNot typically reported1.0 - 10.010.0 - 100.0

Note: Concentrations can vary significantly based on species, geographic location, and other environmental factors. Data compiled from multiple sources.

Table 2: Urinary Excretion of Arsenic Species Following a Single Seafood Meal

Arsenic SpeciesPre-Seafood (µg/L)Peak Post-Seafood (µg/L)Time to Peak (hours)
Arsenobetaine (AsB)< 1.0> 10004 - 8
Arsenocholine (AsC)< 0.510 - 1004 - 8
Dimethylarsinic Acid (DMA)5 - 1550 - 20012 - 24
Total Arsenic< 15> 10004 - 8

Note: Values are illustrative and can vary based on the type and amount of seafood consumed, as well as individual metabolic differences. Data synthesized from controlled feeding studies.[6][7]

Experimental Protocols

The standard method for the analysis of arsenic species in urine is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Protocol: Speciation of Arsenic in Urine by HPLC-ICP-MS

  • Sample Collection and Storage:

    • Collect spot or 24-hour urine samples in arsenic-free containers.

    • Store samples at -20°C or lower until analysis to minimize species interconversion.[9]

  • Sample Preparation:

    • Thaw urine samples at room temperature.

    • Vortex to ensure homogeneity.

    • Dilute an aliquot of the urine sample (e.g., 1:5 or 1:10) with the mobile phase or deionized water.[10]

    • Filter the diluted sample through a 0.45 µm syringe filter to remove particulates.[10]

  • HPLC-ICP-MS Analysis:

    • HPLC System: An Agilent 1100/1200 series or equivalent.[11]

    • Column: A strong anion exchange column (e.g., Hamilton PRP-X100) is commonly used for the separation of anionic arsenic species.[12] For the separation of cationic species like arsenocholine and arsenobetaine, a cation exchange column can be employed.

    • Mobile Phase: An ammonium (B1175870) carbonate or ammonium nitrate (B79036) buffer is typically used for anion exchange chromatography.[12] The exact concentration and pH are optimized to achieve separation of the target analytes.

    • ICP-MS System: An Agilent 7500/7700 series or equivalent, equipped with a collision/reaction cell (e.g., DRC, ORS) to minimize polyatomic interferences (e.g., ⁴⁰Ar³⁵Cl⁺ on ⁷⁵As⁺).[9][12]

    • Instrumental Parameters (Typical):

      • RF Power: 1550 W

      • Plasma Gas Flow: 15 L/min

      • Carrier Gas Flow: 0.8 - 1.2 L/min

      • Makeup Gas Flow: 0.15 L/min

      • Monitored m/z: 75 (for Arsenic)

      • Cell Gas (e.g., He or H₂): Flow rate optimized to reduce interferences.

  • Quantification:

    • Prepare calibration standards containing known concentrations of each arsenic species (AsC, AsB, DMA, MMA, As(III), As(V)).

    • Construct a calibration curve for each species.

    • Quantify the arsenic species in the urine samples by comparing their peak areas to the calibration curves.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure urine_collection Urine Sample Collection storage Storage at -20°C urine_collection->storage thawing Thawing and Vortexing storage->thawing dilution Dilution thawing->dilution filtration Filtration (0.45 µm) dilution->filtration hplc HPLC Separation filtration->hplc Injection icpms ICP-MS Detection hplc->icpms data_processing Data Processing icpms->data_processing quantification Quantification (Calibration Curve) data_processing->quantification Peak Area Integration

Caption: Experimental workflow for urinary arsenic speciation analysis.

signaling_pathway cluster_intake Dietary Intake cluster_absorption Absorption & Metabolism cluster_excretion Urinary Excretion seafood Seafood Consumption AsC_ingested Arsenocholine (AsC) seafood->AsC_ingested AsB_ingested Arsenobetaine (AsB) seafood->AsB_ingested AsC_metabolism Metabolism (Partial to AsB) AsC_ingested->AsC_metabolism In vivo AsB_direct Arsenobetaine (AsB) AsB_ingested->AsB_direct Direct Absorption AsC_metabolism->AsB_direct urine Urine AsB_direct->urine Excretion

Caption: Simplified pathway of AsC and AsB from seafood to urine.

Conclusion

Arsenocholine can serve as a valid biomarker for seafood consumption, particularly for specific types of seafood where it is more abundant, such as shrimp. However, its lower overall prevalence in a wide range of marine organisms compared to arsenobetaine makes AsB a more robust and sensitive general biomarker for total seafood intake. For comprehensive dietary assessment, the speciation of urinary arsenic to quantify both AsC and AsB, alongside other relevant species like DMA, provides the most detailed information on recent seafood consumption and exposure to different forms of arsenic. The choice of biomarker should be guided by the specific research question, with AsB being the primary choice for general seafood intake and AsC offering more specificity for certain seafood types.

References

A Comparative Guide to the Efficacy of Arsenocholine Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable extraction of arsenocholine (B1203914) from various matrices is a critical step in toxicological studies, environmental monitoring, and the development of potential therapeutics. This guide provides an objective comparison of prevalent extraction methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

The recovery of arsenocholine, a naturally occurring organoarsenic compound found predominantly in marine organisms, is highly dependent on the chosen extraction method. The complexity of biological and environmental samples necessitates careful consideration of extraction efficiency, preservation of the analyte's chemical form, and compatibility with downstream analytical techniques such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). This document outlines and compares several widely used extraction techniques: Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), Accelerated Solvent Extraction (ASE), Supercritical Fluid Extraction (SFE), Solid-Phase Extraction (SPE), and traditional Liquid-Liquid Extraction (LLE).

Comparative Efficacy of Extraction Methods

The selection of an optimal extraction method is a balance between recovery efficiency, extraction time, solvent consumption, and potential for automation. The following table summarizes quantitative data from various studies on the performance of different methods for the extraction of arsenic species, including arsenocholine, from relevant matrices.

Extraction MethodTypical MatrixSolvent SystemKey ParametersRecovery/Extraction EfficiencyReference
Microwave-Assisted Extraction (MAE) Fish Tissue, Marine SamplesMethanol-water (e.g., 80:20 v/v), 1% Nitric Acid65-100°C, 6-32 min85.4% - 112.3% (for total arsenic species)[1][2][3][1][3][4][5]
Ultrasound-Assisted Extraction (UAE) Seafood, Seaweed50% Methanol (B129727) in 1% Nitric Acid, WaterAmbient to 60°C, 15-60 min81.1% - 118.8% (for various arsenic species)[6][6][7]
Accelerated Solvent Extraction (ASE) Fish Tissue, CarrotsMethanol-water (50:50 m/m)High Temperature and Pressure>71% (for arsenicals including arsenobetaine (B179536) and arsenocholine)[8][8][9][10]
Supercritical Fluid Extraction (SFE) Solid MatricesSupercritical CO₂ with modifier (e.g., 5% v/v Methanol)90-100°C, 25-30 MPaMethod is effective for various arsenic species, specific recovery for arsenocholine not detailed.[11]
Solid-Phase Extraction (SPE) Water, Sample ExtractsVarious (e.g., C18, ion exchange)Cartridge conditioning, loading, washing, and elutionPrimarily for cleanup and pre-concentration; quantitative recovery is achievable.[12][13][14][15][16]
Liquid-Liquid Extraction (LLE) Aqueous SolutionsImmiscible organic and aqueous phasespH, solvent choiceHigh recovery possible, but can be labor-intensive and prone to emulsion formation.[12][12][17][18]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the key extraction techniques discussed.

Microwave-Assisted Extraction (MAE) Protocol for Fish Tissue
  • Sample Preparation: Homogenize approximately 0.2 g of freeze-dried fish tissue.

  • Extraction: Place the homogenized sample into a microwave digestion vessel. Add 10 mL of an 80:20 (v/v) methanol-water mixture.[4]

  • Microwave Program: Seal the vessel and place it in a closed-vessel microwave system. Heat the sample to 65°C and hold for 15 minutes.[4]

  • Cooling and Filtration: Allow the vessel to cool to room temperature. Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Analysis: The resulting extract is ready for direct injection into an HPLC-ICP-MS system for arsenocholine quantification.

Ultrasound-Assisted Extraction (UAE) Protocol for Seafood
  • Sample Preparation: Weigh 1.0 g of the homogenized seafood sample into a centrifuge tube.

  • Extraction: Add 20 mL of a 50% (v/v) methanol in 1% nitric acid solution to the sample.[6]

  • Sonication: Place the tube in an ultrasonic bath and sonicate for 1 hour. Some protocols may involve a boiling water bath during sonication.[9]

  • Centrifugation and Filtration: Centrifuge the sample to pellet the solid residue. Decant the supernatant and filter it through a 0.22 µm membrane.

  • Analysis: The extract can then be analyzed for arsenic species.

Accelerated Solvent Extraction (ASE) Protocol for Fish Tissue
  • Sample Preparation: Mix approximately 4 g of homogenized tissue with a drying agent like diatomaceous earth until the mixture is free-flowing.[19]

  • Cell Loading: Pack the mixture into an extraction cell.[19]

  • ASE Parameters: Place the cell into the ASE system. Use a 50% (m/m) methanol-water mixture as the extraction solvent.[8] Set the temperature and pressure according to the instrument's capabilities (e.g., up to 200°C and 20 MPa).[10] Perform one or more static extraction cycles.

  • Collection: The extract is automatically collected in a vial.

  • Post-Extraction: The collected extract may require concentration or dilution before analysis by HPLC-ICP-MS.

Experimental Workflow Visualization

To provide a clearer understanding of the procedural flow, the following diagrams illustrate a generalized workflow for arsenocholine extraction and a typical signaling pathway context for toxicological studies.

Arsenocholine Extraction Workflow Generalized Arsenocholine Extraction Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Post-Extraction Cleanup cluster_analysis Analysis Sample Biological Sample (e.g., Fish Tissue) Homogenize Homogenization Sample->Homogenize Weigh Weighing Homogenize->Weigh AddSolvent Add Extraction Solvent Weigh->AddSolvent MAE Microwave-Assisted Extraction AddSolvent->MAE or UAE Ultrasound-Assisted Extraction AddSolvent->UAE or ASE Accelerated Solvent Extraction AddSolvent->ASE or Centrifuge Centrifugation MAE->Centrifuge UAE->Centrifuge ASE->Centrifuge Filter Filtration Centrifuge->Filter SPE Solid-Phase Extraction (Optional Cleanup) Filter->SPE Analysis HPLC-ICP-MS Analysis SPE->Analysis

Caption: A generalized workflow for arsenocholine extraction from biological samples.

Arsenocholine Signaling Pathway Illustrative Signaling Pathway for Arsenical Toxicity Arsenocholine Arsenocholine Metabolism Metabolism Arsenocholine->Metabolism ToxicMetabolite Toxic Metabolite (e.g., MMA(III), DMA(III)) Metabolism->ToxicMetabolite ROS Reactive Oxygen Species (ROS) Production ToxicMetabolite->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage OxidativeStress->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis

Caption: A simplified diagram of a potential toxicological pathway involving arsenicals.

References

Safety Operating Guide

Proper Disposal of Arsenocholine Bromide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of Arsenocholine (B1203914) Bromide, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to manage waste containing this hazardous substance.

Arsenocholine bromide is classified as a toxic substance, harmful if ingested or inhaled, and poses a significant, long-lasting threat to aquatic ecosystems.[1] Therefore, its disposal is strictly regulated and must be handled as hazardous waste. Under no circumstances should this compound or its containers be disposed of through standard laboratory drains or in regular waste streams.[1][2][3]

Core Principles of this compound Waste Management
  • Segregation and Labeling: All waste contaminated with this compound, including residual product, empty containers, and contaminated personal protective equipment (PPE), must be segregated from non-hazardous waste.[2] Waste containers must be clearly labeled as "Hazardous Waste" and specify "this compound."

  • Containment: Use the original, or a compatible, sealed, and leak-proof container for waste collection.[2] Ensure containers are kept tightly closed and stored in a designated, well-ventilated, and secure area.[1]

  • Professional Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal facility.[1][3] Acceptable disposal methods include controlled incineration with flue gas scrubbing or transfer to a chemical destruction plant.[1]

Quantitative Data for Disposal Considerations

The U.S. Environmental Protection Agency (EPA) regulates arsenic compounds under the Resource Conservation and Recovery Act (RCRA). The following table summarizes the key regulatory threshold for arsenic waste.

ParameterRegulatory BodyCodeThresholdRelevance to Disposal
Arsenic Toxicity EPAD0045.0 mg/LWaste exhibiting a leachate concentration at or above this level, as determined by the Toxicity Characteristic Leaching Procedure (TCLP), must be managed as hazardous waste.[4][5][6]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile is suggested), a lab coat, and safety glasses with side shields or goggles.[2]

2. Waste Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated disposables (e.g., weigh boats, pipette tips), and place it in a designated, labeled hazardous waste container.[2]

  • Liquid Waste: All aqueous solutions containing this compound, including rinse water from cleaning contaminated glassware, must be collected.[2] Do not discharge any amount to the sewer system.[1]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous waste.[2] Handle the uncleaned, empty container as you would the product itself.

3. Storage:

  • Store the sealed hazardous waste container in a designated, locked, and well-ventilated secondary containment area, away from incompatible materials.[1][2]

4. Disposal Request:

  • Once the waste container is full, or in accordance with your institution's policies, arrange for pickup by your Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area and prevent entry.

  • Avoid raising dust. If safe to do so, gently cover the spill with an absorbent material.

  • Collect the spilled material using spark-proof tools and place it in a sealed container for disposal as hazardous waste.[1]

  • Ventilate the area after cleanup.

  • Report all spills to your laboratory supervisor and EHS department.

Logical Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generate This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Collect Solid Waste & Contaminated Materials waste_type->solid_waste Solid liquid_waste Collect Liquid Waste (incl. Rinsate) waste_type->liquid_waste Liquid container Place in Labeled, Sealed Hazardous Waste Container solid_waste->container liquid_waste->container storage Store in Designated, Secure, Well-Ventilated Area container->storage disposal_contact Contact EHS or Licensed Waste Disposal Contractor storage->disposal_contact end End: Waste Transferred to Approved Disposal Facility disposal_contact->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling ARSENOCHOLINE BROMIDE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of arsenocholine (B1203914) bromide, a toxic organoarsenic compound. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to arsenocholine bromide. The following table summarizes the recommended PPE for various handling scenarios. Always inspect PPE for integrity before and after use.[1]

Situation Required Personal Protective Equipment
General Laboratory Handling (weighing, preparing solutions) Primary: - Nitrile gloves (ensure no tears or holes)- Laboratory coat or coveralls- Safety glasses with side shields or chemical splash goggles
Procedures with High Risk of Aerosol or Dust Generation Primary: - All PPE listed for general handlingAdditional: - A properly fitted NIOSH-approved respirator is necessary if airborne concentrations of arsenic compounds surpass the OSHA Permissible Exposure Limit (PEL).[2]- Face shield
Handling Concentrated Solutions or Bulk Powder Primary: - All PPE listed for general handlingAdditional: - Impervious gloves (e.g., neoprene or rubber)[3]- Chemical-resistant apron or coveralls- Face shield and chemical splash goggles[2]
Cleaning Spills Primary: - All PPE listed for handling concentrated solutionsAdditional: - Impervious boots or shoe covers[2]

Operational Plan: Handling this compound

A designated area within the laboratory should be established for the manipulation of arsenic compounds.[1] This area must be clearly labeled with appropriate hazard warnings, such as "Carcinogen in Use Area".[1]

Workflow for Handling this compound

prep Preparation - Assemble all necessary PPE and materials in the designated handling area. weigh Weighing - Use a ventilated enclosure (e.g., fume hood). - Handle with care to avoid dust generation. prep->weigh solubilize Solubilization - Add powder to the solvent slowly. - Keep the container covered as much as possible. weigh->solubilize experiment Experimental Use - Conduct all procedures within a fume hood or other ventilated enclosure. solubilize->experiment decontaminate Decontamination - Clean all non-disposable equipment with appropriate cleaning agents. - Collect all rinse water as hazardous waste. experiment->decontaminate dispose Waste Disposal - Segregate all contaminated materials (solid and liquid) into clearly labeled, sealed hazardous waste containers. decontaminate->dispose

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[1] This includes the chemical itself, any solutions, contaminated disposable materials (e.g., gloves, pipette tips), and rinse water from decontamination procedures.[1]

Key Disposal Steps:

  • Collection: Collect all arsenic-containing waste in a dedicated, sealed, and clearly labeled container.[1]

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal Request: Follow your institution's specific procedures for hazardous waste pickup and disposal.[1] Drain disposal of any materials contaminated with arsenic is strictly prohibited.[1]

Hierarchy of Controls

To minimize exposure to hazardous chemicals, a hierarchy of controls should be implemented. This approach prioritizes control methods from most to least effective.

cluster_0 Hierarchy of Controls elimination Elimination (Physically remove the hazard) substitution Substitution (Replace the hazard) engineering Engineering Controls (Isolate people from the hazard) admin Administrative Controls (Change the way people work) ppe PPE (Protect the worker with Personal Protective Equipment)

Caption: The hierarchy of controls for managing laboratory hazards.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing and wash it before reuse.[4] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.[4]

Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders. Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[2] Wash hands thoroughly after handling.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.